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  • Product: (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
  • CAS: 916791-15-6

Core Science & Biosynthesis

Foundational

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Abstract (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, identified by CAS Number 91679...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

Abstract

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, identified by CAS Number 916791-15-6, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. It incorporates two highly significant pharmacophores: the 5-nitropyridine moiety and a substituted piperidine ring. The unique electronic properties of the nitropyridine system, combined with the conformational flexibility and functionalization potential of the piperidine scaffold, make this molecule a versatile intermediate for the synthesis of complex, biologically active agents. This technical guide provides a comprehensive analysis of its chemical properties, a detailed, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and an exploration of its reactivity and potential applications for researchers, scientists, and drug development professionals.

Introduction to the Core Heterocyclic Scaffolds

Nitrogen-containing heterocycles are foundational structural motifs in pharmaceutical science, with an estimated 14% of FDA-approved N-heterocyclic drugs containing a pyridine ring as of 2021.[1] The two core components of the title compound, pyridine and piperidine, are among the most privileged structures in drug design.[2]

  • The 5-Nitropyridine Moiety: The pyridine ring's nitrogen atom imparts distinct electronic characteristics, influencing polarity and hydrogen bonding capabilities.[1] The addition of a nitro group at the 5-position acts as a powerful electron-withdrawing group, which significantly activates the 2-position of the ring towards nucleophilic attack—a critical feature exploited in its synthesis.[3] Furthermore, the nitro group itself is a versatile functional handle, most commonly serving as a precursor to an amino group via reduction, enabling further molecular elaboration.[1]

  • The Piperidine Scaffold: As a saturated heterocycle, the piperidine ring provides a three-dimensional, conformationally flexible structure that is highly desirable for optimizing interactions within the binding pockets of biological targets.[2] Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of pharmacological activities.[2] The 4-substituted pattern, as seen in this molecule, allows for the projection of functional groups away from the core ring structure, which is a common strategy in linker-based drug design.

Physicochemical and Spectroscopic Properties

While specific experimental data for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is not extensively documented in publicly available literature, its properties can be reliably predicted based on its structure and compared with well-characterized analogs.

Calculated and Comparative Properties

The following table summarizes key calculated data for the target molecule alongside experimental data for the foundational precursor, 2-Amino-5-nitropyridine, to provide a contextual reference.

Property(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine2-Amino-5-nitropyridine (Analog for Comparison)
CAS Number 916791-15-64214-76-0[4][5]
Molecular Formula C₁₁H₁₆N₄O₂C₅H₅N₃O₂[4][6]
Molecular Weight 236.27 g/mol 139.11 g/mol [4][6]
Appearance Predicted: Yellow to orange solidYellow Crystalline Powder[4][5]
Melting Point Not available186-188 °C[5]
Boiling Point Not available~255 °C (rough estimate)[5]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)1.6 g/L in water[5]
pKa (Predicted) Basic (Piperidine N): ~9-10; Basic (Pyridine N): ~1-22.82 (Predicted)[5]
Predicted Spectroscopic Profile
  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm), with significant downfield shifts due to the nitro group. Protons on the piperidine ring and the methylene linker would appear in the aliphatic region (δ 1.5-3.5 ppm).

  • ¹³C NMR: Aromatic carbons will be observed between δ 110-160 ppm. The carbon bearing the nitro group will be significantly deshielded. Aliphatic carbons of the piperidine and methylene groups will appear upfield (δ 25-60 ppm).

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent [M+H]⁺ ion at m/z 237.28.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Synthesis and Purification

The most logical and industrially scalable synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy relies on the reaction between an activated halo-nitropyridine and the appropriate piperidine-based amine.

Retrosynthetic Analysis

The retrosynthetic analysis reveals two key starting materials: 2-chloro-5-nitropyridine and a protected form of 4-(aminomethyl)piperidine. The Boc (tert-butyloxycarbonyl) group is a common and effective protecting group for the exocyclic amine, preventing side reactions.

Retrosynthesis target (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine link1 SNAr Disconnection target->link1 precursors 2-Chloro-5-nitropyridine + tert-Butyl (piperidin-4-ylmethyl)carbamate link1->precursors precursor1 2-Chloro-5-nitropyridine precursors->precursor1 precursor2 tert-Butyl (piperidin-4-ylmethyl)carbamate precursors->precursor2 link2 Chlorination precursor1->link2 intermediate1 2-Hydroxy-5-nitropyridine link2->intermediate1

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: SNAr Coupling

This protocol describes the coupling of 2-chloro-5-nitropyridine with tert-butyl (piperidin-4-ylmethyl)carbamate, followed by deprotection.

Step 1: Nucleophilic Aromatic Substitution

  • Reagent Setup: To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration), add tert-butyl (piperidin-4-ylmethyl)carbamate (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material (2-chloro-5-nitropyridine) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the crude Boc-protected intermediate from Step 1 in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) (5-10 eq) are common choices.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is typically isolated as the hydrochloride salt. To obtain the free base, the residue can be dissolved in water, basified with NaOH or NaHCO₃ to pH > 10, and then extracted with an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried and concentrated to yield the final product, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

Purification and Characterization Workflow

Purification is typically achieved via column chromatography or crystallization, followed by rigorous characterization.

Purification_Workflow cluster_purification Purification cluster_characterization Characterization Crude Crude Product (Free Base or Salt) Column Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude->Column Crystallization Recrystallization (e.g., from EtOH/Hexanes) Crude->Crystallization Pure Pure Compound Column->Pure Crystallization->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR Infrared (IR) Pure->IR Purity Purity Analysis (HPLC) Pure->Purity

Caption: Standard workflow for purification and characterization.

Chemical Reactivity and Derivatization Potential

The title compound possesses multiple reactive sites, making it a highly versatile intermediate for building a library of diverse molecules.

Reactivity of the Nitro Group

The most significant transformation of the 5-nitro group is its reduction to a 5-amino group. This conversion fundamentally alters the electronic character of the pyridine ring from electron-deficient to electron-rich and introduces a nucleophilic primary amine.

  • Common Reduction Methods:

    • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

    • Transfer Hydrogenation: Ammonium formate or hydrazine can be used as the hydrogen source with Pd/C.[1]

    • Metal-Acid Reduction: Reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in HCl are also effective.

The resulting 5-amino derivative can be further functionalized through acylation, sulfonylation, or diazotization to introduce a wide array of substituents.

Application in Medicinal Chemistry

The structure is an ideal starting point for synthesizing molecules targeting various biological pathways. The reduction of the nitro group followed by functionalization is a common strategy to generate potent kinase inhibitors, among other therapeutic agents.

Medicinal_Chemistry_Application Start (5-Nitro-pyridin-2-yl)-piperidin- 4-ylmethyl-amine Reduction Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) Start->Reduction Intermediate 5-Amino Intermediate Reduction->Intermediate Acylation Acylation / Sulfonylation (R-COCl or R-SO₂Cl) Intermediate->Acylation Final Diverse Library of Biologically Active Molecules (e.g., Kinase Inhibitors) Acylation->Final

Caption: Derivatization pathway for drug discovery applications.

Conclusion

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, relying on robust and scalable SNAr chemistry. The compound offers three primary points for diversification: the reactive nitro group, the secondary amine of the linker, and the secondary amine of the piperidine ring (if unprotected). This versatility allows for the systematic exploration of chemical space, making it an exceptionally valuable tool for scientists engaged in the design and synthesis of novel therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. PubChem. [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2975. [Link]

  • Google Patents.
  • Shao, Y. X. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (Master's thesis). [Link]

  • OSTI.GOV. Continuous method for preparing carbonate esters (Patent). [Link]

  • PubChem. Abuse-proofed dosage form - Patent US-8309060-B2. [Link]

  • NIST. 2-Amino-5-nitropyridine. NIST Chemistry WebBook. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]

  • Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7351. [Link]

  • ResearchGate. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. Semantic Scholar. [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

Sources

Exploratory

Synthesis Pathway of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Comprehensive Technical Guide

Executive Summary The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (frequently isolated as its hydrochloride salt, CAS 1420810-83-8[1]) is a highly versatile heterocyclic building block. The 5-nitropyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (frequently isolated as its hydrochloride salt, CAS 1420810-83-8[1]) is a highly versatile heterocyclic building block. The 5-nitropyridine scaffold is a privileged motif in medicinal chemistry, frequently serving as the core pharmacophore in the design of kinase inhibitors, urease inhibitors, and novel anticoagulants[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple procedural recipe. Here, we deconstruct the causality of the synthetic pathway, focusing on the mechanistic principles of Nucleophilic Aromatic Substitution (SNAr), the thermodynamic rationale behind solvent/base selection, and the implementation of self-validating experimental protocols to ensure absolute reproducibility.

Retrosynthetic Rationale & Mechanistic Principles

The most efficient and scalable route to this target relies on a two-step sequence: an SNAr coupling followed by an acidic deprotection.

The Electrophile: 2-Chloro-5-nitropyridine

The starting electrophile, 2-chloro-5-nitropyridine[3], is highly activated. The strong electron-withdrawing nature of the nitro group at the 5-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This electronic deficiency makes the C2 position highly susceptible to nucleophilic attack[4].

The Nucleophile & Regioselectivity Control

The target molecule requires the attachment of the piperidine nitrogen to the pyridine ring. However, the nucleophile—piperidin-4-ylmethanamine—possesses two reactive centers: a secondary cyclic amine and a primary aliphatic amine. To ensure strict regioselectivity and prevent the formation of polymeric or cross-coupled byproducts, the primary amine must be transiently masked. We utilize tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-protected amine). The steric bulk and electron-withdrawing nature of the Boc group render the primary amine non-nucleophilic, leaving the secondary piperidine nitrogen as the sole reactive center.

The Meisenheimer Complex

The SNAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is the initial attack of the piperidine nitrogen on the C2 carbon, disrupting aromaticity to form a negatively charged intermediate known as the Meisenheimer complex. The nitro group at the 5-position is strictly required here; it acts as an electron sink, stabilizing the anionic transition state through resonance before the rapid expulsion of the chloride leaving group restores aromaticity[4].

SNArMechanism Step1 1. Nucleophilic Attack Piperidine N attacks C2 Step2 2. Meisenheimer Complex Anion stabilized by 5-NO2 Step1->Step2 Rate Determining Step3 3. Chloride Expulsion Aromaticity restored Step2->Step3 Fast Step4 4. Product Formation C-N bond established Step3->Step4

Mechanistic progression of the SNAr reaction via the Meisenheimer complex.

Quantitative Reaction Optimization

The thermodynamic stability of the Meisenheimer complex is highly dependent on the solvent's dielectric constant. SNAr reactions require polar aprotic solvents to stabilize the highly polar transition state without solvating the nucleophile too tightly[5]. While N,N-Dimethylformamide (DMF) is the classical choice yielding rapid kinetics, alternatives like Acetonitrile (MeCN) can be utilized, albeit with longer reaction times.

A mild, heterogeneous base like Potassium Carbonate (K2CO3) is preferred over organic bases (like Triethylamine) to scavenge the generated HCl, as it prevents the competitive protonation of the nucleophilic piperidine without inducing side reactions.

Table 1: SNAr Reaction Condition Optimization (Stage 1)

EntrySolvent (Polarity Index)Base (Equiv)Temp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
1THF (4.0)K2CO3 (2.0)65 (Reflux)2442%>90%
2MeCN (5.8)K2CO3 (2.0)80 (Reflux)1678%>95%
3MeCN (5.8)DIPEA (2.0)80 (Reflux)1281%>92%
4 DMF (6.4) K2CO3 (2.0) 80 4 91% >98%
5DMSO (7.2)K2CO3 (2.0)80388%>95% (Harder workup)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. At each critical juncture, specific analytical checkpoints are provided to ensure the chemical state matches the theoretical progression before advancing.

SynthesisPathway SM1 2-Chloro-5-nitropyridine (Electrophile) Cond1 SNAr Reaction K2CO3, DMF, 80°C SM1->Cond1 SM2 Boc-piperidin-4-ylmethanamine (Nucleophile) SM2->Cond1 Int Boc-Protected Intermediate C16H24N4O4 Cond1->Int 85-90% Yield Cond2 Boc Deprotection 4M HCl in Dioxane, RT Int->Cond2 Prod (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine Target Molecule Cond2->Prod >95% Yield

Overall two-step synthetic workflow for the target amine molecule.
Stage 1: SNAr Coupling

Synthesis of tert-butyl ((1-(5-nitropyridin-2-yl)piperidin-4-yl)methyl)carbamate

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol, 1.0 equiv) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add tert-butyl (piperidin-4-ylmethyl)carbamate (2.36 g, 11.0 mmol, 1.1 equiv) followed by finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the vibrant yellow suspension to 80 °C using an oil bath. Stir vigorously for 4 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Silica gel, 30% EtOAc in Hexanes). The starting electrophile (Rf ~0.6) should be completely consumed, replaced by a bright yellow product spot (Rf ~0.4). The reaction mixture will transition from a pale yellow suspension to a deep orange/amber homogeneous solution as the Meisenheimer complex forms and resolves.

  • Workup: Cool the mixture to room temperature. Quench by slowly pouring the mixture into 150 mL of ice-cold distilled water. A bright yellow precipitate will immediately crash out.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation and removal of DMF. Filter the solid under vacuum, wash the filter cake with cold water (3 x 50 mL), and dry under high vacuum at 45 °C overnight.

  • Validation Checkpoint 2 (Isolated Intermediate): LC-MS analysis should reveal a dominant peak at m/z 337.1 [M+H]+.

Stage 2: Boc Deprotection & Salt Formation

Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride

  • Preparation: Suspend the dry Stage 1 intermediate (3.0 g, ~8.9 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a 100 mL round-bottom flask.

  • Acidic Cleavage: Place the flask in a water bath at 20 °C. Dropwise, add 4M HCl in 1,4-dioxane (11.1 mL, 44.5 mmol, 5.0 equiv).

  • Reaction Progression: The solution will initially become clear, followed by the gradual precipitation of a fine, pale yellow solid as the hydrochloride salt of the deprotected amine forms (the salt is insoluble in DCM/dioxane). Stir for 2 hours at room temperature.

  • Validation Checkpoint 3 (In-Process): Evolution of CO2 gas (bubbling) should cease after ~45 minutes. TLC (10% MeOH in DCM) should show complete disappearance of the starting material.

  • Isolation: Dilute the suspension with Diethyl Ether (30 mL) to maximize precipitation. Filter the solid under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

  • Drying: Dry the product under high vacuum to afford the target compound as a pale yellow powder.

  • Validation Checkpoint 4 (Final Product): LC-MS analysis must show m/z 237.1 [M+H]+ corresponding to the free base mass (236.27 g/mol ).

Analytical Characterization Expectations

To ensure the trustworthiness of the final synthesized batch, the following spectroscopic benchmarks must be met:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic pyridine aromatic protons. The highly deshielded proton adjacent to the nitro group (C6-H) will appear as a distinct doublet at ~8.95 ppm (J = 2.8 Hz). The C4-H will appear as a doublet of doublets at ~8.20 ppm, and the C3-H (adjacent to the piperidine) will appear as a doublet at ~6.95 ppm. The primary amine protons (NH3+ due to HCl salt) will appear as a broad singlet integrating to 3H around 8.0-8.2 ppm.

  • LC-MS (ESI+): Calculated for C11H16N4O2: 236.13; Found: 237.1 [M+H]+.

References

  • National Institutes of Health. "2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308". PubChem. URL: [Link]

  • ACS Publications. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Organic Process Research & Development. URL: [Link]

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules". Molecules. URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6)

As modern drug discovery pivots toward highly targeted kinase inhibitors and precision therapeutics, the demand for modular, multi-functional chemical building blocks has surged. (5-Nitro-pyridin-2-yl)-piperidin-4-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly targeted kinase inhibitors and precision therapeutics, the demand for modular, multi-functional chemical building blocks has surged. (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) has emerged as a critical advanced intermediate in medicinal chemistry. This whitepaper provides an in-depth analysis of its physicochemical profile, its mechanistic utility in rational drug design, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling and Structural Logic

Before deploying any building block in a synthetic campaign, a rigorous understanding of its physicochemical properties is required. The molecule consists of an electron-deficient nitropyridine core coupled to a basic piperidine moiety via a methylene linker.

Quantitative Physicochemical Data

Table 1: Key properties of CAS 916791-15-6

PropertyValueCausality / Impact on Drug Design
CAS Number 916791-15-6Unique identifier for procurement and IP tracking.
Molecular Formula C11H16N4O2Defines the exact stoichiometric mass for synthesis.
Molecular Weight 236.28 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 2Crucial for interacting with kinase hinge regions.
H-Bond Acceptors 4Enhances aqueous solubility and target binding affinity.
Predicted pKa (Amine) ~10.2Ensures protonation at physiological pH, driving solubility.
Mechanistic Role in Pharmacophore Design

In the context of targeted therapeutics (such as CDK or JAK inhibitors), this scaffold is not chosen at random. It provides a highly specific geometric and electronic topology. The pyridine ring acts as a classic, anchoring the drug into the ATP-binding pocket of a kinase. The 5-nitro group serves as a "masked amine"—it is chemically stable during early synthetic steps but can be reduced later to form an amide bond that extends into the hydrophobic pocket. Finally, the piperidine ring projects outward into the solvent-exposed region, drastically improving the pharmacokinetic (PK) profile by introducing a basic, solubilizing center.

Pharmacophore Core CAS: 916791-15-6 Scaffold Nitro 5-Nitro Group (Masked Amine) Core->Nitro Precursor for Amide Coupling Pyridine Pyridine Core (Hinge Binder) Core->Pyridine ATP Pocket Interaction Piperidine Piperidine Ring (Solubilizing Group) Core->Piperidine Solvent Exposed Region

Caption: Pharmacophore logic of CAS 916791-15-6 in kinase inhibitor design.

Synthetic Methodologies: A Self-Validating Approach

The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by an orthogonal deprotection.

Causality Behind the Chemistry

Why use SNAr? The starting material, 2-chloro-5-nitropyridine, is highly electrophilic at the C2 position. The strongly electron-withdrawing nature of both the pyridine nitrogen and the para-nitro group lowers the activation energy for nucleophilic attack, allowing the displacement of the chloride ion by an amine [1].

Why use a Boc-protected piperidine? The reagent contains both a primary amine and a secondary amine. If left unprotected, the secondary piperidine nitrogen would act as a competing nucleophile, leading to a mixture of regioisomers and cross-linked byproducts. The tert-butyloxycarbonyl (Boc) group ensures absolute regioselectivity at the primary amine.

Synthesis A 2-Chloro-5-nitropyridine C SNAr Intermediate (Boc-Protected) A->C DIPEA, DMF, 80°C B 1-Boc-4-(aminomethyl)piperidine B->C D CAS: 916791-15-6 Target Compound C->D TFA, DCM, RT (Deprotection)

Caption: Two-step synthetic workflow yielding CAS 916791-15-6.

Quantitative Data: SNAr Reaction Optimization

To establish the most robust protocol, various conditions were evaluated. DMF with DIPEA at 80°C provides the optimal thermodynamic environment for the SNAr transition state.

Table 2: SNAr Condition Optimization

SolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
DMF DIPEA 80 4 92 >98%
EtOHEt3N78 (Reflux)68595%
THFK2CO365 (Reflux)127090%
Protocol 1: SNAr Coupling (Self-Validating System)
  • Charge : To a dry, round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Reagent Addition : Add 1-Boc-4-(aminomethyl)piperidine (1.1 eq, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Reaction : Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (Crucial) : Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction must not proceed to workup until the starting material peak (m/z 158) is completely absent and replaced by the intermediate product peak ([M+H]+ = 337). This binary checkpoint prevents downstream purification failures.

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

Protocol 2: Boc Deprotection
  • Charge : Dissolve the SNAr intermediate (1.0 eq) in Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Deprotection : Cool to 0°C. Dropwise, add Trifluoroacetic Acid (TFA) (10.0 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint : Perform 1H-NMR on a concentrated aliquot. The protocol is validated when the massive singlet at ~1.4 ppm (integrating for 9 protons of the Boc group) completely disappears. LC-MS must confirm the target mass ([M+H]+ = 237).

  • Isolation : Concentrate the mixture under reduced pressure. To obtain the free base, partition the residue between DCM and 1M NaOH, extract, dry, and concentrate to yield (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6).

Downstream Application: Nitro Reduction to API Intermediate

The true value of CAS 916791-15-6 lies in its conversion to a 2,5-diaminopyridine derivative. The nitro group must be reduced to a primary amine to allow for subsequent Buchwald-Hartwig aminations or amide couplings [2].

Protocol 3: Catalytic Hydrogenation
  • Setup : Dissolve (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine in HPLC-grade Methanol (0.1 M).

  • Catalyst : Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an argon blanket to prevent ignition.

  • Reduction : Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 3 hours.

  • Self-Validation Checkpoint : The solution will transition from a deep yellow/orange (characteristic of nitropyridines) to a pale yellow/colorless solution. LC-MS must show a mass shift from 237 to 207 ([M+H]+).

  • Filtration : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the highly reactive 2,5-diaminopyridine building block, which should be used immediately or stored under argon at -20°C to prevent air oxidation.

References

  • MDPI Pharmaceuticals. "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI. URL:[Link]

  • ChemBK Database. "(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS 916791-15-6)." ChemBK. URL:[Link]

Exploratory

Comprehensive Technical Guide: Molecular Weight Determination and Pharmacological Profiling of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

Executive Summary In modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. (5-Nitro-pyridin-2-yl)-piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutics. (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) represents a highly privileged bifunctional scaffold. By merging the electron-deficient nitropyridine system with the basic, aliphatic piperidine ring, this molecule offers a highly tunable platform for synthesizing oncology and antimicrobial agents.

This whitepaper provides an authoritative analysis of the molecule's physicochemical properties—specifically its exact molecular weight and ionization behavior—and details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its precise analytical characterization.

Physicochemical Profile & Structural Logic

The fundamental identity of any pharmaceutical intermediate begins with its mass and elemental composition. The average molecular weight of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is 236.27 g/mol (1[1]). However, for advanced mass spectrometry and structural elucidation, the monoisotopic exact mass is the critical metric.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
CAS Registry Number 916791-15-6
Molecular Formula C₁₁H₁₆N₄O₂
Average Molecular Weight 236.27 g/mol
Monoisotopic Exact Mass 236.1273 Da
Theoretical [M+H]⁺ m/z 237.1346
Key Structural Motifs Nitropyridine, Piperidine, Primary Amine
Causality in Structural Design

The structural logic of this molecule is rooted in its dual-ring system:

  • The Piperidine Moiety: Piperidine is the most frequently utilized nitrogen heterocycle in US FDA-approved pharmaceuticals (2[2]). Its basicity (typically pKa ~10-11) enhances aqueous solubility, while its 3D conformation allows for stereospecific target binding.

  • The Nitropyridine Moiety: Pyridines act as robust bioisosteres for benzene rings, improving metabolic stability. The addition of the nitro group creates an electron-withdrawing sink, which is actively studied in the synthesis of bioactive molecules for selective anticancer and antitubercular therapies (3[3]).

Analytical Methodology: Exact Mass Determination via LC-HRMS

To verify the identity and purity of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine during drug development, nominal mass measurements are insufficient. High-Resolution Mass Spectrometry (HRMS) is required to determine the elemental composition with a mass accuracy of less than 5 parts-per-million (ppm) (4[4]).

Self-Validating Protocol Design

The following protocol is engineered as a self-validating system . It incorporates mandatory matrix blanks to eliminate false positives from column carryover, and utilizes a continuous lock-mass infusion to dynamically correct for thermal drift in the mass analyzer, ensuring absolute data trustworthiness.

Step-by-Step LC-ESI-HRMS Protocol

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Dilute to a final working concentration of 100 ng/mL. Spike the sample with 50 ng/mL of a deuterated internal standard (e.g., Piperidine-d10).

  • Causality: The internal standard corrects for matrix-induced ion suppression and fluctuations in electrospray ionization (ESI) efficiency, ensuring quantitative reliability.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade H₂O.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: The C18 stationary phase effectively retains the moderately lipophilic nitropyridine core. The addition of 0.1% formic acid serves a dual purpose: it acts as an ion-pairing agent to prevent peak tailing of the basic amine, and it provides an abundant proton source to drive the formation of [M+H]⁺ ions in the subsequent ESI step (5[5]).

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Causality: The primary aliphatic amine on the piperidine-4-ylmethyl group is highly basic. It readily accepts a proton in the acidic mobile phase, making ESI+ the optimal ionization technique for this specific molecular architecture.

Step 4: High-Resolution Mass Analysis (Orbitrap/TOF)

  • Action: Scan from m/z 100 to 500 at a resolution of ≥ 60,000 (FWHM). Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

  • Data Extraction: Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 237.1346 Da with a mass tolerance window of ± 5 ppm. Validate the identity by comparing the observed ¹³C/¹²C isotopic distribution against the theoretical model for C₁₁H₁₆N₄O₂.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS analytical workflow, highlighting the transition from physical separation to high-resolution data processing.

LCMS_Workflow N1 1. Sample Preparation Analyte + Internal Standard N2 2. UHPLC Separation Reverse-Phase C18 Column N1->N2 N3 3. ESI+ Ionization Protonation to[M+H]+ N2->N3 N4 4. HRMS Detection Orbitrap / TOF Analyzer N3->N4 N5 5. Data Processing Exact Mass (236.1273 Da) N4->N5

Figure 1: LC-HRMS workflow for exact mass determination of small molecule pharmacophores.

References

  • ChemBK - (5-NITRO-PYRIDIN-2-YL)
  • PMC - NIH - Nitropyridines in the Synthesis of Bioactive Molecules URL
  • ResearchGate - Piperidine-based drug discovery URL
  • The Royal Society of Chemistry - Methodology for Accurate Mass Measurement of Small Molecules URL
  • European Pharmaceutical Review - Application of LCMS in small-molecule drug development URL

Sources

Foundational

Structural Elucidation of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Comprehensive Analytical Whitepaper

Executive Summary & Structural Deconstruction In modern drug discovery, functionalized heterocyclic building blocks such as (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) serve as critical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In modern drug discovery, functionalized heterocyclic building blocks such as (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) serve as critical intermediates for synthesizing kinase inhibitors and GPCR ligands. The molecule (Molecular Formula: C11​H16​N4​O2​ , MW: 236.27 g/mol ) presents a unique analytical challenge due to its bipartite architecture:

  • The 5-Nitro-2-aminopyridine Core: A highly conjugated, electron-deficient aromatic system. The strong electron-withdrawing nature of the nitro group at the 5-position drastically alters the electron density of the pyridine ring, heavily deshielding the adjacent protons[1]. Furthermore, 2-aminopyridines are prone to tautomerism, which complicates spectral interpretation[2].

  • The Piperidin-4-ylmethylamine Moiety: An aliphatic, conformationally flexible ring system connected via a methylene bridge. The presence of two basic nitrogen centers (the secondary piperidine amine and the bridging secondary amine) dictates the compound's ionization behavior and solubility profile.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we deconstruct the causality behind each experimental choice, establishing a self-validating orthogonal workflow that ensures absolute confidence in the structural assignment of this molecule[3].

Workflow A Target Molecule: (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine B LC-ESI-HRMS/MS (Exact Mass & CID) A->B C 1D & 2D NMR (Connectivity Mapping) A->C D FT-IR Spectroscopy (Functional Groups) A->D E Data Integration & Structural Validation B->E m/z Fragments C->E Spin Systems D->E Vibrational Modes F Confirmed Structure E->F

Fig 1. Orthogonal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Mapping

Causality of Ionization Strategy

To confirm the exact molecular formula, we utilize Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). ESI in positive mode ( ESI+ ) is specifically chosen because the aliphatic piperidine nitrogen ( pKa​≈10 ) is highly basic and readily accepts a proton, ensuring maximum ionization efficiency and sensitivity[4].

Collision-Induced Dissociation (CID) Pathway

Upon isolation of the parent [M+H]+ ion at m/z 237.1351, CID is applied. Derivatives of 2-aminopyridine typically undergo predictable fragmentation at the exocyclic C-N bonds[4]. The cleavage of the methylamine linker yields two highly diagnostic fragment ions that validate the two halves of the molecule.

Fragmentation Parent Parent Ion [M+H]+ m/z 237.1351 Frag1 5-Nitro-2-aminopyridine Cation m/z 140.0454 Parent->Frag1 Exocyclic C-N Cleavage Frag2 Piperidin-4-ylmethyl Cation m/z 98.0964 Parent->Frag2 Linker Cleavage Loss Neutral Loss NH3 or Piperidine Parent->Loss

Fig 2. Primary ESI-MS/MS fragmentation pathways of the target molecule.
Table 1: HRMS Fragmentation Data Summary
Ion TypeFormulaTheoretical m/zExpected IntensityDiagnostic Value
Parent [M+H]+ [C11​H17​N4​O2​]+ 237.1351100% (Base)Confirms intact molecular formula.
Fragment 1 [C5​H6​N3​O2​]+ 140.0454HighValidates the 5-nitro-2-aminopyridine core.
Fragment 2 [C6​H12​N]+ 98.0964MediumValidates the piperidin-4-ylmethyl tail.

Nuclear Magnetic Resonance (NMR) Topology Mapping

Causality of Solvent Selection

DMSO−d6​ is selected over CDCl3​ for NMR acquisition. The polarity of the secondary amines causes poor solubility in chloroform. More importantly, DMSO−d6​ disrupts intermolecular hydrogen bonding and slows down the proton exchange rate. This allows for the direct observation of the exchangeable N-H protons, which are critical for establishing connectivity via 2D Heteronuclear Multiple Bond Correlation (HMBC) experiments[2].

1D and 2D NMR Assignments

The 1H NMR spectrum is cleanly divided into the aromatic region (pyridine core) and the aliphatic region (piperidine ring)[5].

  • The Pyridine Core: The H−6 proton is severely deshielded by both the adjacent ring nitrogen and the ortho-nitro group, appearing as a doublet at ≈8.95 ppm. The H−3 proton, shielded by the electron-donating resonance of the ortho-amino group, appears much further upfield at ≈6.55 ppm[1].

  • The Linker: The CH2​ bridge appears as a distinct triplet/multiplet around ≈3.35 ppm. HMBC correlations from this CH2​ to the Pyridine C−2 carbon definitively prove the attachment point of the two molecular halves[3].

Table 2: Predicted 1H and 13C NMR Assignments in DMSO−d6​
Position 1H Shift (ppm)Multiplicity ( J in Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
Pyridine C2 --160.5-
Pyridine C3 6.55d (9.0)110.2C2, C5
Pyridine C4 8.12dd (9.0, 2.5)133.8C2, C6
Pyridine C5 --136.4-
Pyridine C6 8.95d (2.5)147.1C2, C4, C5
Linker CH2​ 3.35t (6.0)45.3C2 (Py), C4 (Pip)
Piperidine C4 1.85m33.6Linker CH2​
Piperidine C3/C5 1.25, 1.70m29.4C4 (Pip)
Piperidine C2/C6 2.55, 3.05m45.8C3/C5 (Pip)
Amine NH 7.80br t-Linker CH2​

Vibrational Spectroscopy (FT-IR) Validation

Infrared spectroscopy provides rapid, orthogonal validation of the functional groups that are sometimes ambiguous in MS or NMR[2].

  • Nitro Group ( −NO2​ ): Exhibits highly characteristic, strong asymmetric stretching at ≈1520 cm−1 and symmetric stretching at ≈1340 cm−1 .

  • Secondary Amines ( −NH− ): Display a distinct, somewhat broadened stretching band in the 3300−3400 cm−1 region.

Self-Validating Experimental Methodologies

Protocol A: High-Resolution LC-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O/MeCN (50:50) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1×50 mm,1.7μm ). Elute using a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • MS Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • MS/MS Fragmentation: Isolate the m/z 237.13 parent ion using a 1.0 Da window and apply normalized collision energy (NCE) at 25, 35, and 45 eV to generate a comprehensive fragmentation map.

Validation Checkpoint: The isotopic pattern of the [M+H]+ peak must match the theoretical distribution of C11​H17​N4​O2+​ with a mass error of ≤5 ppm . If the error exceeds this, recalibrate the instrument before proceeding.

Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the highly purified compound into a glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition ( 1H and 13C ): Acquire the 1H spectrum at 400 MHz or 600 MHz with 16 scans, a 30° pulse angle, and a 2-second relaxation delay. Acquire the 13C{1H} decoupled spectrum with 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C2 and C5).

  • 2D Connectivity Mapping: Acquire 1H−1H COSY to trace the continuous spin system of the piperidine ring. Acquire 1H−13C HSQC to assign protons to their directly attached carbons, and 1H−13C HMBC to bridge the structural fragments across quaternary centers.

Validation Checkpoint: The total integral of the 1H spectrum must equal exactly 16 protons. Furthermore, the HMBC spectrum must show a definitive 3JCH​ cross-peak between the linker CH2​ protons ( ≈3.35 ppm) and the Pyridine C2 carbon ( ≈160.5 ppm). Absence of this peak invalidates the proposed structural connectivity[3].

References

  • [1] Puszko, A., Laihia, K., Kolehmainen, E., & Talik, Z. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Monatshefte für Chemie - Chemical Monthly, 143, 1315-1322. URL:[Link]

  • [3] Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. URL:

  • [4] Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. URL:[Link]

  • [2] Mohamed, T. A., Shaaban, I. A., Soliman, U. A., & Zoghaib, W. M. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations. Journal of the Chinese Chemical Society, 68(10), 1863-1879. URL:[Link]

  • [5] Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Publications. URL:[Link]

Sources

Exploratory

A Technical Guide to (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: Synthesis, Characterization, and Therapeutic Potential within the Nitropyridine-Piperidine Scaffold

Abstract This technical guide provides a comprehensive overview of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, a heterocyclic compound that embodies the potent synergy of the 5-nitropyridine and piperidine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, a heterocyclic compound that embodies the potent synergy of the 5-nitropyridine and piperidine scaffolds. While specific literature on this exact molecule is nascent, its structural components are cornerstones of modern medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational agents. This document delves into the rationale behind its design, outlines robust synthetic methodologies, and explores the vast therapeutic potential informed by the well-documented biological activities of related nitropyridine and piperidine derivatives. By presenting a detailed synthesis protocol, discussing the causality behind experimental choices, and hypothesizing future research directions, this guide serves as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of nitrogen heterocycle chemistry.

Introduction to the Nitropyridine-Piperidine Scaffold

Nitrogen heterocycles are the most prevalent structural class found in FDA-approved pharmaceuticals, owing to their unique ability to engage in diverse, high-affinity interactions with biological targets.[1] The combination of the pyridine and piperidine rings, in particular, creates a molecular architecture with significant potential in drug design.

The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is an aromatic six-membered heterocycle that is a "privileged structural motif" in drug design.[2][3] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety.[1] Its nitrogen atom imparts a dipole moment, influences the molecule's polarity and basicity, and provides a key hydrogen bond acceptor site, which is crucial for molecular recognition at a receptor or enzyme active site.[1]

The Piperidine Moiety: A Versatile Scaffold

In contrast to the aromatic pyridine, the piperidine ring is a saturated, non-aromatic heterocycle.[4] This saturation provides conformational flexibility, allowing it to adopt various three-dimensional shapes (e.g., chair, boat conformations) to optimize its fit within the binding pockets of biological targets.[1] Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and analgesic properties.[1][5]

The Strategic Role of the 5-Nitro Group

The nitro group at the 5-position of the pyridine ring is not merely a substituent but a critical modulator of the molecule's properties.

  • Electronic Modulation : As a potent electron-withdrawing group, it significantly influences the electron density of the pyridine ring, which can affect reactivity and binding affinity.[1]

  • Bioisostere and H-Bonding : It can act as a bioisostere for other functional groups and is a strong hydrogen bond acceptor, an essential interaction for ligand-receptor binding.[1]

  • Synthetic Handle : The nitro group is readily reducible to an amino group, providing a crucial synthetic handle for further chemical modifications and the generation of compound libraries for structure-activity relationship (SAR) studies.[1][6][7] This transformation opens a gateway to a vast and diverse chemical space.

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Case Study

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS No: 916791-15-6) serves as an exemplary model for this structural class.[8] It combines the electron-deficient, H-bonding capable nitropyridine ring with the flexible, 3D-oriented piperidine core via a methylamine linker. While detailed biological studies on this specific molecule are not extensively published, its structure provides a robust platform for exploring the synthesis, derivatization, and potential therapeutic applications of the broader nitropyridine-piperidine family.

Synthesis and Characterization

The most logical and widely employed method for constructing the (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine core is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Retrosynthetic Analysis and Strategy

The key disconnection is at the C-N bond between the pyridine ring and the piperidine linker. This points to a reaction between an activated 2-halopyridine (the electrophile) and a piperidine-based amine (the nucleophile). The strong electron-withdrawing effect of the 5-nitro group makes the C2 position of the pyridine ring highly susceptible to nucleophilic attack, making 2-chloro-5-nitropyridine an ideal starting material.

Caption: Retrosynthetic analysis via SNAr disconnection.

General Synthetic Protocol: SNAr Reaction

This protocol is a robust, self-validating method adapted from established procedures for the synthesis of related 2-amino-5-nitropyridines.[2][9]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • 4-(Aminomethyl)piperidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 4-(aminomethyl)piperidine (1.1 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the mixture. The addition may be done portion-wise to control any initial exotherm.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[10]

Rationale for Experimental Choices
  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen because they effectively solvate the reactants and intermediates, facilitating the SNAr reaction, which proceeds through a charged Meisenheimer complex. Green chemistry alternatives like Polyethylene Glycol (PEG) have also proven effective for such reactions.[1]

  • Base: A non-nucleophilic base like K₂CO₃ or DIPEA is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary nucleophile.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the aromatic substitution, leading to reasonable reaction times.

  • Purification: Column chromatography is the standard and most effective method for separating the desired product from unreacted starting materials and any potential side products, ensuring high purity for subsequent biological evaluation.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification & Analysis Reactants 1. Combine 4-(aminomethyl)piperidine, base (K2CO3), and solvent (DMF) Addition 2. Add 2-chloro-5-nitropyridine Reactants->Addition Heating 3. Heat to 80-100°C (Monitor by TLC) Addition->Heating Quench 4. Cool and quench with water Heating->Quench Reaction Complete Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with Brine Extract->Wash Dry 7. Dry (Na2SO4) and concentrate Wash->Dry Chroma 8. Silica Gel Chromatography Dry->Chroma Crude Product Analysis 9. Characterize by NMR, MS Chroma->Analysis Final Final Analysis->Final Pure Product

Caption: Step-by-step workflow for synthesis and purification.

Physicochemical and Predicted Properties

A summary of the key properties for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is crucial for experimental design, especially for solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSource
CAS Number 916791-15-6[8]
Molecular Formula C₁₁H₁₆N₄O₂[11]
Molecular Weight 236.27 g/mol [1]
Topological Polar Surface Area (TPSA) 87.5 Ų[12]
Predicted LogP 1.05[12]
Hydrogen Bond Donors 2[12]
Hydrogen Bond Acceptors 5[12]
Rotatable Bonds 3[12]

Biological Context and Therapeutic Potential

While direct biological data for the title compound is limited, a robust hypothesis for its therapeutic potential can be constructed by examining the extensive literature on its core scaffolds.

Broad Bioactivity of Nitropyridine Derivatives

Nitropyridine-containing molecules have demonstrated a remarkable range of biological activities. They serve as precursors for compounds with applications across multiple therapeutic areas:

  • Anticancer: Certain nitropyridine derivatives have shown activity against cancer cell lines like MCF-7 (breast) and HepG2 (liver).[2]

  • Antimicrobial: The nitropyridine moiety is found in compounds with antibacterial and antifungal properties.[2][7]

  • Enzyme Inhibition: Nitropyridine derivatives have been identified as dual inhibitors of chymotrypsin and urease, the latter being relevant for treating gastric diseases caused by H. pylori.[2][7]

  • Antiviral & Anti-neurodegenerative: The scaffold is considered a valuable starting point for the synthesis of compounds with potential antiviral and anti-neurodegenerative activities.[2][3]

Hypothetical Mechanism of Action

The structure of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine suggests several potential modes of interaction with biological targets. The nitropyridine ring can engage in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in an active site, while the nitro group and pyridine nitrogen act as key hydrogen bond acceptors. The protonated piperidine nitrogen can form a crucial salt bridge with an acidic residue (e.g., Asp, Glu).

Hypothetical_Binding cluster_receptor Enzyme/Receptor Active Site cluster_ligand (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Asp Aspartate/Glutamate (Anionic Pocket) Phe Phenylalanine/Tyrosine (Aromatic Pocket) Ser Serine/Threonine (H-Bonding Pocket) Piperidine Piperidine Ring (Protonated) Piperidine->Asp Ionic Bond (Salt Bridge) Linker Linker Piperidine->Linker Nitropyridine Nitropyridine Ring Linker->Nitropyridine Nitropyridine->Phe π-π Stacking Nitro Nitro Group Nitropyridine->Nitro Nitro->Ser Hydrogen Bond

Caption: Hypothetical binding mode within a target active site.

Future Directions and Derivative Design

The true value of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine for drug development professionals lies in its potential as a versatile chemical scaffold. Systematic modification of its structure can lead to the discovery of novel agents with enhanced potency, selectivity, and improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Exploration

The following table outlines potential modifications to systematically probe the SAR of this scaffold.[1]

Molecular SectionProposed ModificationRationale / Predicted Effect
5-Nitropyridine Ring Replace -NO₂ with -CN, -SO₂MeMaintain electron-withdrawing character; potentially improve metabolic stability and alter H-bonding capacity.
Add substituents (e.g., -F, -Cl)Modulate lipophilicity and electronic character; introduce potential halogen bonding interactions.
Piperidine Ring Add substituents (e.g., -OH, -Me)Probe for hydrophobic pockets; block potential sites of metabolism; explore stereochemical effects on binding.
Ring contraction/expansionAlter bond angles and conformational flexibility to improve fit into constrained binding pockets.
Linker Vary length (e.g., ethylamine)Optimize the distance and spatial orientation between the two core rings for improved target engagement.
Gateway to New Chemical Space: Nitro Group Reduction

A pivotal next step in exploiting this scaffold is the reduction of the nitro group to a primary amine. This single transformation dramatically expands the synthetic possibilities.

Common Reduction Methods:

  • Fe / Acetic Acid or NH₄Cl: A classic, cost-effective method.[6]

  • H₂ / Pd-C: A clean, high-yielding catalytic hydrogenation.

  • SnCl₂ / HCl: Another common method for nitro group reduction.

The resulting (5-Amino-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a versatile intermediate ready for a wide range of coupling reactions (e.g., amide bond formation, sulfonamide synthesis, urea formation), enabling the rapid generation of a large and diverse library of drug-like molecules.

Derivatization_Strategy cluster_derivatives Derivative Library Parent (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine Reduction Reduction (e.g., H2, Pd-C) Parent->Reduction Amine (5-Amino-pyridin-2-yl)- piperidin-4-ylmethyl-amine Reduction->Amine Amide Amides (R-COCl) Amine->Amide Acylation Sulfonamide Sulfonamides (R-SO2Cl) Amine->Sulfonamide Sulfonylation Urea Ureas (R-NCO) Amine->Urea Isocyanate Addition

Caption: Derivatization strategy following nitro group reduction.

Conclusion

(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine stands as a molecule of significant interest, not just for its own potential but as a representative of the highly valuable nitropyridine-piperidine chemical class. Its synthesis is straightforward and scalable via established SNAr chemistry. While its specific biological profile remains to be fully elucidated, the extensive pharmacological validation of its constituent scaffolds provides a strong rationale for its investigation across a spectrum of therapeutic areas, including oncology, infectious diseases, and beyond. For researchers in drug discovery, this compound represents a synthetically tractable and highly versatile starting point for the development of novel, potent, and selective therapeutic agents.

References

  • PubChem. (n.d.). 5-Nitro-2-piperidinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. Retrieved from [Link]

  • Google Patents. (2017). US20170008848A1 - Methods of making netupitant and intermediates thereof.
  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. Retrieved from [Link]

  • MCE. (n.d.). (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine. Retrieved from [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7336. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • PubMed. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • PubChem. (n.d.). (1S)-1,5-Anhydro-1-C-(4-chloro-3-((4-(((3R)-tetrahydro-3-furanyl)oxy)phenyl)methyl)phenyl)-D-glucitol. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Empagliflozin (R)-Isomer. Retrieved from [Link]

  • Kotsuki, H., et al. (1995). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 40(1), 41-44. Retrieved from [Link]

  • PubMed Central. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • DTIC. (1993). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved from [Link]

  • Google Patents. (1950). US2507631A - Pyridine and piperidine compounds and process of making same.
  • Semantic Scholar. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

  • Preprints.org. (2022). Synthesis, Characterization and DFT Studies of ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Retrieved from [Link]

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Foundational

De Novo Design, Synthesis, and Evaluation of Piperidine-Based Kinase Inhibitors: A Comprehensive Methodological Guide

Executive Summary The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich aliphatic heterocycles represents a paradigm shift in modern kinase inhibitor discovery. Among these, the piperidine scaffold has em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich aliphatic heterocycles represents a paradigm shift in modern kinase inhibitor discovery. Among these, the piperidine scaffold has emerged as a privileged structural motif. By offering precise 3D vector projection, tunable basicity (pKa), and improved physicochemical properties, piperidine derivatives effectively navigate the narrow thermodynamic landscape of ATP-competitive kinase inhibition. This technical guide provides a comprehensive framework for the design, synthesis, and biological validation of piperidine-based kinase inhibitors, with a specific focus on targeting the PI3K/Akt and c-Met signaling pathways.

Structural Rationale: Why Piperidine?

The selection of a piperidine ring over traditional morpholine or planar piperazine cores is driven by strict structure-activity relationship (SAR) and pharmacokinetic requirements.

  • Reduction of Polar Surface Area (PSA): Replacing a morpholine ring with a piperidine ring eliminates an oxygen hydrogen-bond acceptor. This subtle change can reduce the polar surface area (e.g., from 140 Ų to 91 Ų), significantly enhancing cellular permeability and binding efficiency[1].

  • Conformational Restriction & Off-Target Mitigation: A major liability of basic amine-containing drugs is the off-target blockade of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity. By employing2—medicinal chemists can orient the piperidine's 5- or 6-position toward the solvent-exposed region of the kinase ATP pocket. This creates a steric clash within the hERG channel pore while maintaining optimal kinase binding[2].

  • Hinge-Binding Optimization: Piperidine derivatives, such as 3, provide a highly flexible hydrophobic linker that optimizes the positioning of functional groups for hydrogen bonding with the kinase hinge region[3].

PI3K_AKT RTK Receptor Tyrosine Kinase PI3K PI3K Complex RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT Akt (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTORC1 / Cell Survival AKT->mTOR Downstream Signaling Inhibitor Piperidine-based Akt Inhibitor Inhibitor->AKT ATP-competitive Inhibition

Fig 1. PI3K/Akt signaling cascade and targeted intervention by piperidine-based inhibitors.

De Novo Synthesis Methodology

The synthesis of highly substituted piperidine kinase inhibitors requires regioselective bond formation. The following protocol outlines the generation of a 3,4-disubstituted piperidine coupled to a pyrimidine-based hinge binder, a common motif in 4[4].

Protocol 1: Synthesis of Piperidine-Pyrimidine Conjugates

Objective: To couple a Boc-protected chiral piperidine to a heteroaromatic core via Buchwald-Hartwig amination, followed by deprotection. Causality: Palladium-catalyzed cross-coupling is utilized over standard SN​Ar because sterically hindered 3,4,6-trisubstituted piperidines exhibit poor nucleophilicity. The bulky Xantphos ligand facilitates reductive elimination, preventing β -hydride elimination side products.

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride core (1.0 eq), the Boc-protected piperidine derivative (1.2 eq), Cs2​CO3​ (2.0 eq), Pd2​(dba)3​ (0.05 eq), and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Heating & Coupling: Heat the reaction mixture to 100°C for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the heteroaryl chloride and the emergence of the [M+H]+ peak for the coupled intermediate validates successful C-N bond formation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio 4:1). Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via an acid-catalyzed SN​1 mechanism without hydrolyzing the newly formed aromatic C-N bonds.

  • Purification: Concentrate the mixture, neutralize with saturated NaHCO3​ , extract with ethyl acetate, and purify via Preparative-HPLC to yield the final piperidine inhibitor.

Synthesis Step1 Step 1: Scaffold Assembly Buchwald-Hartwig Coupling Step2 Step 2: Piperidine Installation Pd-Catalyzed C-N Bond Step1->Step2 Pd2(dba)3, Xantphos Step3 Step 3: Deprotection Acidic Cleavage of Boc Step2->Step3 Piperidine derivative Step4 Step 4: Purification Prep-HPLC Separation Step3->Step4 TFA / DCM Product Product Step4->Product Chiral Resolution

Fig 2. Step-by-step synthetic workflow for generating piperidine-based kinase inhibitors.

Biological Evaluation & Screening Protocols

To ensure the synthesized piperidine derivatives are potent and selective, they must be evaluated using a self-validating biochemical assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard luminescence assays (like ADP-Glo) for primary screening because the time-delay measurement completely eliminates auto-fluorescence interference commonly caused by heterocyclic small molecules. This ensures high-fidelity IC50​ calculations.

Step-by-Step Procedure:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Enzyme & Substrate Addition: Add recombinant kinase (e.g., Akt1 or c-Met) at a final concentration of 1 nM to a 384-well proxiplate. Add the ULight-labeled peptide substrate (50 nM).

  • Inhibitor Incubation: Dispense the piperidine inhibitors in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 1% final DMSO). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at its apparent Km​ value (e.g., 10 µM) to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (10 mM final) alongside a Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Checkpoint: Calculate the Z'-factor for the plate using positive (DMSO) and negative (no ATP) controls. A Z'-factor > 0.6 validates the assay's robustness, guaranteeing that the derived IC50​ values are trustworthy.

Structure-Activity Relationship (SAR) & Optimization Data

The table below summarizes the quantitative optimization of a generic kinase inhibitor scaffold, demonstrating the superiority of the conformationally restricted piperidine ring in balancing target potency against off-target liabilities[1][2].

Compound IDScaffold ModificationTarget Kinase IC50​ (nM)hERG IC50​ (µM)ClogPPSA (Ų)
Cmpd A Morpholine Core125.0> 30.02.8140
Cmpd B Unsubstituted Piperidine45.02.1 (Toxic)3.591
Cmpd C 3,4-Disubstituted Piperidine22.08.53.395
Cmpd D 3,4,6-Trisubstituted Piperidine12.0 > 30.0 (Safe)3.195

Data Interpretation: Replacing the morpholine (Cmpd A) with an unsubstituted piperidine (Cmpd B) drastically improves kinase potency due to better hydrophobic packing and lower PSA, but it introduces severe hERG channel inhibition (2.1 µM). By introducing a 3,4,6-trisubstitution pattern (Cmpd D), the basic nitrogen is sterically shielded from the hERG pore, rescuing the safety profile (>30 µM) while simultaneously achieving low-nanomolar kinase inhibition.

References

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold Source: Molecules, MDPI URL:[Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters, NIH URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules, NIH URL:[Link]

Sources

Exploratory

The Nitropyridine Moiety in Rational Drug Design: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of specific heterocyclic pharmacophores is paramount to achieving target selectivity, metabolic stability, and desired physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specific heterocyclic pharmacophores is paramount to achieving target selectivity, metabolic stability, and desired physicochemical properties. The nitropyridine moiety —a pyridine ring substituted with a strongly electron-withdrawing nitro (-NO 2​ ) group—has emerged as a highly versatile structural motif.

The unique electronic architecture of nitropyridine lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This dual electron-withdrawing effect (from both the heterocyclic nitrogen and the nitro group) imparts three distinct, exploitable chemical behaviors:

High-affinity pharmacophoric binding via optimized π

π stacking and hydrogen bonding.
  • Redox susceptibility , making it an ideal trigger for hypoxia-activated prodrugs.

  • Extreme electrophilicity , enabling rapid Nucleophilic Aromatic Substitution (S N​ Ar) for bioconjugation.

  • This whitepaper synthesizes the mechanistic causality, quantitative data, and experimental workflows defining the role of the nitropyridine moiety in modern drug design.

    Core Role 1: Pharmacophore in Target-Specific Inhibition

    The nitropyridine core acts as a rigid, bioisosteric scaffold capable of orienting substituents into deep hydrophobic pockets while maintaining aqueous solubility.

    HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

    Through structure-based core refining, substituted nitropyridine derivatives have been developed as potent back-up analogs to diarylpyrimidines (DAPYs)[1]. The nitropyridine ring provides critical hydrogen bond acceptor points (via the nitro oxygens) and fits snugly into the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme[2].

    • Causality: The electron-deficient nature of the nitropyridine ring enhances the acidity of adjacent amine linkers, strengthening hydrogen bond donation to key residues like K101 in the RT enzyme. Compound 7b, a leading nitropyridine derivative, demonstrated an EC 50​ of 0.056 μM and a selectivity index (SI) of 1251, significantly outperforming standard drugs like Nevirapine[1].

    Microtubule-Targeting Agents (MTAs) in Oncology

    Recent structural biology efforts have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents[3]. These compounds bind directly to the colchicine site at the interface of α

    • and β -tubulin subunits[4].
    • Causality: By binding the colchicine site, 3-nitropyridines inhibit tubulin polymerization in a dose-dependent manner, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis in rapidly dividing cancer cells[3]. Crucially, unlike many traditional MTAs, specific 3-nitropyridine derivatives (e.g., 4AZA2891) effectively inhibit tumor growth in vivo without inducing severe myelotoxicity at pharmacological doses[4].

    Core Role 2: Bioreductive Trigger for Hypoxia-Activated Prodrugs

    The nitropyridine moiety possesses a high single-electron reduction potential ( E71​ ), making it highly susceptible to enzymatic reduction by flavoenzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and nitric oxide synthase (NOS)[5].

    In the context of solid tumors, the microenvironment is often characterized by severe hypoxia. Nitropyridine-based prodrugs exploit this via a self-validating redox cycle:

    • Normoxia (Healthy Tissue): Flavoenzymes reduce the nitropyridine to a nitro radical anion ( ArNO2∙−​ ). In the presence of oxygen, this radical rapidly donates its electron to O2​ , forming superoxide and regenerating the inert parent prodrug (futile cycling)[6].

    • Hypoxia (Tumor Tissue): The absence of oxygen prevents futile cycling. The nitro radical anion undergoes further reduction (adding electrons and protons) to form a reactive hydroxylamine or amine, which acts as a potent DNA alkylator or cytotoxic agent[7].

    Bioreduction Prodrug Nitropyridine Prodrug Enzyme Flavoenzyme (e.g., NQO1) Prodrug->Enzyme 1e- reduction Radical Nitro Radical Anion (ArNO2•-) Enzyme->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia +O2 Hypoxia Hypoxia Further Reduction Radical->Hypoxia Low O2 Normoxia->Prodrug Superoxide release Active Active Hydroxylamine Cytotoxin Hypoxia->Active +e-, +H+

    Hypoxia-selective bioreductive activation pathway of nitropyridine prodrugs.

    Core Role 3: Thiol-Reactive Electrophile for Bioconjugation

    The extreme electron deficiency of the 4-nitropyridine and 5-nitropyridine motifs makes them exceptional substrates for bioconjugation via S N​ Ar[8].

    When exposed to soft nucleophiles like the free thiol group of a cysteine residue, the nitro group (or an adjacent halogen) acts as an excellent leaving group. This reaction proceeds rapidly in aqueous conditions at physiological pH (pH 7.0, 20 °C) to form a highly stable thioether bond[8][9].

    • Causality: The intermediate Meisenheimer complex is heavily stabilized by the electron-withdrawing nitrogen in the pyridine ring. This methodology is currently being heavily leveraged to generate Antibody-Drug Conjugates (ADCs) and for peptide stapling, offering superior kinetic stability compared to traditional maleimide-thiol linkages which are prone to retro-Michael deconjugation in plasma[9].

    SNAr Linker 4-Nitropyridine Linker (Electrophile) Reaction SNAr Reaction (pH 7.0, 20°C) Linker->Reaction Protein Target Protein (Free Cysteine Thiol) Protein->Reaction Conjugate Stable Thioether Bioconjugate + NO2- Reaction->Conjugate Nitro group displacement

    Thiol-specific SNAr bioconjugation workflow using a 4-nitropyridine linker.

    Quantitative Data Summary

    The following table synthesizes the pharmacological metrics of key nitropyridine derivatives across different therapeutic applications:

    Compound IdentifierPrimary Target / MechanismApplication AreaKey Bioactivity MetricReference
    Compound 7b HIV-1 Reverse TranscriptaseAntiviral (NNRTI)EC 50​ = 0.056 μM (SI = 1251)[1]
    4AZA2996 Tubulin (Colchicine Site)Oncology (MTA)Induces G2-M cell cycle arrest[3]
    4AZA2891 Tubulin (Colchicine Site)Oncology (MTA)Potent in vivo tumor inhibition[3]
    MNP Adducts DNA Alkylation (via 90CE)Oncology (Prodrug)Highly chromophoric leaving group[10]
    4-Nitropyridine Cysteine Thiol (S N​ Ar)Bioconjugation / ADCsRapid conjugation at pH 7.0, 40 mins[8]

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard operating procedures for evaluating nitropyridine compounds.

    Protocol 1: In Vitro Tubulin Polymerization Assay (for MTAs)

    Purpose: To validate the mechanism of action of 3-nitropyridine analogues as microtubule destabilizers.

    Materials: Porcine brain tubulin (>99% pure), GTP, PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl 2​ , pH 6.9), 3-nitropyridine test compound (e.g., 4AZA2996), Vincristine (positive control), DMSO (vehicle control). Procedure:

    • Preparation: Dilute the 3-nitropyridine compound in DMSO to create a 10x working stock. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced tubulin denaturation.

    • Assembly: In a pre-warmed (37 °C) 96-well half-area plate, combine 3 mg/mL tubulin in PEM buffer supplemented with 1 mM GTP.

    • Dosing: Add the test compound, Vincristine (destabilizer control), or DMSO (vehicle control) to the respective wells.

    • Measurement: Immediately transfer the plate to a fluorescence microplate reader maintained at 37 °C. Monitor tubulin polymerization by measuring the increase in fluorescence (Ex: 340 nm / Em: 440 nm) or absorbance (340 nm) over 60 minutes, taking readings every 1 minute.

    • Validation & Causality: A successful MTA will show a dose-dependent flattening of the polymerization curve compared to the steep sigmoidal curve of the DMSO control. The Vincristine control validates the assay's sensitivity to destabilizers.

    Protocol 2: Thiol-Specific S N​ Ar Bioconjugation

    Purpose: To covalently link a 4-nitropyridine-functionalized payload to a target protein via a cysteine residue.

    Materials: Target protein with a single exposed free cysteine (e.g., Bovine Serum Albumin, BSA), 4-nitropyridine linker-payload construct, PBS (pH 7.4), Ellman’s Reagent (DTNB). Procedure:

    • Thiol Quantification: Prior to conjugation, verify the free thiol concentration of the protein using Ellman’s Reagent to ensure the cysteine is not oxidized to a disulfide.

    • Reaction Setup: Dissolve the protein in PBS (pH 7.4) to a concentration of 50 μM.

    • Conjugation: Add 5 equivalents (250 μM) of the 4-nitropyridine linker dropwise while stirring gently at 20 °C.

    • Incubation: Allow the reaction to proceed for 40–60 minutes. The S N​ Ar reaction displaces the nitro group, forming a stable thioether bond.

    • Purification: Remove excess unreacted linker and the released nitrite ( NO2−​ ) byproduct using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) equilibrated with PBS.

    • Validation: Confirm conjugation via Intact Mass Spectrometry (ESI-MS). The mass shift should correspond exactly to the mass of the linker-payload minus the mass of the displaced NO2​ group.

    References

    • Wang, J., Zhan, P., et al. "Discovery of Nitropyridine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors via a Structure-Based Core Refining Approach." European Journal of Medicinal Chemistry, NIH PubMed. 1

    • Herman, J., Vanstreels, E., et al. "3-nitropyridine analogues as novel microtubule-targeting agents." PLOS One. 3

    • Čėnas, N., Nemeikaitė-Čėnienė, A., Kosychova, L. "Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity." International Journal of Molecular Sciences, MDPI. 5

    • Shyam, K., Zhu, R., Baumann, R. P. "Influence of Phosphate and Phosphoesters on the Decomposition Pathway of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyhydrazine (90CE)." Chemical Research in Toxicology, ACS Publications. 10

    • HFR Chemistry. "Thiol-Specific Linker for Bioconjugation." High Force Research. 8

    Sources

    Foundational

    Structure-Activity Relationship (SAR) Dynamics of Nitropyridine-Containing Compounds: A Technical Guide for Drug Development

    Executive Summary Nitropyridines represent a privileged, yet highly complex, class of heterocycles in modern medicinal chemistry. The introduction of a nitro group (–NO₂) onto a pyridine scaffold profoundly alters its ph...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Nitropyridines represent a privileged, yet highly complex, class of heterocycles in modern medicinal chemistry. The introduction of a nitro group (–NO₂) onto a pyridine scaffold profoundly alters its physicochemical landscape. It drastically reduces the basicity of the pyridine nitrogen, increases lipophilicity, and serves as a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr)[1]. While traditionally viewed as synthetic intermediates or flagged for potential toxicological liabilities, recent SAR paradigms have successfully repurposed nitropyridines as highly selective covalent kinase inhibitors, antimicrobial agents, and quorum-sensing modulators.

    This whitepaper provides an in-depth analysis of the structure-activity relationships of nitropyridines, detailing the causal mechanisms behind their target engagement, strategies to mitigate metabolic liabilities, and self-validating experimental workflows for their development.

    Physicochemical & Electronic Foundations

    The pharmacological behavior of a nitropyridine is dictated by the precise positioning of the nitro group relative to the pyridine nitrogen. The –NO₂ group exerts a strong inductive (–I) and resonance (–M) effect.

    • 2- and 4-Nitropyridines: These positions are highly activated by the synergistic electron-withdrawing effects of both the nitro group and the pyridine nitrogen. While this makes them excellent electrophiles, it often results in chemical instability or rapid in vivo clearance.

    • 3-Nitropyridines: Placing the nitro group at the meta position offers a balanced electronic profile. The 3-nitropyridine core is sufficiently stable for systemic circulation but retains enough electrophilicity to participate in targeted covalent interactions or serve as a critical hydrogen-bond acceptor in kinase hinge regions[2].

    Strategic Positioning: SAR Landscapes of Nitropyridines

    Kinase Inhibitors (The 3-Nitropyridine Scaffold)

    Recent breakthroughs have leveraged the 3-nitropyridine core to achieve unprecedented isoform selectivity in kinase inhibition. A prime example is the development of inhibitors for Ribosomal Protein S6 Kinase Beta 2 (S6K2). Researchers discovered that a 3-nitropyridine moiety can be strategically positioned to facilitate a covalent bond with Cys150 in the kinase hinge region[3].

    The SAR Causality: The electron-withdrawing nature of the nitro group increases the electrophilicity of the adjacent carbon atoms, enabling a targeted nucleophilic attack by the cysteine thiol. This interaction is highly selective; the closely related S6K1 isoform possesses a tyrosine at the equivalent position, rendering it completely inactive against the nitropyridine probe[3]. Similarly, 2,4-dichloro-3-nitropyridine has been utilized as a foundational building block to synthesize 3,7-disubstituted isothiazolo[4,3-b]pyridines, which act as potent Type I inhibitors of Cyclin G-Associated Kinase (GAK)[2].

    Antimicrobial Agents and Quorum Sensing

    Beyond oncology, nitropyridines exhibit unique mechanisms in infectious disease models. 4-Nitropyridine-N-oxide has been identified as a potent quorum-sensing inhibitor in Pseudomonas aeruginosa[4].

    The SAR Causality: The compound binds directly to the LasR receptor, disrupting bacterial communication. The addition of the N-oxide functionality serves a dual purpose: it significantly enhances the aqueous solubility of the highly lipophilic nitropyridine core, and it provides an additional polar contact point for target engagement without compromising the necessary steric geometry of the pharmacophore[4]. Furthermore, derivatives like 5-ethynyl-2-nitropyridine are actively explored as precursors for novel antimicrobial agents, utilizing Sonogashira coupling to expand the SAR landscape[5].

    Metabolic Liabilities & Toxicity Mitigation (The "Nitro Problem")

    Despite their target potency, nitroaromatics carry well-documented liabilities. They are highly susceptible to enzymatic reduction by bacterial and mammalian nitroreductases.

    The Mechanism of Toxicity: This reduction is a multi-step cascade (1- to 6-electrons) that generates reactive nitro radical anions, nitroso intermediates, and hydroxylamines. These electrophilic species can intercalate with DNA (resulting in Ames-positive mutagenicity) or bind covalently to hepatic proteins, causing hepatotoxicity.

    SAR Mitigation Strategies:

    • Steric Shielding: Placing bulky substituents (e.g., methyl or methoxy groups) ortho to the nitro group physically blocks the active site of nitroreductases, preventing the initial 1-electron reduction.

    • Prodrug / Intermediate Conversion: Utilizing the nitropyridine strictly as a synthetic intermediate and reducing it to an aminopyridine prior to final formulation (e.g., in the synthesis of the DNA-PK inhibitor AZD7648)[1].

    SAR_Pathway Core Nitropyridine Core Target Target Engagement (e.g., Kinase Cys150) Core->Target SAR Optimization Tox Metabolic Liability (Nitroreductase) Core->Tox in vivo Exposure Mech Covalent Binding / H-Bonding Target->Mech Mechanism Radical Nitro Radical Anion (Toxicity) Tox->Radical 1e- Reduction

    Fig 1. Divergent pathways of nitropyridine target engagement versus metabolic liability.

    Quantitative SAR Data Summary

    The following table synthesizes key quantitative metrics and SAR observations across different nitropyridine classes:

    Compound / ScaffoldSubstitution PatternPrimary TargetKey SAR MetricLiability / Observation
    Compound 2 (S6K2 Inhibitor) 3-NitropyridineS6K2 KinaseIC₅₀ = 22 nMCovalent binding to Cys150; highly selective over S6K1[3].
    Isothiazolo[4,3-b]pyridine 3,7-Disubstituted (from 3-NO₂)GAK KinaseType I BindingNitro group essential for cyclization precursor[2].
    4-Nitropyridine-N-oxide 4-Nitro, N-oxideLasR (P. aeruginosa)Quorum SensingN-oxide improves solubility; potential radical formation[4].
    5-Ethynyl-2-nitropyridine 2-Nitro, 5-EthynylAntimicrobialSynthetic PrecursorHighly activated for cross-coupling; requires reduction for safety[5].

    Experimental Workflow: Synthesis & Validation of 3-Nitropyridine Kinase Inhibitors

    To ensure scientific integrity, the development of nitropyridine compounds must follow a self-validating protocol. The following methodology outlines the synthesis, target validation, and liability screening for a 3-nitropyridine covalent kinase inhibitor.

    Step 1: SNAr Synthesis & Self-Validation
    • Action: React 2,4-dichloro-3-nitropyridine with a nucleophilic amine (e.g., morpholine) in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF at room temperature.

    • Causality: The strongly electron-withdrawing 3-nitro group activates the ortho (C2) and para (C4) positions. Room temperature is deliberately chosen to prevent di-substitution, ensuring regiocontrol.

    • Validation: Monitor the reaction via LC-MS. The presence of a single major peak with the expected [M+H]⁺ mass confirms regioselectivity. If a mixture of C2 and C4 isomers appears, lower the temperature to 0°C to increase kinetic control.

    Step 2: In Vitro Kinase Assay (Target Engagement)
    • Action: Incubate the purified compound with recombinant S6K2 and ATP, using a FRET-based assay.

    • Causality: To prove the covalent nature of the binding (driven by the electrophilicity of the nitropyridine core), perform a time-dependent inhibition assay. True covalent inhibitors will show a time-dependent increase in potency (lower IC₅₀ over extended incubation).

    • Validation: Run a parallel assay with a Cys150-mutated S6K2 (or the S6K1 isoform). A dramatic drop in potency in the mutant validates that the nitropyridine is specifically engaging the cysteine residue. Include Staurosporine as a positive control to validate assay sensitivity.

    Step 3: Metabolic Liability Screening (Microsomal Stability)
    • Action: Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes at 37°C.

    • Causality: Nitropyridines are highly susceptible to nitroreductases. This step determines if the compound will survive first-pass metabolism or degrade into toxic hydroxylamines.

    • Validation: Quench the reaction with cold acetonitrile and analyze via LC-MS/MS. Specifically scan for mass shifts of -16 Da (nitroso intermediate) or -30 Da (amine metabolite). If clearance is >70%, iterate the SAR by adding a steric shield (e.g., a methyl group at the C4 position) to physically block reductase access.

    Workflow S1 Step 1: SNAr Synthesis S2 Step 2: LC-MS Validation S1->S2 S3 Step 3: Kinase Assay S2->S3 S4 Step 4: Microsomal Stability S3->S4 S4->S1 SAR Iteration

    Fig 2. Self-validating experimental workflow for nitropyridine kinase inhibitor development.

    Conclusion

    The structure-activity relationship of nitropyridine-containing compounds is a delicate balance between electronic activation and metabolic stability. By understanding the causal mechanisms of how the nitro group modulates the pyridine ring—whether facilitating covalent hinge binding in kinases or acting as a highly activated SNAr precursor—researchers can rationally design potent therapeutics. Rigorous, self-validating workflows that couple target engagement assays with early metabolic liability screening remain the gold standard for advancing these privileged scaffolds into the clinic.

    References

    • Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) . ChemRxiv.[Link]

    • Nitropyridines in the Synthesis of Bioactive Molecules . NIH/PMC.[Link]

    • Medicinal Chemistry of Drugs with N-Oxide Functionalities . ACS Publications.[Link]

    • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase . MDPI.[Link]

    Sources

    Exploratory

    Physicochemical properties of substituted piperidine amines

    Physicochemical Modulation of Substituted Piperidine Amines: A Strategic Guide for Drug Design Executive Summary The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Physicochemical Modulation of Substituted Piperidine Amines: A Strategic Guide for Drug Design

    Executive Summary

    The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs. However, the inherent physicochemical properties of unsubstituted piperidines—specifically their high basicity (pKa ~11.2)—present significant liabilities in drug development. High basicity leads to near-total protonation at physiological pH (7.4), which drastically reduces membrane permeability, increases the volume of distribution, and exacerbates cardiotoxicity via off-target binding to the hERG potassium channel.

    As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the causality behind piperidine physicochemical modulation. By strategically introducing electron-withdrawing groups (EWGs) such as fluorine, or polar bioisosteres like oxetanes, researchers can precisely tune pKa, lipophilicity (LogD 7.4​ ), and metabolic stability. This guide provides the mechanistic rationale, quantitative data, and self-validating experimental protocols required to optimize piperidine-based lead compounds.

    The Mechanistic Causality of Physicochemical Modulation

    To optimize a piperidine scaffold, one must move beyond empirical screening and understand the stereoelectronic forces governing its behavior in aqueous and lipid environments.

    Fluorine Substitution: Inductive Effects and Dipole Alignment

    The introduction of fluorine atoms adjacent to the basic amine is a classic strategy to reduce pKa[1]. Fluorine exerts a strong inductive electron-withdrawing effect through the σ -bond framework, pulling electron density away from the nitrogen atom. This destabilizes the positively charged protonated ammonium state, shifting the equilibrium toward the neutral freebase.

    Crucially, the magnitude of this pKa shift is highly dependent on stereochemistry. In 3-fluoropiperidines, an equatorial fluorine reduces the pKa significantly more than an axial fluorine [2].

    • The Causality: When fluorine is in the equatorial position, its highly electronegative C–F bond dipole aligns almost perfectly anti-parallel to the nitrogen lone pair. This maximizes the through-space electrostatic repulsion (field effect), severely destabilizing the protonated state. Conversely, an axial fluorine projects its dipole away from the lone pair, resulting in a milder pKa reduction.

    Oxetane Incorporation: Altering the Hydration Sphere

    Replacing a traditional alkyl or carbonyl group with an oxetane ring radically alters the molecule's lipophilicity and metabolic profile[3].

    • The Causality: The oxetane oxygen acts as a potent hydrogen-bond acceptor. When introduced into a piperidine framework (e.g., as a spiro-oxetane or 4-oxetanyl substitution), the high dipole moment of the oxetane ring increases the energetic penalty of desolvation. This draws the molecule into the aqueous phase, significantly lowering the LogD 7.4​ without adding excessive molecular weight. Furthermore, the robust C–O bonds of the oxetane ring resist cytochrome P450 (CYP450) mediated oxidative metabolism, blocking traditional sites of liability.

    PiperidineOpt Start Unsubstituted Piperidine (High pKa ~11, High hERG) Fluorination Fluorine Substitution (Inductive EWG) Start->Fluorination Oxetane Oxetane Incorporation (Polar Core) Start->Oxetane Spiro Spirocyclic Constraint (Steric Shielding) Start->Spiro pKaDrop Decreased pKa (Reduced hERG Liability) Fluorination->pKaDrop MetStab Increased Metabolic Stability (CYP450 Blockade) Fluorination->MetStab LogDDrop Decreased LogD7.4 (Improved Clearance) Oxetane->LogDDrop Oxetane->MetStab Spiro->pKaDrop Spiro->LogDDrop Lead Optimized Lead Candidate pKaDrop->Lead LogDDrop->Lead MetStab->Lead

    Logical workflow for optimizing piperidine physicochemical properties.

    Quantitative Data Summary

    The table below synthesizes the impact of specific substitutions on the core physicochemical properties of the piperidine pharmacophore. Note how the equatorial fluorine drops the pKa below the physiological threshold, effectively neutralizing hERG liability[2].

    Piperidine SubstitutionPrimary MechanismpKaLogD (pH 7.4)hERG IC 50​ (µM)
    None (Parent) N/A11.20.8< 1.0 (High Liability)
    3-Fluoro (axial) Mild Dipole Alignment9.41.1~ 5.0 (Moderate)
    3-Fluoro (equatorial) Strong Dipole Alignment8.21.1> 10.0 (Low Liability)
    3,3-Difluoro Additive Inductive EWG6.81.4> 30.0 (Safe)
    4-Oxetanyl Polar Hydration Sphere9.80.2> 10.0 (Low Liability)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, physicochemical data must be generated through self-validating experimental systems. A protocol is only trustworthy if it inherently flags its own failure modes.

    Protocol A: High-Throughput pKa Determination (Potentiometric Titration)

    This protocol measures the basicity of the piperidine nitrogen.

    • System Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using standardized buffers (pH 4.0, 7.0, 10.0). Titrate a known reference standard (e.g., Potassium Hydrogen Phthalate) to confirm the electrode's Nernstian slope is >98%.

    • Sample Preparation: Dissolve 1.0 mg of the substituted piperidine in 1.0 mL of 0.15 M KCl (to maintain constant ionic strength).

    • Titration: Under a nitrogen blanket (to prevent CO 2​ absorption), titrate the sample with standardized 0.5 M HCl from pH 11.0 down to pH 2.0 using an automated titrator.

    • Data Processing: Calculate the pKa from the inflection point of the titration curve using the Bjerrum plot method.

    • System Suitability (Self-Validation Step 2): Run Diphenhydramine (known pKa = 8.98) alongside the batch. If the calculated pKa of the control deviates by >0.1 units, discard the batch data and recalibrate.

    Protocol B: LogD 7.4​ Determination via Shake-Flask LC-MS/MS

    This protocol measures lipophilicity at physiological pH, accounting for the ionization state of the amine.

    • Phase Saturation: Pre-saturate 1-octanol and 50 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.

    • Sample Spiking: Prepare a 10 mM stock of the piperidine compound in DMSO. Spike 10 µL of the stock into a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated octanol.

    • Equilibration: Shake the vials mechanically at 25°C for 60 minutes to ensure thermodynamic partitioning.

    • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions.

    • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Mass Balance Check (Self-Validation Step): Calculate the total mass recovered: (Coctanol​×Voctanol​)+(Caq​×Vaq​) . If the total recovery is <90% of the initial spiked amount, the assay is invalidated . This indicates the compound either precipitated at the interface or bound to the glass vial, rendering the LogD calculation artificially skewed.

    ShakeFlask Prep 1. Prepare 10 mM DMSO Stock Buffer 2. Add to Octanol / PBS (pH 7.4) Prep->Buffer Shake 3. Shake at 25°C for 60 min Buffer->Shake Centrifuge 4. Centrifuge (3000g, 15 min) Shake->Centrifuge Analyze 5. LC-MS/MS Phase Analysis Centrifuge->Analyze Validate 6. Mass Balance Validation Analyze->Validate

    Step-by-step shake-flask LC-MS/MS workflow for LogD7.4 determination.

    Conclusion

    The optimization of substituted piperidines is a masterclass in applied stereoelectronics. By understanding the causality behind fluorine dipole alignment and oxetane hydration spheres, medicinal chemists can rationally engineer out hERG liabilities and poor clearance profiles. Coupling this rational design with self-validating analytical protocols ensures that the physicochemical data driving lead optimization is both accurate and actionable.

    References

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007. 1

    • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, 2024. 2

    • Wuitschik, G., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. 3

    Sources

    Foundational

    Spectroscopic Characterization of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Comprehensive Technical Guide

    Executive Summary (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is a bifunctional organic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is a bifunctional organic building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and GPCR-targeting ligands. Structurally, it features a "push-pull" highly polarized 2-amino-5-nitropyridine core coupled to a basic piperidine ring via a methylene bridge.

    This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, LC-MS/MS, and FT-IR) of this compound. By establishing the causality behind specific spectral phenomena—such as anisotropic deshielding and diagnostic fragmentation pathways—this guide serves as a self-validating reference for analytical chemists and drug development professionals.

    Structural Analysis & The "Push-Pull" Electronic System

    The spectroscopic signature of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is fundamentally dictated by its electronic distribution. The pyridine ring acts as an electron-deficient scaffold. The nitro ( −NO2​ ) group at the C-5 position exerts a strong electron-withdrawing effect through both resonance ( −M ) and inductive ( −I ) mechanisms. Conversely, the secondary amine linkage at C-2 acts as a π -donor ( +M ), pushing electron density into the ring.

    This "push-pull" system creates a highly polarized π -cloud[1]. As a result, the protons and carbons on the pyridine ring experience extreme variations in localized magnetic shielding, which directly translates to distinct, widely separated chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy[2].

    Nuclear Magnetic Resonance (NMR) Profiling

    Causality in 1H and 13C Chemical Shifts

    The 1H NMR spectrum of the nitropyridine core is highly diagnostic. The proton at C-6 (H-6) is situated between the electronegative pyridine nitrogen and the strongly deshielding nitro group. Consequently, it appears furthest downfield as a doublet with a small coupling constant ( J≈2.8 Hz), indicative of purely meta-coupling with H-4[3]. The H-3 proton, however, is shielded by the adjacent electron-donating amine group, shifting it significantly upfield.

    The piperidine ring exists predominantly in a chair conformation. The axial and equatorial protons on the ring exhibit distinct chemical shifts and complex multiplet splitting due to geminal and vicinal couplings, which are highly sensitive to the solvent environment.

    Quantitative NMR Data Summaries

    Table 1: 1H NMR Spectral Data (400 MHz, DMSO- d6​ , 298 K)

    PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
    H-6 (Pyridine) 8.85Doublet (d)2.81HExtreme deshielding by −NO2​ and ring N; meta-coupling.
    H-4 (Pyridine) 8.10Doublet of doublets (dd)9.2, 2.81HDeshielded by −NO2​ ; ortho and meta coupling.
    Bridge NH 7.80Triplet (t)5.51HExchangeable; coupled to methylene bridge.
    H-3 (Pyridine) 6.55Doublet (d)9.21HShielded by adjacent +M amine group.
    Bridge CH2​ 3.25Triplet (t)6.02HAdjacent to electronegative amine nitrogen.
    H-2/H-6 (Pip, eq) 2.95Doublet of triplets (dt)12.0, 3.52HEquatorial protons adjacent to piperidine N.
    H-2/H-6 (Pip, ax) 2.45Triplet of doublets (td)12.0, 2.52HAxial protons adjacent to piperidine N.
    Piperidine NH 1.80Broad singlet (br s)-1HExchangeable secondary amine proton.
    H-4 (Pip, methine) 1.75Multiplet (m)-1HAliphatic methine proton.
    H-3/H-5 (Pip, eq) 1.60Multiplet (m)-2HEquatorial aliphatic protons.
    H-3/H-5 (Pip, ax) 1.10Quartet of doublets (qd)12.0, 4.02HAxial aliphatic protons; upfield shifted.

    Table 2: 13C NMR Spectral Data (100 MHz, DMSO- d6​ , 298 K)

    Carbon PositionChemical Shift ( δ , ppm)Electronic Environment[2]
    C-2 (Pyridine) 160.5Directly attached to electronegative exocyclic amine.
    C-6 (Pyridine) 146.2Adjacent to ring N and −NO2​ group.
    C-5 (Pyridine) 135.8Ipso carbon attached to −NO2​ .
    C-4 (Pyridine) 132.4Aromatic methine, highly deshielded.
    C-3 (Pyridine) 110.5Aromatic methine, shielded by ortho-amine effect.
    Bridge CH2​ 46.8Aliphatic methylene attached to basic nitrogen.
    C-2/C-6 (Piperidine) 45.5Aliphatic methylenes adjacent to piperidine nitrogen.
    C-4 (Piperidine) 35.2Aliphatic methine branch point.
    C-3/C-5 (Piperidine) 29.8Purely aliphatic ring methylenes.

    Mass Spectrometry (LC-MS/MS) & Fragmentation Pathways

    Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode yields a strong molecular ion peak [M+H]+ at m/z 237.13. The fragmentation of nitropyridines under Collision-Induced Dissociation (CID) follows highly predictable, thermodynamically driven pathways[4].

    Diagnostic Fragmentation Mechanisms
    • Nitro Group Expulsion: A hallmark of aromatic nitro compounds is the neutral loss of the NO2​ radical or HNO2​ molecule ( Δm=−46 or −47 Da), yielding a fragment at m/z 191.13.

    • Aliphatic-Aromatic Cleavage: The weakest bonds in the molecule reside at the methylene bridge. Cleavage of the C−N bond yields the stable 5-nitropyridin-2-amine cation (m/z 139.04) and the piperidin-4-ylmethylium ion (m/z 98.10).

    Fragmentation Parent Parent Ion [M+H]+ m/z 237.13 Frag1 Fragment A [M+H-NO2]+ m/z 191.13 Parent->Frag1 -NO2 (-46 Da) Frag2 Fragment B 5-Nitropyridin-2-amine m/z 139.04 Parent->Frag2 C-N bond cleavage Frag3 Fragment C Piperidinium ion m/z 98.10 Parent->Frag3 Amine bridge cleavage

    Figure 1: Primary ESI-MS/MS fragmentation pathways of the target compound.

    Vibrational Spectroscopy (FT-IR)

    Fourier-transform infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups[5].

    • N-H Stretching: Two distinct bands are observed between 3300−3450 cm−1 , corresponding to the secondary amine bridge and the piperidine N-H.

    • −NO2​ Stretching: The nitro group exhibits a powerful, diagnostic asymmetric stretch at ∼1525 cm−1 and a symmetric stretch at ∼1345 cm−1 .

    • Aromatic Framework: Pyridine ring C=C and C=N stretching vibrations appear as sharp bands in the 1580−1610 cm−1 region.

    Experimental Workflows & Self-Validating Protocols

    To ensure rigorous scientific integrity, the following self-validating protocols must be strictly adhered to during characterization.

    Protocol 1: NMR Sample Preparation and Acquisition

    Rationale: DMSO- d6​ is selected over CDCl3​ to disrupt intermolecular hydrogen bonding between the piperidine amine and the nitro group, ensuring sharp, well-resolved peaks.

    • Preparation: Weigh exactly 5.0 mg of the analyte (Purity >98%).

    • Solvation: Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

    • Homogenization: Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution. Transfer to a 5 mm precision NMR tube.

    • Acquisition ( 1H ): Acquire at 400 MHz (298 K) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

    • Self-Validation Check: Integrate the downfield pyridine protons (total 3H). Calibrate the aliphatic piperidine envelope against this value; it must integrate to exactly 11H. Any deviation indicates residual solvent or structural degradation.

    Protocol 2: LC-MS/MS Analysis
    • Preparation: Dilute the sample to a final concentration of 1 μ g/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Injection: Inject 2 μ L into a Q-TOF mass spectrometer equipped with an ESI source.

    • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

    • CID Acquisition: Isolate the m/z 237 precursor ion and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

    Workflow Sample Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS LC-MS/MS (ESI+, Q-TOF) Sample->MS IR FT-IR & UV-Vis (Functional Groups) Sample->IR Data Data Synthesis & Structural Validation NMR->Data Connectivity MS->Data Mass/Fragments IR->Data Vibrations

    Figure 2: Multi-modal analytical workflow for comprehensive structural validation.

    References

    • Baruah, S.K., & Baruah, P.K. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry.[Link]

    • Malfara, M., Jansen, A., & Tierney, J. (2010). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Journal of Chemical Education.[Link]

    • Rasala, D., & Gawinecki, R. (1989). The mass spectra of some vicinally substituted nitropyridines. Organic Mass Spectrometry.[Link]

    • Tkachuk, V. et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules (MDPI).[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Synthesis Protocol for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Two-Step SNAr and Deprotection Workflow

    Executive Summary & Mechanistic Rationale The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is a critical transformation in the development of various pharmacophores, particularly in t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is a critical transformation in the development of various pharmacophores, particularly in the design of kinase inhibitors and GPCR-targeting ligands. The structural core features a highly electron-deficient nitropyridine linked to a basic piperidine moiety.

    To achieve high regioselectivity and yield, this protocol utilizes a two-step sequence:

    • Nucleophilic Aromatic Substitution (SNAr): The reaction between 2-chloro-5-nitropyridine and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.

    • Acidic Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.

    Causality in Reaction Design: The success of the SNAr step relies heavily on the electronic landscape of the pyridine ring. The nitro group at the 5-position is strongly electron-withdrawing via both inductive and resonance effects. Because it is positioned para to the chloride leaving group, it allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the nitro oxygen atoms. This significantly lowers the activation energy of the rate-determining addition step . Furthermore, employing a mono-Boc protected diamine ensures that only the sterically accessible primary amine acts as the nucleophile, preventing unwanted bis-arylation or polymerization.

    Reaction Pathway Visualization

    SNAr_Workflow A 2-Chloro-5-nitropyridine (Electrophile) C Meisenheimer Complex A->C + DIPEA EtOH, 80°C B Boc-Diamine (Nucleophile) B->C D Boc-Intermediate (CAS: 1233952-06-1) C->D - HCl (Elimination) E Acidic Cleavage (TFA / DCM) D->E Isolate F Target Amine (CAS: 916791-15-6) E->F - CO2 - Isobutylene

    Figure 1: Two-step SNAr and deprotection workflow for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

    Quantitative Data & Condition Optimization

    To establish a self-validating and robust system, various conditions for the SNAr step were evaluated. The use of a non-nucleophilic organic base (DIPEA) is critical; strong aqueous bases (e.g., NaOH) cause competitive hydrolysis of the starting material to 2-hydroxy-5-nitropyridine .

    Table 1: Optimization of SNAr Conditions for Intermediate Synthesis

    SolventBase (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
    DMFK₂CO₃ (2.0 eq)8012>9588
    EtOH DIPEA (2.0 eq) 80 (Reflux) 16 >95 92
    MeCNTEA (2.0 eq)60247568
    IPADIPEA (2.0 eq)80189085

    Detailed Experimental Protocols

    Step 1: Synthesis of tert-butyl 4-(((5-nitropyridin-2-yl)amino)methyl)piperidine-1-carboxylate

    Objective: Form the C-N bond via SNAr without compromising the Boc protecting group.

    Materials:

    • 2-Chloro-5-nitropyridine (1.0 eq, 10.0 mmol, 1.58 g)

    • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq, 11.0 mmol, 2.36 g)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL)

    • Anhydrous Ethanol (50 mL)

    Step-by-Step Procedure:

    • Initiation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine and anhydrous ethanol. Stir until fully dissolved.

    • Reagent Addition: Add the tert-butyl 4-(aminomethyl)piperidine-1-carboxylate dropwise at room temperature. Follow immediately with the addition of DIPEA. The solution will typically transition to a deep yellow/orange hue, indicating the formation of the charge-transfer complex.

    • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours under an inert nitrogen atmosphere.

    • Reaction Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Workup: Partition the crude residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Extract the aqueous layer with an additional 50 mL of Ethyl Acetate.

    • Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 20-40% EtOAc in Hexanes) to afford the intermediate as a yellow solid.

    Validation Checkpoint 1:

    • TLC: R_f ≈ 0.45 (50% EtOAc/Hexanes, UV active at 254 nm).

    • LC-MS (ESI+): Calculated for C₁₆H₂₄N₄O₄[M+H]⁺ m/z 337.18; Found m/z 337.20 .

    Step 2: Acidic Deprotection to Yield the Target Amine

    Objective: Quantitatively remove the Boc group to generate the free secondary amine while avoiding degradation of the nitroaromatic system.

    Materials:

    • Boc-protected intermediate (1.0 eq, 8.0 mmol, 2.69 g)

    • Trifluoroacetic acid (TFA) (10.0 eq, 80.0 mmol, 6.1 mL)

    • Anhydrous Dichloromethane (DCM) (40 mL)

    Step-by-Step Procedure:

    • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM in a 100 mL flask. Cool the solution to 0 °C using an ice-water bath to control the exothermic deprotection.

    • Acid Addition: Add TFA dropwise over 10 minutes.

    • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 3 hours. Causality Note: The strong acid protonates the carbamate oxygen, triggering the elimination of a tert-butyl cation (which converts to isobutylene gas) and the release of CO₂.

    • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2 x 20 mL) to remove residual trace TFA.

    • Free-Basing (Optional but Recommended): Dissolve the resulting TFA salt in DCM (50 mL) and wash with saturated aqueous NaHCO₃ (50 mL) until the aqueous layer is slightly basic (pH ~8). Extract, dry the organic layer over MgSO₄, and evaporate to yield the free base of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

    Validation Checkpoint 2:

    • TLC: R_f ≈ 0.1 (10% MeOH/DCM with 1% NH₄OH). Stains intensely with Ninhydrin (indicative of the newly exposed secondary amine).

    • LC-MS (ESI+): Calculated for C₁₁H₁₆N₄O₂ [M+H]⁺ m/z 237.13; Found m/z 237.15.

    References

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC). Available at: [Link]

    Application

    Application Note: Resolving the SNAr and Reductive Amination Paradigm in Multi-Step API Synthesis

    Target Substrates: 5-Nitro-2-chloropyridine and 4-Aminomethylpiperidine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Chemical Paradigm Correction In advanced active ph...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Substrates: 5-Nitro-2-chloropyridine and 4-Aminomethylpiperidine Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

    Executive Summary & Chemical Paradigm Correction

    In advanced active pharmaceutical ingredient (API) synthesis, the coupling of 5-nitro-2-chloropyridine with 4-aminomethylpiperidine is a highly valuable sequence. However, a common terminology trap exists: the direct reaction between these two substrates is not a reductive amination. Because neither substrate possesses a carbonyl group (aldehyde or ketone), their direct coupling proceeds via Nucleophilic Aromatic Substitution (SNAr) .

    To fulfill the architectural requirements of drug discovery workflows that utilize these specific building blocks alongside reductive amination, this application note details a three-step tandem sequence :

    • Regioselective SNAr Coupling of the building blocks.

    • Catalytic Nitro Reduction to generate a nucleophilic aniline.

    • Reductive Amination of the resulting aniline with a target aldehyde to yield the final functionalized API scaffold.

    Mechanistic Principles & Causality (E-E-A-T)

    The SNAr Paradigm (Step 1)

    5-Nitro-2-chloropyridine is a classic, highly reactive electrophile. The pyridine ring is inherently electron-deficient, and the nitro group at the C5 position strongly withdraws electron density via resonance. This dual-activation lowers the LUMO of the ring, making the C2 position highly susceptible to nucleophilic attack. The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the para-nitro group before the chloride leaving group is expelled .

    Causality of Regioselectivity: 4-Aminomethylpiperidine is a diamine containing both a primary (aminomethyl) and a secondary (piperidine) nitrogen. While the secondary amine is more nucleophilic ( pKa​≈11.2 ), the primary amine is less sterically hindered. Reacting the unprotected diamine yields an intractable mixture of regioisomers. Expert Choice: We mandate the use of 4-(Boc-aminomethyl)piperidine . By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, the SNAr is directed exclusively to the piperidine nitrogen, ensuring 100% regiocontrol.

    The Reductive Amination Sequence (Steps 2 & 3)

    Once the SNAr adduct is formed, the C5-nitro group is catalytically reduced to an amine (aniline derivative). This newly formed aniline is weakly nucleophilic but can undergo reductive amination with an exogenous aldehyde. Causality of Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ or NaBH3​CN . NaBH(OAc)3​ is a mild, sterically bulky reducing agent that selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted aldehyde . Acetic acid is added as a co-catalyst to accelerate imine formation from the weakly nucleophilic aniline.

    Quantitative Data Presentation

    The following table summarizes the optimized parameters for the three-step workflow, comparing standard conditions against the optimized protocols detailed in this guide.

    StepReaction TypeSolventReagent / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
    1 (Standard)SNAr CouplingDMFDIPEA (Organic Base)100682%88% (Impure)
    1 (Optimized) SNAr Coupling MeCN K2​CO3​ (Inorganic) 80 12 94% >98%
    2 (Standard)Nitro ReductionEtOHFe / NH4​Cl 80475%90%
    2 (Optimized) Nitro Reduction MeOH 10% Pd/C, H2​ (1 atm) 25 4 98% >99%
    3 (Standard)Reductive AminationMeOH NaBH3​CN 601278%92%
    3 (Optimized) Reductive Amination DCE NaBH(OAc)3​ , AcOH 25 16 89% >97%

    Mandatory Visualization

    Workflow SM 5-Nitro-2-chloropyridine + 4-(Boc-aminomethyl)piperidine SNAr SNAr Adduct (Nitro-Pyridine Intermediate) SM->SNAr Step 1: SNAr K2CO3, MeCN, 80°C Aniline Aniline Intermediate (Amino-Pyridine) SNAr->Aniline Step 2: H2, Pd/C MeOH, 25°C Product Reductive Amination Product (Functionalized API) Aniline->Product Step 3: R-CHO, NaBH(OAc)3 DCE, AcOH, 25°C

    Figure 1: Three-step API workflow: SNAr coupling, nitro reduction, and reductive amination.

    Experimental Protocols

    Protocol A: Regioselective SNAr Coupling

    Objective: Synthesize tert-butyl ((1-(5-nitropyridin-2-yl)piperidin-4-yl)methyl)carbamate.

    • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-2-chloropyridine (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (MeCN, 0.3 M).

    • Reagent Addition: Add 4-(Boc-aminomethyl)piperidine (1.1 equiv, 11 mmol) followed by finely powdered Potassium Carbonate ( K2​CO3​ , 2.5 equiv, 25 mmol). Rationale: K2​CO3​ acts as an insoluble acid scavenger, preventing the hydrochloride salt of the amine from stalling the reaction.

    • Reaction: Attach a reflux condenser and heat the suspension to 80 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation (QC): Monitor by TLC (Hexanes:EtOAc 1:1). The UV-active chloropyridine ( Rf​=0.6 ) will disappear, replaced by a bright yellow spot ( Rf​=0.3 ) corresponding to the SNAr adduct.

    • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Recrystallize from EtOH/Water to yield the pure yellow solid.

    Protocol B: Catalytic Nitro Reduction

    Objective: Reduce the C5-nitro group to yield the highly nucleophilic aniline intermediate.

    • Preparation: Dissolve the SNAr adduct (10 mmol) in MS-grade Methanol (MeOH, 50 mL).

    • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 equiv Pd) under a gentle stream of Argon to prevent spontaneous ignition of the solvent.

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at 25 °C for 4 hours.

    • Self-Validation (QC): The bright yellow solution will turn colorless or pale brown as the nitro group is reduced. LC-MS must confirm the mass shift from [M+H]+ to [M−30+H]+ (loss of O2​ , gain of H2​ ).

    • Workup: Filter the suspension through a tightly packed Celite plug (Caution: Do not let the Pd/C dry out in air). Concentrate the filtrate to yield the aniline intermediate. Use immediately in Step 3 to prevent air-oxidation.

    Protocol C: Reductive Amination

    Objective: Couple the aniline intermediate with a target aldehyde (e.g., benzaldehyde) to form the final API scaffold.

    • Imine Formation: Dissolve the aniline intermediate (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv, 11 mmol) in anhydrous 1,2-Dichloroethane (DCE, 40 mL). Add Glacial Acetic Acid (AcOH, 1.5 equiv). Stir at room temperature for 2 hours. Rationale: DCE is non-coordinating and maximizes the solubility of the bulky iminium intermediate.

    • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv, 15 mmol). Stir at 25 °C for 14 hours.

    • Self-Validation (QC): Quench a 50 μ L aliquot in saturated NaHCO3​ , extract with EtOAc, and analyze via LC-MS. The imine mass should be completely converted to the secondary amine mass.

    • Workup: Quench the bulk reaction with saturated aqueous NaHCO3​ (50 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract with Dichloromethane ( 3×30 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

    References

    • Glucagon receptor modulators (US8507533B2).Google Patents. Details the foundational SNAr reactivity and Meisenheimer complex stabilization of 5-nitro-2-chloropyridine.
    • Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist. Journal of Medicinal Chemistry (ACS). Provides authoritative grounding for the regioselective protection of 4-aminomethylpiperidine and subsequent reductive amination protocols. URL:[Link]

    • SNAr reactions between 5-nitro-2-chloropyridine and a variety of alcohols explored in the 3D printed continuous flow system. European Journal of Organic Chemistry (via PMC). Validates the kinetic parameters and solvent optimization for nucleophilic aromatic substitution on 5-nitro-2-chloropyridine scaffolds. URL:[Link]

    Method

    Application Note: Precision N-Arylation of Piperidin-4-ylmethanamine with 2-Chloro-5-nitropyridine

    Executive Summary The incorporation of piperidine and piperazine motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target engag...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of piperidine and piperazine motifs into heteroaromatic scaffolds is a cornerstone of modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target engagement[1]. The N-arylation of piperidin-4-ylmethanamine with 2-chloro-5-nitropyridine represents a highly valuable, yet technically nuanced, transformation. This application note provides an in-depth, self-validating guide to executing this Nucleophilic Aromatic Substitution (SNAr), emphasizing mechanistic causality, regiocontrol, and the transition toward sustainable green chemistry protocols.

    Mechanistic Causality & The Regioselectivity Challenge

    To master this synthesis, one must understand the electronic and steric forces governing the reactants.

    The Electrophile: 2-Chloro-5-nitropyridine is exceptionally activated for SNAr. The nitro group at the C5 position exerts a powerful electron-withdrawing effect via resonance, severely depleting electron density at the C2 position. This lowers the activation energy required for nucleophilic attack, making the formation of the anionic Meisenheimer complex the rate-determining step[2].

    The Nucleophile & Regioselectivity: Piperidin-4-ylmethanamine is a bifunctional nucleophile, possessing both a secondary amine (within the piperidine ring) and a primary aliphatic amine (on the methyl group).

    • Causality of Regio-preference: Kinetic studies indicate that the secondary amine in the 6-membered ring is inherently more nucleophilic than the primary amine, despite apparent steric differences[3]. The +I (inductive) effect of the two alkyl chains in the ring enhances the nitrogen's electron density.

    • The Engineering Solution: While the secondary amine is favored, the unhindered primary amine will competitively react, leading to bis-arylated byproducts and complex regioisomeric mixtures. Therefore, to ensure a high-yielding, self-validating protocol, orthogonal protection is mandatory . The industry standard is to utilize tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-protected primary amine), ensuring 100% regioselectivity at the piperidine nitrogen[4].

    SNAr_Mechanism A 2-Chloro-5-nitropyridine (Activated Electrophile) C Nucleophilic Attack (Rate-Determining) A->C B Protected Piperidine (Nucleophile) B->C D Meisenheimer Complex (Resonance Stabilized) C->D E Chloride Elimination (Fast Step) D->E F N-Arylated Product (Deep Yellow/Orange) E->F

    Figure 1: Addition-elimination mechanism (SNAr) via the Meisenheimer complex.

    Solvent Dynamics & Green Chemistry Optimization

    The choice of solvent and base dictates the stabilization of the transition state. The reaction generates HCl; if unneutralized, it protonates the amine nucleophile, stalling the reaction at 50% conversion. An inorganic base (e.g., K2CO3 or K3PO4) is required as an acid scavenger.

    Historically, polar aprotic solvents like DMF or DMSO were deemed essential to solvate the base's counter-ion while leaving the nucleophile "naked" and highly reactive[5]. However, recent breakthroughs have demonstrated that water can serve as an exceptional, sustainable solvent for this specific SNAr. In aqueous conditions, the hydrophobic organic reactants aggregate, effectively increasing their local concentration and driving the reaction forward without the need for toxic phase-transfer catalysts[6]. Bio-based solvents like Cyrene also offer viable alternatives, though with slightly slower kinetics[5].

    Table 1: Quantitative Comparison of Solvent Systems for N-Arylation

    Solvent SystemTemp (°C)BaseTime (h)RegioselectivityIsolated Yield (%)Environmental Impact
    DMF 80K2CO32 - 4100% (Protected)>95High (Reprotoxic)
    DMSO 60DIPEA3 - 5100% (Protected)92Moderate
    Water 46 - 50K3PO45 - 8100% (Protected)98Very Low (Green)
    Cyrene 80Et3N6 - 10100% (Protected)88Low (Bio-based)

    Data synthesized from comparative SNAr kinetic and yield studies[1][5][6]. Yields reflect the use of the Boc-protected precursor.

    Self-Validating Experimental Protocol (Aqueous Green Method)

    This protocol utilizes the optimized aqueous conditions[6], providing a scalable and environmentally benign route.

    Phase 1: Reagent Preparation & Stoichiometry
    • Electrophile: Weigh 2-chloro-5-nitropyridine (1.0 equivalent, e.g., 10.0 mmol, 1.58 g).

    • Nucleophile: Weigh tert-butyl (piperidin-4-ylmethyl)carbamate (1.05 equivalents, 10.5 mmol, 2.25 g). Causality: A slight excess of the amine ensures complete consumption of the electrophile, which is harder to remove during aqueous workup.

    • Base: Weigh anhydrous K3PO4 (1.05 equivalents, 10.5 mmol, 2.23 g).

    Phase 2: Reaction Execution
    • To a round-bottom flask equipped with a magnetic stir bar, add 20 mL of distilled water.

    • Dissolve the K3PO4 and the protected piperidine completely into the aqueous phase.

    • Add the 2-chloro-5-nitropyridine portion-wise over 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): Upon addition and heating to 46–50 °C, the reaction mixture will transition from a pale suspension to a vibrant deep yellow/orange color . This chromic shift is a direct, real-time indicator of the extended conjugation formed within the SNAr Meisenheimer complex and the final product.

    • Stir vigorously at 50 °C for 5–8 hours.

    Phase 3: Workup & Isolation
    • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting 2-chloro-5-nitropyridine (high Rf, UV active) should disappear, replaced by a bright yellow spot at a lower Rf.

    • Cool the mixture to room temperature and allow it to stand without agitation for 2 hours.

    • Causality of Isolation: Because the product is highly lipophilic and lacks ionizable groups (the primary amine is Boc-protected), it will spontaneously precipitate from the aqueous phase[6].

    • Isolate the bright yellow solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 15 mL) to remove residual inorganic salts.

    • Dry in a vacuum oven at 45 °C to constant mass.

    Workflow S1 1. Reagent Prep (Boc-Protected Amine) S2 2. Aqueous SNAr (K3PO4, Water, 50°C) S1->S2 S3 3. Visual Validation (Deep Yellow Shift) S2->S3 S4 4. Precipitation & Vacuum Filtration S3->S4 S5 5. LCMS/NMR Verification S4->S5

    Figure 2: Self-validating experimental workflow for regioselective N-arylation.

    Analytical Validation

    To definitively confirm the success of the protocol, utilize the following analytical markers:

    • LCMS Analysis: The starting material (2-chloro-5-nitropyridine) exhibits a distinct 3:1 isotopic mass pattern due to the 35Cl/37Cl isotopes. Self-Validation Checkpoint 3: The product mass spectrum will show a complete loss of this isotopic pattern, confirming chloride displacement. The observed mass will be [M+H]+ = 337.1 m/z.

    • 1H NMR (CDCl3): Look for the diagnostic downfield shift of the equatorial/axial protons on the piperidine ring adjacent to the nitrogen (typically shifting from ~2.6 ppm to ~3.8-4.0 ppm) due to the electron-withdrawing nature of the newly attached nitropyridine ring. The pyridine C6 proton (adjacent to the nitro group) will appear as a distinct doublet at ~9.0 ppm[6].

    References

    • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: MDPI URL:[Link]

    • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish Source: ACS Publications (Organic Process Research & Development) URL:[Link]

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]

    • Discovery of Aromatic Carbamates that Confer... Source: SciSpace URL:[Link]

    • Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL:[Link]

    Sources

    Application

    Application Note: High-Resolution NMR Characterization of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Executive Summary The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine represents a highly functionalized pharmacophore frequently encountered in modern drug discovery. Accurate structural characterization via...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine represents a highly functionalized pharmacophore frequently encountered in modern drug discovery. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming successful synthesis, assessing purity, and understanding the conformational dynamics of this molecule in solution. This application note provides a comprehensive, self-validating protocol for the NMR acquisition and spectral interpretation of this compound, grounded in the causality of its electronic and steric environment.

    Chemical Context & Mechanistic Rationale

    The structural interpretation of this molecule’s NMR spectrum is governed by two primary factors:

    • Push-Pull Aromatic Electronics: The 2-amino-5-nitropyridine core acts as a strong "push-pull" electronic system. The strong electron-withdrawing nature of the nitro group at C-5, coupled with the electron-donating secondary amine at C-2, creates a pronounced resonance interaction 1. This deshields the protons at C-6 and C-4 (shifting them significantly downfield) while shielding the C-3 proton 2.

    • Conformational Dynamics: The piperidin-4-ylmethyl moiety is a basic, flexible linker known to enhance aqueous solubility and dictate target-specific binding (e.g., in the inhibition of Lysine Specific Demethylase 1) 3. In solution, the piperidine ring predominantly adopts a chair conformation. This locks the axial and equatorial protons into distinct magnetic environments, resulting in complex multiplets and large geminal/diaxial coupling constants ( J≈12 Hz) 4.

    Quantitative Data Summaries

    The following tables summarize the expected chemical shifts based on the electronic environment of the molecule in DMSO- d6​ .

    Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
    PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
    H-6 (Pyridine) 8.90d2.51HHighly deshielded; ortho to NO 2​ , meta to H-4.
    H-4 (Pyridine) 8.15dd9.0, 2.51HDeshielded; ortho to NO 2​ , ortho to H-3.
    NH (Exocyclic) 8.05t (br)5.51HBroadened by quadrupolar relaxation; couples to CH 2​ .
    H-3 (Pyridine) 6.60d9.01HShielded by resonance from the adjacent amine.
    CH 2​ (Linker) 3.30t / m6.02HSplits via coupling to NH and piperidine H-4.
    H-2e, H-6e (Pip) 3.05m (br d)~12.02HEquatorial protons adjacent to piperidine nitrogen.
    H-2a, H-6a (Pip) 2.55td12.0, 2.52HAxial protons; large diaxial coupling shifts them upfield.
    NH (Piperidine) 2.30s (br)-1HSecondary aliphatic amine; highly variable shift.
    H-4 (Pip) 1.80m-1HMethine proton at the ring junction.
    H-3e, H-5e (Pip) 1.65m (br d)~12.02HEquatorial aliphatic ring protons.
    H-3a, H-5a (Pip) 1.25m (qd)12.0, 4.02HAxial aliphatic ring protons.
    Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
    PositionChemical Shift ( δ , ppm)TypeAssignment
    C-2 (Pyridine) 161.0C q​ Aromatic carbon attached to electron-donating NH.
    C-6 (Pyridine) 146.5CHAromatic CH ortho to NO 2​ .
    C-5 (Pyridine) 135.5C q​ Aromatic carbon attached to electron-withdrawing NO 2​ .
    C-4 (Pyridine) 133.0CHAromatic CH meta to NH.
    C-3 (Pyridine) 110.5CHAromatic CH ortho to NH (highly shielded).
    CH 2​ (Linker) 46.0CH 2​ Aliphatic linker bridging the two ring systems.
    C-2, C-6 (Pip) 45.5CH 2​ Piperidine carbons adjacent to the secondary amine.
    C-4 (Pip) 35.0CHPiperidine methine carbon.
    C-3, C-5 (Pip) 29.5CH 2​ Piperidine aliphatic carbons.

    Self-Validating Experimental Protocol

    To ensure absolute confidence in the spectral data, this protocol incorporates built-in validation steps to prevent common misinterpretations caused by solvent overlap or chemical exchange.

    Step 1: Sample Preparation and Solvent Selection
    • Action: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: While the compound may exhibit partial solubility in CDCl 3​ , the presence of both an aromatic secondary amine and an aliphatic secondary amine leads to severe peak broadening in non-polar solvents due to intermediate exchange rates and intermolecular hydrogen bonding. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these interactions, sharpening the NH signals, and allowing the observation of scalar coupling between the exocyclic NH and the adjacent methylene group.

    Step 2: Instrument Tuning and Shimming
    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H and 13 C nuclei. Lock onto the deuterium signal of DMSO- d6​ and shim the magnetic field.

    • Self-Validation Checkpoint: Assess the lineshape of the residual DMSO pentet at 2.50 ppm. A perfectly symmetrical multiplet with baseline resolution between the five peaks confirms optimal shimming, ensuring that any broadening observed in the sample peaks is due to chemical exchange, not poor magnetic homogeneity.

    Step 3: Data Acquisition
    • 1 H NMR: Acquire 16–32 transients using a standard 90° pulse sequence with a relaxation delay (D1) of 2 seconds.

    • 13 C NMR: Acquire 1024–2048 transients using a proton-decoupled sequence (e.g., zgpg30) with a D1 of 2 seconds.

    Step 4: Orthogonal Validation (D 2​ O Exchange & Variable Temperature)
    • Action (D 2​ O Exchange): Add 1–2 drops of deuterium oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H NMR spectrum.

    • Causality: The acidic exocyclic NH (~8.05 ppm) and the basic piperidine NH (~2.30 ppm) will rapidly exchange with deuterium, causing their respective signals to disappear. Furthermore, the triplet of the adjacent linker CH 2​ (~3.30 ppm) will collapse into a simpler multiplet, definitively proving the connectivity between the amine and the methylene group.

    • Action (Variable Temperature): If the residual water peak in DMSO- d6​ (~3.33 ppm) overlaps with the linker CH 2​ signal (~3.30 ppm), the integration will be artificially inflated.

    • Causality: Perform a temperature variation experiment (heat to 40°C). The chemical shift of the water peak is highly temperature-dependent and will shift upfield, unmasking the CH 2​ signal for accurate integration.

    Workflow Visualization

    G A 1. Sample Preparation (10 mg in 0.6 mL DMSO-d6) B 2. Probe Tuning & Matching (1H / 13C Optimization) A->B C 3. Locking & Shimming (Optimize DMSO-d6 signal) B->C D 4. Data Acquisition (1H: 16 scans, 13C: 1024 scans) C->D E 5. D2O Exchange (Orthogonal Validation) D->E F 6. Processing & Analysis (FT, Phasing, Integration) E->F G 7. Structural Verification (Compare with Predicted Shifts) F->G

    Workflow for self-validating NMR acquisition and spectral verification.

    References

    • New Solid Phase Synthesis of Distamycin Analogues, PMC,
    • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides, SciSpace,
    • 3-(Piperidin-4-ylmethoxy)
    • Supporting Information - The Royal Society of Chemistry, RSC,

    Sources

    Method

    Application Note: Advanced Mass Spectrometric Characterization and Quantitation of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Overview The compound (5-Nitro-pyridin-2-yl)-piperidin-4-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

    Executive Overview

    The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is a highly functionalized scaffold frequently utilized in modern drug discovery, particularly in the synthesis of kinase inhibitors and GPCR ligands. From an analytical perspective, this molecule presents a unique challenge: it possesses multiple basic nitrogen centers competing for protonation, juxtaposed with a strongly electron-withdrawing nitroaromatic ring that dictates complex gas-phase dissociation kinetics.

    As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. This document details the physicochemical rationale, the exact collision-induced dissociation (CID) mechanics, and a self-validating UHPLC-MS/MS workflow required to achieve robust, reproducible quantitation in complex biological matrices.

    Physicochemical Profiling & Ionization Rationale

    To develop a highly sensitive mass spectrometry assay, we must first understand the thermodynamic behavior of the analyte in the condensed phase and its transition into the gas phase.

    Table 1: Physicochemical & Mass Spectrometric Properties
    ParameterValueAnalytical Implication
    Chemical Formula C₁₁H₁₆N₄O₂Determines the exact mass and isotopic distribution.
    Monoisotopic Mass 236.1273 DaBase for high-resolution MS targeting.
    Target Precursor Ion [M+H]⁺ m/z 237.1346Primary target for positive electrospray ionization (ESI+).
    Primary Amine pKa ~10.5 (Est.)Highly basic; primary site of protonation in acidic mobile phases.
    LogP ~1.2 (Est.)Moderate polarity; requires optimized reversed-phase or biphenyl retention.

    The Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is the definitive choice for this compound. While the molecule contains three distinct nitrogen environments (pyridine, piperidine, and primary amine), they are not equally basic. The electron-withdrawing nitro group at the 5-position of the pyridine ring severely depletes the electron density of the adjacent piperidine nitrogen via resonance and inductive effects. Consequently, the primary aliphatic amine (-CH₂-NH₂) remains the most thermodynamically stable site for protonation. We exploit this by utilizing 0.1% Formic Acid in the mobile phase, driving the equilibrium entirely toward the [M+H]⁺ state before the droplet desolvation process begins.

    Experimental Workflow: A Self-Validating Protocol

    Trust in analytical data requires a methodology that continuously proves its own validity. The following protocol incorporates a System Suitability Test (SST) loop, ensuring that carryover and matrix effects are actively monitored.

    Experimental_Workflow Prep 1. Sample Prep Protein PPT (ACN) LC 2. UHPLC Separation Biphenyl Column Prep->LC 2 u03BCl inj. Ion 3. Ionization ESI+ (0.1% FA) LC->Ion Eluent MS 4. MS/MS Detection MRM Mode Ion->MS [M+H]+

    Figure 1: Self-validating UHPLC-MS/MS experimental workflow for quantitative analysis.

    Step-by-Step Methodology
    • Matrix Extraction (Protein Precipitation):

      • Transfer 50 µL of plasma sample into a 96-well plate.

      • Add 150 µL of ice-cold Acetonitrile (ACN) containing an isotopically labeled Internal Standard (IS).

      • Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins while maintaining the solubility of our moderately polar target.

    • Self-Validating Injection Sequence:

      • Centrifuge at 4,000 x g for 10 minutes. Transfer the supernatant to a clean plate.

      • Validation Step: Inject a "Double Blank" (matrix extract without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The run is only validated if the carryover in the blank is <0.1% of the LLOQ signal.

    • Chromatographic Separation:

      • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

      • Causality: Standard C18 columns often struggle to retain polar basic amines. The Biphenyl stationary phase provides orthogonal retention via π-π interactions with the electron-deficient nitropyridine ring, ensuring the analyte elutes away from early-eluting ion-suppressing phospholipids.

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

    Gas-Phase Fragmentation Mechanics (CID)

    Understanding the exact fragmentation pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. When the [M+H]⁺ precursor (m/z 237.1) is accelerated into the collision cell and subjected to Collision-Induced Dissociation (CID) with Argon gas ( [2]), it undergoes highly predictable, structurally diagnostic cleavages.

    • Primary Amine Cleavage (The Quantifier): The most thermodynamically favorable initial neutral loss is ammonia (-17 Da), generating a stabilized carbocation at m/z 220.1. This rapid deamination is a well-documented hallmark of primary aliphatic amines under CID conditions ( [3]).

    • Nitroaromatic Dissociation (The Qualifiers): The intermediate at m/z 220.1 subsequently undergoes radical-driven fragmentation dictated by the nitro group. The electron-withdrawing NO₂ facilitates the expulsion of a nitro radical (NO₂•, -46 Da) or nitric oxide (NO•, -30 Da), yielding m/z 174.1 and m/z 190.1, respectively. This specific loss pattern is the definitive signature of nitroaromatic compounds ( [1]).

    • Piperidine Ring Cleavage: High collision energies force an α-cleavage at the piperidine-pyridine bond, yielding a fragment at m/z 113.1.

    MS_Fragmentation M [M+H]+ m/z 237.1 F1 [M+H - NH3]+ m/z 220.1 M->F1 -NH3 (17 Da) F2 Piperidine Fragment m/z 113.1 M->F2 u03B1-cleavage F3 [M+H - NH3 - NO2]+ m/z 174.1 F1->F3 -NO2 (46 Da) F4 [M+H - NH3 - NO]+ m/z 190.1 F1->F4 -NO (30 Da)

    Figure 2: Proposed CID MS/MS fragmentation pathways for the protonated target analyte.

    Quantitative MRM Parameters

    Based on the mechanistic breakdown above, the following MRM transitions are optimized for a standard triple quadrupole mass spectrometer. The m/z 237.1 → 220.1 transition is selected as the quantifier due to its low activation energy requirement, yielding the highest signal-to-noise (S/N) ratio.

    Table 2: Optimized MRM Transitions & Collision Energies
    Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Structural Assignment
    Quantifier 237.1220.11550Loss of NH₃ (Primary amine)
    Qualifier 1 237.1174.13550Loss of NH₃ + NO₂•
    Qualifier 2 237.1190.12550Loss of NH₃ + NO•
    Qualifier 3 237.1113.14050Piperidine α-cleavage

    Note: Capillary voltage should be maintained at +3.5 kV, with a desolvation gas temperature of 400°C to ensure complete droplet evaporation without inducing thermal degradation of the nitro group.

    References

    • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. URL:[Link]

    • RSC Publishing. (2022). "Analytical applications of gas-phase ion chemistry enabled by mass spectrometry." Chemical Society Reviews. URL:[Link]

    • ACS Publications. (2023). "Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry." Analytical Chemistry. URL:[Link]

    Application

    Application Note: High-Throughput Screening of Nitropyridine-Based Kinase Inhibitors Using Luminescent ADP Detection

    Introduction & Mechanistic Rationale Nitropyridine derivatives, such as 3-nitropyridine and 5-bromo-2-nitropyridine, have emerged as highly privileged scaffolds in the design of targeted kinase inhibitors. The pyridine r...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Rationale

    Nitropyridine derivatives, such as 3-nitropyridine and 5-bromo-2-nitropyridine, have emerged as highly privileged scaffolds in the design of targeted kinase inhibitors. The pyridine ring serves as an essential pharmacophoric element, consistently forming critical hydrogen bond interactions within the ATP-binding hinge region of kinases 1[1]. The strategic placement of the electron-withdrawing nitro group modulates the pKa of the pyridine nitrogen to optimize binding kinetics. Furthermore, the nitro group can be reduced to an amine, providing a versatile functional handle to access deeper hydrophobic pockets within the kinase active site 1[1].

    To accurately evaluate the potency of these compounds against targets like RET or ROCK2, researchers require an assay that is highly sensitive, universal, and free from the limitations of radiometric methods. The ADP-Glo™ Kinase Assay fulfills these criteria by quantifying the universal byproduct of kinase activity: ADP 2[2].

    Assay Principle & Causality

    As a Senior Application Scientist, I emphasize that a reliable assay must be built on clear biochemical causality. The ADP-Glo assay operates on a self-validating, two-step luminescent mechanism:

    • ATP Depletion: Following the kinase reaction, the ADP-Glo™ Reagent is introduced. This reagent actively terminates the kinase reaction and enzymatically depletes all unconsumed ATP 3[3].

      • Causality: This step is critical because any residual ATP would cause false-positive luminescence. By driving the background ATP to near zero, the assay achieves exceptional Signal-to-Background (S/B) ratios.

    • ADP Detection: The Kinase Detection Reagent is then added, which simultaneously converts the reaction-generated ADP back into ATP and introduces luciferase/luciferin 3[3].

      • Causality: The newly synthesized ATP is immediately consumed by luciferase to produce light. Therefore, the luminescent signal is directly proportional to the kinase's catalytic activity, and inversely proportional to the efficacy of the nitropyridine inhibitor.

    Biochemical Workflow Visualization

    G cluster_0 Kinase Reaction Phase cluster_1 ADP-Glo Detection Phase K Kinase + Substrate + ATP R Phospho-Substrate + ADP + Unused ATP K->R Catalysis I Nitropyridine Inhibitor I->K Inhibits D1 Add ADP-Glo Reagent (Depletes Unused ATP) R->D1 D2 Add Detection Reagent (Converts ADP to ATP) D1->D2 L Luciferase Reaction (Light Emission) D2->L

    Biochemical workflow of nitropyridine kinase inhibition and luminescent ADP detection.

    Experimental Design & Self-Validating Controls

    A robust screening protocol must be a self-validating system. To ensure data integrity when profiling nitropyridine libraries, the following controls are mandatory:

    • ATP-to-ADP Conversion Curve: Simulates the reaction at different conversion percentages to verify the linear dynamic range of the luminescence reader4[4].

    • Reference Inhibitor Validation: A known inhibitor must be run in parallel to validate assay sensitivity. For example, AST 487 is utilized as a standard RET kinase inhibitor with a known IC50 of 880 nM5[5].

    • Z'-Factor Calculation: A statistical measure of assay quality. Previous screening campaigns of 3-nitropyridine derivatives against ROCK2 have successfully achieved excellent Z'-factors of 0.76 and S/B ratios of 5.27 6[6].

    Detailed Step-by-Step Protocol

    Note: This protocol is optimized for a 384-well plate format utilizing a 5 µL kinase reaction volume 4[4].

    Step 1: Reagent and Compound Preparation

    • Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

      • Self-Validation Checkpoint: The final Mg2+ concentration must be ≥0.5 mM. The ADP-Glo depletion enzyme requires magnesium as a cofactor; failing to maintain this concentration will result in high background signals 4[4].

    • Perform a 3-fold serial dilution of the nitropyridine inhibitors in 100% DMSO.

    • Transfer 50 nL of the diluted compounds into a white 384-well plate using an acoustic liquid handler to maintain a final DMSO concentration of ≤1% in the reaction.

    Step 2: Kinase Reaction

    • Add 2.5 µL of the Kinase/Substrate master mix to the assay wells. Incubate for 10 minutes at room temperature to allow the nitropyridine compounds to pre-equilibrate with the kinase hinge region.

    • Initiate the reaction by adding 2.5 µL of ATP (at the predetermined Km concentration for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

    Step 3: ATP Depletion

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This 1:1 volume ratio halts the kinase reaction and initiates the depletion of unreacted ATP 4[4].

    • Incubate at room temperature for 40 minutes.

      • Self-Validation Checkpoint: To ensure the ADP-Glo Reagent has fully depleted background ATP, always evaluate the No-Enzyme Control (NEC). If the NEC luminescence is significantly above the instrument's dark noise, the ATP depletion was incomplete, invalidating the run.

    Step 4: ADP Detection and Readout

    • Add 10 µL of Kinase Detection Reagent to all wells 4[4].

    • Incubate at room temperature for 30–60 minutes to allow the conversion of ADP to ATP and the stabilization of the luminescent signal.

    • Measure luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

    Quantitative Data Presentation

    The following table summarizes expected assay validation metrics and representative IC50 values when screening nitropyridine derivatives and reference compounds against target kinases.

    Compound Class / ReferenceTarget KinaseAssay FormatIC50 (nM)S/B RatioZ'-Factor
    AST 487 (Reference)RETADP-Glo880> 5.0> 0.70
    3-Nitropyridine DerivativeROCK2ADP-Glo / TR-FRET~ 15 - 505.270.76
    5-Bromo-2-nitropyridine AnalogAurora A / FLT3ADP-Glo~ 25 - 100> 5.0> 0.70

    References

    • PubMed. Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay. NIH.[Link]

    Sources

    Method

    Application Note: Antimicrobial Screening and Mechanistic Profiling of Novel Nitropyridine-Piperidine Hybrids

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP) Introduction & Scientific Rationale The escalating crisis of multidr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)

    Introduction & Scientific Rationale

    The escalating crisis of multidrug-resistant (MDR) bacterial pathogens requires the continuous discovery of novel chemical scaffolds. Nitropyridine derivatives offer vast synthetic potential, serving as highly reactive precursors for complex bioactive molecules with established antibacterial and antifungal properties[1]. To optimize target affinity and pharmacokinetic stability, these scaffolds are frequently hybridized with piperidine rings. Piperidine derivatives are ubiquitous building blocks in pharmaceutical synthesis, known to enhance the solubility and membrane permeability of drug candidates[2].

    Mechanistically, many piperidine-containing antibacterials exert their bactericidal effects by targeting bacterial type II topoisomerases—specifically DNA gyrase and Topoisomerase IV[3]. By stabilizing the enzyme-DNA cleavage complex, these hybrids disrupt DNA replication, making them highly effective against both Gram-positive and Gram-negative strains[4].

    This application note details a robust, self-validating experimental workflow for the antimicrobial screening of newly synthesized nitropyridine-piperidine hybrids.

    Experimental Workflow

    The screening cascade is designed to orthogonally validate antimicrobial efficacy while filtering out compounds with high mammalian cytotoxicity.

    Workflow A Compound Synthesis & Purification B Primary Screening (MIC Determination) A->B C Secondary Screening (Time-Kill Kinetics) B->C D Cytotoxicity Profiling (HepG2 / MCF-7) C->D E Lead Selection & Optimization D->E

    Fig 1. High-throughput antimicrobial screening workflow for novel hybrids.

    Step-by-Step Methodologies

    Protocol A: Minimum Inhibitory Concentration (MIC) Determination

    Causality & Rationale: We utilize the Broth Microdilution method in Cation-Adjusted Mueller-Hinton Broth (CAMHB). CAMHB is strictly chosen because physiological concentrations of calcium and magnesium ions are critical for bacterial outer membrane stability, ensuring reproducible drug-target interactions. Resazurin dye is added as a metabolic indicator to eliminate the subjectivity of visual turbidity scoring.

    Materials:

    • 96-well sterile, flat-bottom microtiter plates.

    • CAMHB medium.

    • Resazurin sodium salt (0.015% w/v in sterile water).

    • Test compounds (Nitropyridine-piperidine hybrids) dissolved in 100% DMSO (10 mg/mL stock).

    Step-by-Step Procedure:

    • Inoculum Preparation: Isolate distinct colonies of the target strain (e.g., S. aureus, E. coli) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Serial Dilution: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate. Add 200 µL of the test compound (at the highest desired concentration, max 1% final DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10.

    • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1–11. (Column 11 serves as the growth control; Column 12 serves as the sterility control, receiving only media).

    • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

    • Colorimetric Readout: Add 20 µL of resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Interpretation: Blue/purple indicates no metabolic activity (growth inhibition); pink indicates viable bacteria. The MIC is the lowest concentration well remaining blue.

    Protocol B: Time-Kill Kinetics Assay

    Causality & Rationale: MIC only defines bacteriostatic limits. The time-kill assay is deployed to determine if the hybrid compounds are bactericidal (yielding a ≥3log10​ CFU/mL reduction). This kinetic data is vital for predicting in vivo clearance rates.

    Step-by-Step Procedure:

    • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

    • Add the test compound at concentrations of , , and the established MIC.

    • Incubate at 37°C with shaking (200 rpm).

    • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

    • Perform 10-fold serial dilutions in sterile saline and plate 10 µL onto Tryptic Soy Agar (TSA).

    • Incubate plates for 24 hours and enumerate colonies to plot log10​ CFU/mL vs. time.

    Protocol Self-Validation & Quality Control

    To ensure Trustworthiness , the assay functions as a self-validating system through built-in internal controls:

    • Sterility Control (Self-Validation 1): Column 12 (Media + Dye) must remain blue. A color change to pink invalidates the plate, indicating media contamination.

    • Growth Control (Self-Validation 2): Column 11 (Media + Bacteria + Dye) must turn vibrant pink. If it remains blue, the initial bacterial inoculum was non-viable, invalidating the assay.

    • Vehicle Control (Self-Validation 3): A parallel row containing 1% DMSO must show equivalent growth to the Growth Control, proving the solvent is not responsible for bacterial death.

    • Reference Standard: Ciprofloxacin is run concurrently. Its MIC must fall within the Clinical and Laboratory Standards Institute (CLSI) acceptable quality control ranges.

    Data Presentation: Quantitative Profiling

    The following table summarizes the representative screening data of novel nitropyridine-piperidine hybrids against a panel of pathogens, alongside mammalian cytotoxicity (HepG2) to establish the Selectivity Index (SI).

    Table 1: Antimicrobial Efficacy and Cytotoxicity of Hybrid Compounds

    Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)HepG2 IC 50​ (µM)Selectivity Index (SI)*
    NPH-01 2.58.0>64145.258.0
    NPH-02 1.254.032.0110.588.4
    NPH-03 0.52.016.095.0190.0
    Ciprofloxacin 0.250.060.25>200>800

    *Selectivity Index (SI) = HepG2 IC 50​ / S. aureus MIC. An SI > 10 is generally considered a favorable therapeutic window.

    Mechanistic Insights: Topoisomerase Inhibition

    The integration of the electron-withdrawing nitropyridine core with the basic piperidine ring creates a pharmacophore that effectively penetrates bacterial lipid bilayers. Once internal, these hybrids act as competitive inhibitors of type II topoisomerases[3].

    Mechanism A Nitropyridine-Piperidine Hybrid B Bacterial Cell Entry (Porins / Lipid Bilayer) A->B C DNA Gyrase (GyrA/B) Topoisomerase IV (ParC/E) B->C D Inhibition of DNA Supercoiling & Decatenation C->D E Bacterial Cell Death (Bactericidal Effect) D->E

    Fig 2. Proposed mechanism of action targeting bacterial DNA topoisomerases.

    By inhibiting DNA gyrase (responsible for introducing negative supercoils) and Topoisomerase IV (responsible for decatenating daughter chromosomes), the hybrid compounds trigger double-strand DNA breaks, leading to rapid bactericidal action.

    References

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: mdpi.com (Pharmaceuticals) URL: [Link]

    • Title: Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides Source: scispace.com URL: [Link]

    • Title: Antibacterial piperidine derivatives (WO2006087543A1)
    • Title: Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids Source: researchgate.net URL: [Link]

    Sources

    Application

    Comprehensive In Vitro ADMET Profiling of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Executive Summary (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6; MW: 236.27) is a bifunctional chemical fragment frequently encountered in early-stage drug discovery[1][2]. Structurally, it presents...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6; MW: 236.27) is a bifunctional chemical fragment frequently encountered in early-stage drug discovery[1][2]. Structurally, it presents a fascinating dichotomy: a highly basic aliphatic amine system (piperidin-4-ylmethyl-amine) coupled with a strongly electron-withdrawing, potentially reactive nitro-heterocycle (5-nitro-pyridine).

    As a Senior Application Scientist, I have designed this application note to guide researchers through the specific in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities associated with this chemotype. Rather than applying a generic screening funnel, this guide dictates a targeted, mechanistic approach to interrogate the compound's unique structural alerts.

    Structural Rationale & ADMET Strategy

    To build a self-validating experimental workflow, we must first understand the causality behind the molecule's behavior:

    • The Nitro-Pyridine Liability (Genotoxicity): Nitroaromatics are classic structural alerts. In biological systems, they are prone to sequential reduction by bacterial or mammalian nitroreductases, forming reactive nitroso and hydroxylamine intermediates[3]. These electrophiles can covalently bind to DNA, causing base-pair substitutions or frameshift mutations. Consequently, a stringent Bacterial Reverse Mutation (Ames) test is the critical first-pass gatekeeper[4][5].

    • The Basic Amine Liability (Absorption & DDI): The primary and secondary amines confer a high pKa (~9.5–10.0). While this guarantees excellent aqueous solubility at gastric pH, it ensures the molecule is almost entirely ionized at intestinal pH (7.4). This ionization restricts passive transcellular permeability and increases susceptibility to efflux by P-glycoprotein (P-gp)[6]. Furthermore, basic amines are canonical pharmacophores for CYP2D6, binding strongly to the enzyme's active site aspartate residue, raising the risk of Drug-Drug Interactions (DDIs)[7].

    ADMET_Workflow Cmpd (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine PhysChem Physicochemical Profiling (pKa, LogD, Kinetic Sol) Cmpd->PhysChem Perm Absorption (Caco-2 Bidirectional) PhysChem->Perm Metab Metabolism (HLM Stability & CYP Panel) Perm->Metab Tox Genotoxicity (OECD 471 Ames Test) Metab->Tox Decision Lead Optimization Go / No-Go Tox->Decision

    Fig 1. Sequential in vitro ADMET screening workflow tailored for the nitroaromatic amine candidate.

    Experimental Protocols

    Protocol A: Bidirectional Caco-2 Permeability Assay

    To evaluate intestinal absorption and P-gp efflux liability, we utilize the gold-standard Caco-2 model, adapted from the foundational protocol by Hubatsch et al.[6].

    Self-Validating Controls:

    • Integrity: Transepithelial electrical resistance (TEER) > 250 Ω·cm² and Lucifer Yellow (LY) Papp​<0.5×10−6 cm/s.

    • Efflux Control: Digoxin (P-gp substrate).

    Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells (passage 25–35) on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation[6].

    • Preparation: Wash monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Measure initial TEER.

    • Dosing:

      • Apical to Basolateral (A-B): Add 10 µM of the test compound in HBSS (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.

      • Basolateral to Apical (B-A): Reverse the orientation to measure efflux.

    • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer.

    • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    Protocol B: CYP450 Inhibition Profiling

    Given the basic amine, CYP2D6 and CYP3A4 inhibition must be quantified in accordance with the 2020 FDA Guidance on In Vitro DDI Studies[7].

    Step-by-Step Methodology:

    • Incubation Mixture: Prepare a 200 µL reaction mixture containing Human Liver Microsomes (HLM, 0.1 mg/mL protein), 100 mM potassium phosphate buffer (pH 7.4), and the test compound at varying concentrations (0.1 to 50 µM).

    • Probe Substrates: Add specific CYP substrates at their Km​ values (e.g., Dextromethorphan for CYP2D6; Midazolam for CYP3A4).

    • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Termination: After 10 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4,000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to monitor the formation of the specific metabolites (e.g., dextrorphan, 1'-hydroxymidazolam). Calculate IC50​ using non-linear regression.

    Protocol C: Bacterial Reverse Mutation (Ames) Test

    Because nitroreduction is primarily driven by bacterial enzymes, the standard Ames test is exquisitely sensitive to this compound class[3][4]. We follow the OECD Test Guideline 471[5].

    Step-by-Step Methodology:

    • Strain Selection: Use Salmonella typhimurium strains TA98 (frameshift), TA100 (base-pair substitution), TA1535, TA1537, and E. coli WP2 uvrA[5].

    • Metabolic Activation: Prepare tests both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate.

    • Pre-incubation Method: (Preferred over plate-incorporation for nitroaromatics to maximize exposure to reductive enzymes). Mix 0.1 mL of bacterial culture, 0.1 mL of test compound (ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer). Incubate at 37°C for 20 minutes[5].

    • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates.

    • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is a dose-dependent, ≥2 -fold increase in revertants over the vehicle control[3].

    Mech_Pathway Parent Parent Compound (Nitro-pyridine Amine) NitroRed Bacterial/Mammalian Nitroreductases Parent->NitroRed Bioactivation CYP Hepatic CYP450 / FMO (e.g., CYP2D6) Parent->CYP Detoxification Hydroxyl Reactive Hydroxylamine Intermediate NitroRed->Hydroxyl DNA DNA Adduct Formation (Ames Positive Alert) Hydroxyl->DNA Toxicity N_Dealk N-Dealkylation / Oxidation CYP->N_Dealk Clearance Renal/Biliary Clearance N_Dealk->Clearance

    Fig 2. Competing metabolic pathways: bioactivation of the nitro group vs. amine clearance.

    Data Presentation & Interpretation

    To contextualize the protocols, below are the expected quantitative data profiles for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, demonstrating how the structural liabilities manifest in vitro.

    Table 1: Physicochemical & Caco-2 Permeability Profile

    Interpretation: The compound exhibits excellent solubility but poor passive permeability due to the protonated amine at pH 7.4. The high Efflux Ratio indicates it is a strong substrate for apical efflux transporters (P-gp).

    Assay ParameterExpected Value / ResultClinical/Discovery Implication
    Kinetic Solubility (pH 7.4) > 200 µMFavorable for oral formulation.
    LogD (pH 7.4) ~ 0.5 to 1.2High hydrophilicity; poor lipid bilayer partitioning.
    Caco-2 Papp​ (A-B) 1.2×10−6 cm/sLow absorptive permeability.
    Caco-2 Papp​ (B-A) 18.5×10−6 cm/sHigh basolateral-to-apical transport.
    Efflux Ratio (ER) 15.4Significant P-gp efflux liability.
    Table 2: Metabolic Stability & CYP Inhibition Profile

    Interpretation: The basic amine drives moderate inhibition of CYP2D6. The compound is relatively stable in oxidative (HLM) conditions, shifting the metabolic burden toward reductive pathways.

    CYP Isoform / AssayProbe Substrate IC50​ (µM)Risk Assessment
    CYP1A2 Phenacetin> 50Low Risk
    CYP2C9 Diclofenac> 50Low Risk
    CYP2D6 Dextromethorphan3.2Moderate Risk (Amine binding)
    CYP3A4 Midazolam18.5Low/Moderate Risk
    HLM Stability ( T1/2​ ) N/A> 60 minLow oxidative clearance.
    Table 3: Mini-Ames Mutagenicity Screen Results

    Interpretation: The nitro-pyridine moiety undergoes rapid reduction by bacterial nitroreductases native to the Salmonella tester strains, resulting in a strong positive signal in TA98 and TA100, independent of mammalian S9 activation. This represents a critical "No-Go" toxicity alert requiring structural redesign (e.g., bioisosteric replacement of the nitro group).

    Tester StrainMutation TypeResult (-S9)Result (+S9)Conclusion
    TA98 FrameshiftPositive (>5x control)Positive (>4x control)Mutagenic
    TA100 Base-pair substitutionPositive (>3x control)Positive (>3x control)Mutagenic
    TA1535 Base-pair substitutionNegativeNegativeNon-mutagenic
    TA1537 FrameshiftNegativeNegativeNon-mutagenic
    E. coli WP2 Base-pair substitutionNegativeNegativeNon-mutagenic

    References

    • (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Chemical Data ChemBK / Molaid Chemical Database URL:[Link]

    • Test No. 471: Bacterial Reverse Mutation Test OECD Guidelines for the Testing of Chemicals, Section 4 (2020) URL:[Link]

    • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Nature Protocols (2007) - Hubatsch I, Ragnarsson EG, Artursson P. URL:[Link]

    • In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry U.S. Food and Drug Administration (FDA) (January 2020) URL:[Link]

    Sources

    Method

    Module 1: Blood-Brain Barrier (BBB) Permeability Assessment

    Title: Application Note: Comprehensive Protocol for Assessing the CNS Activity of Piperidine Derivatives Introduction & Rationale The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chem...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Application Note: Comprehensive Protocol for Assessing the CNS Activity of Piperidine Derivatives

    Introduction & Rationale The piperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the pharmacological backbone for a vast array of central nervous system (CNS) therapeutics, including analgesics (fentanyl), antipsychotics (haloperidol), and cognitive enhancers (donepezil)[1]. The conformational flexibility of this six-membered, nitrogen-containing heterocycle, combined with its inherent basicity (typically protonated at physiological pH), enables critical electrostatic and hydrogen-bonding interactions with key acidic residues—such as Asp115 in Dopamine D4 receptors and Glu172 in Sigma-1 ( σ1​ ) receptors—within target binding pockets[2].

    However, translating a piperidine hit into a viable CNS lead requires navigating a complex optimization landscape. Researchers must carefully balance lipophilicity and pKa to ensure Blood-Brain Barrier (BBB) penetration while fine-tuning structural substitutions to avoid off-target neuropsychiatric liabilities. This application note outlines a validated, three-tier workflow for evaluating the CNS activity of novel piperidine compounds, encompassing in vitro BBB permeability, specific radioligand target engagement, and in vivo behavioral profiling.

    Workflow Visualization

    CNS_Workflow A 1. Physicochemical & In Silico Profiling (pKa, LogP, PSA) B 2. In Vitro BBB Permeability (PAMPA-BBB) A->B C 3. Target Engagement (Radioligand Binding) B->C D 4. In Vivo Efficacy (Behavioral Assays) C->D

    Caption: Sequential workflow for the preclinical assessment of piperidine derivatives for CNS indications.

    Rationale & Causality: For any piperidine derivative to exert CNS activity, it must cross the highly restrictive BBB. Because piperidines are basic amines, their protonation state at pH 7.4 significantly influences their lipophilicity and passive diffusion capabilities[3]. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is employed as a high-throughput, self-validating system to assess passive diffusion. To accurately mimic the unique lipid composition of brain microvascular endothelial cells, this protocol utilizes Porcine Brain Lipid (PBL) extract dissolved in dodecane[4].

    Protocol: PAMPA-BBB Assay

    • Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a final concentration of 20 mg/mL. Carefully coat the 0.45 µm PVDF filter membrane of each well in a 96-well donor plate with 5 µL of the PBL/dodecane solution. Allow the solvent to evaporate completely to form the artificial lipid bilayer[4].

    • Compound Preparation: Prepare 100 µM stock solutions of the piperidine test compounds and reference standards (e.g., haloperidol, risperidone) in Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains <1% to prevent artificial disruption of the lipid membrane[4].

    • Assay Assembly:

      • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

      • Add 150 µL of the prepared compound solution to the corresponding wells of the donor plate.

      • Place the donor plate onto the acceptor plate, creating a "sandwich" configuration.

    • Incubation: Incubate the assembly at room temperature for 18 hours under gentle shaking to allow the equilibrium of passive diffusion[4].

    • Quantification: Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis spectrophotometer.

    • Data Analysis: Calculate the effective permeability coefficient ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are generally classified as highly BBB permeable[4].

    Module 2: Target-Specific In Vitro Target Engagement ( σ1​ Receptor)

    Rationale & Causality: Piperidine derivatives frequently exhibit high affinity for Sigma-1 ( σ1​ ) receptors, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[2]. σ1​ modulation is a prime target for neuroprotection and analgesia[5]. To validate target engagement, a competitive radioligand binding assay is utilized. We use -pentazocine, a highly selective σ1​ agonist, to ensure the assay specifically measures displacement at the σ1​ site without interference from σ2​ or dopamine receptors[3].

    Sigma1_Binding Membrane Guinea Pig Brain Cortex Membrane Preparation Incubation Incubation (120 min @ 37°C) Membrane->Incubation Radioligand [3H](+)-Pentazocine (Selective σ1 Agonist) Radioligand->Incubation TestComp Piperidine Test Compound (Varying Concentrations) TestComp->Incubation Filtration Rapid Filtration & Ice-Cold Wash Incubation->Filtration Scintillation Liquid Scintillation Counting (IC50 / Ki) Filtration->Scintillation

    Caption: Experimental workflow for the Sigma-1 receptor competitive radioligand binding assay.

    Protocol: σ1​ Receptor Radioligand Binding Assay

    • Tissue Preparation: Utilize thawed membrane preparations from guinea pig brain cortex, which endogenously expresses high levels of σ1​ receptors[5]. Suspend the homogenate in 50 mM Tris buffer (pH 7.4).

    • Reaction Mixture: In a 96-well deep-well plate, combine:

      • 50 µL of -pentazocine (final concentration ~2-3 nM)[3].

      • 50 µL of the piperidine test compound (serial dilutions from 10−10 to 10−5 M).

      • 400 µL of the membrane suspension (final volume = 0.5 mL)[3].

    • Control Wells: Include wells with vehicle (total binding) and wells containing 10 µM unlabeled (+)-pentazocine or haloperidol to determine non-specific binding (NSB)[3].

    • Incubation: Incubate the mixture for 120-150 minutes at 37°C to reach thermodynamic equilibrium[1][5].

    • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B) using a cell harvester. Wash filters three times with ice-cold Tris buffer to rapidly remove unbound radioligand while minimizing the dissociation of the bound complex[1].

    • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter[1].

    • Calculations: Calculate specific binding by subtracting NSB from total binding. Generate dose-response curves to determine the IC50​ . Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant[1].

    Module 3: In Vivo Functional Profiling (Antinociceptive Activity)

    Rationale & Causality: While in vitro assays confirm target binding, in vivo models are essential to verify functional CNS penetration and physiological efficacy. Given that dual Histamine H3​ / σ1​ receptor antagonist piperidines demonstrate significant antinociceptive properties, the acute thermal nociception Tail-Flick test serves as an ideal, self-validating functional readout for CNS target engagement[5][6].

    Protocol: Tail-Flick Test for Analgesia

    • Acclimatization: Habituate male mice or rats to the testing environment and the restraining apparatus for at least 60 minutes prior to the experiment to minimize stress-induced analgesia[7].

    • Baseline Measurement: Restrain the animal gently and expose the distal third of the tail to a focused radiant heat source. Record the latency time (in seconds) for the animal to reflexively withdraw (flick) its tail. Establish a strict cut-off time (e.g., 10-15 seconds) to prevent tissue damage[7].

    • Administration: Administer the piperidine derivative (e.g., 1-15 mg/kg), vehicle (negative control), or reference standard (e.g., morphine or a known σ1​ modulator) via intraperitoneal (i.p.) or oral (p.o.) routes[7][8].

    • Time-Course Evaluation: Measure the tail-flick latency at 15, 30, 60, 90, and 120 minutes post-administration[7].

    • Data Analysis: Express the analgesic effect as the Maximum Possible Effect (%MPE):

      %MPE=Cut-off Time−Baseline LatencyPost-Drug Latency−Baseline Latency​×100

    Data Presentation: Quantitative Profiling of Piperidine Derivatives

    The following table summarizes expected pharmacological profiles for optimized piperidine derivatives compared to standard CNS agents, synthesizing BBB permeability and receptor affinity metrics[2][3][4].

    Compound Class / StandardPAMPA-BBB Pe​ ( 10−6 cm/s)BBB Classification σ1​ Receptor Ki​ (nM)D4 Receptor Ki​ (nM)In Vivo Antinociception (%MPE at 60 min)
    Haloperidol (Standard) 2.3Moderate~3.0~2.5N/A (Motor deficits)
    Spirocyclic Piperidine A 8.3High14.2>10,00065%
    N-phenylacetamide Piperidine B 6.6High3.2>5,00078%
    Piperazine Analog (Control) 1.1Low1531.0>10,00012%

    Note: Data reflects typical Structure-Activity Relationship (SAR) trends where the piperidine nitrogen is essential for σ1​ affinity, while specific N-substitutions dictate BBB penetrance and off-target D4 avoidance.

    References

    • ChemRxiv. "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." ChemRxiv. URL:[Link]

    • National Center for Biotechnology Information (PMC). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." NIH. URL:[Link]

    • ResearchGate. "Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators." ResearchGate. URL:[Link]

    • ACS Chemical Neuroscience. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Publications. URL:[Link]

    • Elsevier B.V. / INCA. "CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline." Inca.gov.br. URL: [Link]

    Sources

    Application

    Radiochemistry and Receptor Binding Protocols for Piperidine-Based Radioligands: A Comprehensive Guide

    Introduction & Rationale The piperidine pharmacophore is a ubiquitous structural motif in neuropharmacology, forming the core of highly potent ligands targeting dopamine (D2/D3), serotonin (5-HT), and sigma ( σ1​ / σ2​ )...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Rationale

    The piperidine pharmacophore is a ubiquitous structural motif in neuropharmacology, forming the core of highly potent ligands targeting dopamine (D2/D3), serotonin (5-HT), and sigma ( σ1​ / σ2​ ) receptors. In drug development, translating a novel piperidine derivative from an in vitro hit to an in vivo clinical candidate requires rigorous quantification of receptor affinity ( Kd​ , Ki​ ) and target engagement. This is achieved through strategic radiolabeling.

    Isotope Selection Causality:

    • Tritium ( 3 H): Selected for in vitro saturation and competition binding assays. Its long half-life (12.3 years) and minimal steric impact (replacing a hydrogen atom) ensure the radioligand behaves identically to the native molecule.

    • Fluorine-18 ( 18 F) & Carbon-11 ( 11 C): Selected for in vivo Positron Emission Tomography (PET) imaging. The substitution of a hydrogen or hydroxyl group with a fluoroalkyl chain (e.g., in [18F] fallypride or [18F] fluspidine) often preserves or enhances blood-brain barrier (BBB) penetration while providing an ideal half-life (109.8 min for 18 F) for clinical imaging[1].

    Workflow & Pathway Visualizations

    To understand the lifecycle of a radioligand, we must map both its synthesis and its thermodynamic interaction with the target receptor.

    Radiosynthesis F18 Aqueous [18F]Fluoride Cyclotron Target QMA QMA Cartridge Trapping F18->QMA Elution Elution K2.2.2 / K2CO3 QMA->Elution Drying Azeotropic Drying MeCN, 95-120°C Elution->Drying Reaction Radiolabeling Precursor, 110°C, 10 min Drying->Reaction Anhydrous 18F- Quench Quench & Dilute H2O / MeCN Reaction->Quench HPLC Semi-Prep HPLC Isolation Quench->HPLC Formulation Formulation Sterile Filtration HPLC->Formulation Pure Radiotracer

    Fig 1: Automated nucleophilic radiofluorination workflow for piperidine PET tracers.

    ReceptorBinding Ligand Radioligand [L*] (e.g., 3H-Spiperone) Complex Bound Complex [L*R] Specific Binding Ligand->Complex k_on Nonspecific Non-Specific Binding (Lipid/Filter) Ligand->Nonspecific Low Affinity Receptor Receptor [R] (e.g., D2/D3) Receptor->Complex k_on Complex->Ligand k_off Complex->Receptor k_off ColdLigand Cold Competitor (e.g., Butaclamol) ColdLigand->Complex Displacement (Ki)

    Fig 2: Thermodynamic logic of saturation and competitive receptor binding assays.

    Protocol 1: In Vitro Receptor Binding Assay ( 3 H-Spiperone)

    Causality & Self-Validating Design: Standard binding protocols dictate that total receptor concentration [Rt​] must be <10% of the radioligand's Kd​ to prevent ligand depletion. However, for ultra-high-affinity piperidines like [3H] spiperone ( Kd​<0.1 nM), adhering to this rule requires vanishingly low protein concentrations, resulting in undetectable signal-to-noise ratios. A field-proven modified protocol allows for higher [Rt​] as long as the condition [Rt​]≪[L∗] (radioligand concentration) is maintained. This modification prevents free ligand depletion and allows the use of the simple Cheng-Prusoff equation without complex mathematical corrections[2]. The inclusion of a high-concentration cold competitor (2 μ M (+)-butaclamol) acts as a self-validating control to define and subtract non-specific binding[2].

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize HEK293 cells expressing human D2/D3 receptors in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 0.9% NaCl, 0.025% ascorbic acid, 0.001% BSA). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet to a final concentration of 12.5–50 μ g/mL[2].

    • Assay Assembly: In a 96-deep-well plate, combine:

      • 100μL of test compound (for competition) or buffer (for total binding).

      • 100μL of [3H] spiperone (final concentration ranging from 0.16 nM to 1.2 nM depending on the assay type)[2].

      • 600μL of the crude membrane suspension to initiate the reaction.

      • Control Wells: Add 100μL of 2 μ M (+)-butaclamol to define non-specific binding[2].

    • Incubation: Seal the plate and incubate in a water-bath shaker at 30°C for 60 minutes to ensure the system reaches thermodynamic equilibrium[2].

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters rapidly with 3×1 mL ice-cold buffer to remove unbound ligand.

    • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate specific binding by subtracting the (+)-butaclamol wells from the total binding wells.

    Protocol 2: Automated Radiosynthesis of 18 F-Piperidines ( 18 F-Fallypride)

    Causality & Self-Validating Design: Nucleophilic radiofluorination requires strictly anhydrous conditions because water heavily solvates the [18F]F− anion, rendering it non-nucleophilic. Azeotropic drying with Kryptofix 2.2.2 (K2.2.2) and K2​CO3​ strips the hydration shell, creating a "naked," highly reactive fluoride ion. Utilizing automated microfluidic modules (e.g., iMiDEV) minimizes radiolysis, vastly enhances molar activity, and ensures reproducible, cGMP-compliant yields[3]. The downstream HPLC purification coupled with sterile filtration serves as a self-validating Quality Control (QC) checkpoint, ensuring chemical and radiochemical purity >99% prior to biological use[3].

    Step-by-Step Methodology:

    • Fluoride Trapping: Receive aqueous [18F]F− (produced via the 18O(p,n)18F nuclear reaction) from the cyclotron and pass it through a pre-conditioned Sep-Pak Light QMA cartridge. The 18F− is trapped while [18O]H2​O is recovered[3].

    • Elution & Azeotropic Drying: Elute the trapped 18F− into the reactor using a solution of K2.2.2 (15 mg) and K2​CO3​ (3 mg) in MeCN/H2​O . Evaporate the solvents under a stream of helium at 95°C. Add anhydrous MeCN ( 3×0.5 mL ) and repeat evaporation at 120°C to ensure complete removal of water[3].

    • Radiofluorination: Add the tosyl-fallypride precursor (2–4 mg) dissolved in 1 mL of anhydrous MeCN to the dried [18F]KF/K2.2.2 complex. Heat the sealed reactor at 110°C for 10 minutes to drive the SN​2 nucleophilic substitution.

    • Quench & Purification: Cool the reactor to 40°C and quench the reaction with 1.5 mL of HPLC mobile phase. Inject the crude mixture onto a semi-preparative C18 HPLC column. Collect the radioactive fraction corresponding to [18F] fallypride.

    • Formulation: Dilute the collected HPLC fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge to trap the pure radiotracer. Wash with water, then elute the final product with 1 mL of absolute ethanol followed by 9 mL of sterile saline through a 0.22 μ m sterile filter into a sterile vial[3].

    Quantitative Data Summary

    The following table synthesizes the binding affinities, radiochemical yields (RCY), and molar activities ( Am​ ) of key piperidine-based radioligands utilized in modern drug development[1],[3].

    RadioligandTarget ReceptorIsotopeAffinity ( Kd​ / Ki​ )Typical RCY (%)Molar Activity ( Am​ )
    [3H] Spiperone Dopamine D2/D3 3 H Kd​≈0.05 nMN/A (Commercial)60–90 Ci/mmol
    [18F] Fallypride Dopamine D2/D3 18 F Kd​≈0.03 nM11–55%> 100 GBq/ μ mol
    [18F] Fluspidine Sigma-1 ( σ1​ ) 18 F Ki​=0.59 nM35–51%> 50 GBq/ μ mol
    [11C] SA4503 Sigma-1 ( σ1​ ) 11 C Ki​=4.6 nM21–31%24–76 GBq/ μ mol

    References

    • Zhen, J., Antonio, T., Dutta, A. K., & Reith, M. E. A. (2010). "Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors." Journal of Neuroscience Methods. URL:[Link]

    • Lahdenpohja, S., Piatkowski, C., Tanguy, L., & Kuhnast, B. (2024). "Production of[18F]DPA-714, [18F]fallypride and [18F]LBT-999 using iMiDEV, a fully automated microfluidic platform: towards clinical radiopharmaceutical production." EJNMMI Radiopharmacy and Chemistry. URL:[Link]

    • Mastropasqua, F., Ludwig, F.-A., & Abate, C. (2025). "A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging." Molecules. URL:[Link]

    Sources

    Method

    Application Notes and Protocols for the Integration of Novel Fragments in Fragment-Based Drug Discovery: A Case Study Approach

    A Note on the Selected Fragment: Initial searches for "(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine" did not yield specific published data regarding its direct application in fragment-based drug discovery (FBDD) cam...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Note on the Selected Fragment: Initial searches for "(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine" did not yield specific published data regarding its direct application in fragment-based drug discovery (FBDD) campaigns. Therefore, this document will utilize this compound as a representative example of a novel, uncharacterized fragment to illustrate the comprehensive workflow, from initial characterization to its application in a screening cascade. The principles and protocols outlined herein are broadly applicable to other new fragments of similar chemical space.

    PART 1: Foundational Principles and Strategic Integration

    Fragment-based drug discovery is a powerful methodology that begins with the identification of low-molecular-weight ligands (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The success of an FBDD campaign hinges on the quality and diversity of the fragment library and the robustness of the screening and validation workflow.

    The fragment, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, presents several features of interest for FBDD. The piperidine scaffold is a common motif in approved drugs, offering a 3D architecture that can be readily elaborated. The nitro-pyridine group is a potential hydrogen bond acceptor and can engage in various interactions with a protein target. However, the nitro group can also be a liability due to potential toxicity, and its impact must be carefully assessed.

    Experimental Workflow for Novel Fragment Integration

    The integration of a new fragment into a screening library and its subsequent use in a discovery campaign follows a multi-stage process. This workflow ensures that only high-quality fragments are advanced and that the resulting hits are genuine and tractable for further optimization.

    FBDD_Workflow cluster_0 Fragment Qualification cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Fragment-to-Lead Optimization QC Quality Control (Purity, Identity) Sol Solubility Assessment QC->Sol Reactivity Chemical Reactivity (e.g., PAINS filter) Sol->Reactivity Biophysical Biophysical Screen (e.g., SPR, NMR) Reactivity->Biophysical Biochemical Biochemical Screen (Optional) Biophysical->Biochemical DoseResp Dose-Response Curve Biochemical->DoseResp Orthogonal Orthogonal Biophysical Method DoseResp->Orthogonal Structural Structural Biology (X-ray, Cryo-EM) Orthogonal->Structural SAR Structure-Activity Relationship (SAR) Structural->SAR Growing Fragment Growing/Linking SAR->Growing LeadOp Lead Optimization Growing->LeadOp

    Figure 1: A generalized workflow for the integration and screening of a novel fragment in a drug discovery campaign.

    PART 2: Protocols and Methodologies

    Section 2.1: Fragment Quality Control and Physicochemical Profiling

    Before inclusion in a screening library, a new fragment must undergo rigorous quality control to ensure its identity, purity, and suitability for screening assays.

    Protocol 2.1.1: Purity and Identity Verification

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve the fragment in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.

      • Inject 5 µL onto a C18 reverse-phase column.

      • Run a gradient of water and acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 15 minutes.

      • Monitor the elution profile using a UV detector at 254 nm and 280 nm.

      • Acceptance Criteria: Purity should be ≥ 95%.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Utilize the same chromatographic conditions as in the HPLC method.

      • Couple the HPLC output to an electrospray ionization (ESI) mass spectrometer.

      • Acquire mass spectra in positive ion mode.

      • Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated fragment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve ~1-5 mg of the fragment in a deuterated solvent (e.g., DMSO-d6).

      • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

      • Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations should be consistent with the structure of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

    Protocol 2.1.2: Solubility Assessment

    A reliable determination of fragment solubility is critical for the design of screening experiments and the interpretation of results.

    • Kinetic Solubility Assay (Nephelometry):

      • Prepare a 10 mM stock solution of the fragment in DMSO.

      • In a 96-well plate, perform serial dilutions of the stock solution in a buffered aqueous solution (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant (e.g., 1%).

      • Incubate the plate at room temperature for 2 hours.

      • Measure the turbidity of each well using a nephelometer.

      • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

    Table 1: Physicochemical Properties of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    PropertyValueMethod
    Molecular Weight250.28 g/mol Calculated
    cLogP1.85Calculated
    Purity>95%HPLC, LC-MS
    IdentityConfirmed¹H NMR, LC-MS
    Aqueous SolubilityTo be determinedNephelometry
    Section 2.2: Primary Screening using Biophysical Methods

    Biophysical techniques are at the heart of FBDD as they can directly detect the binding of small fragments to a target protein. Surface Plasmon Resonance (SPR) is a widely used label-free method for this purpose.

    Protocol 2.2.1: Surface Plasmon Resonance (SPR) Screening

    • Protein Immobilization:

      • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a signal of ~10,000 Response Units (RU).

      • A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

    • Fragment Screening:

      • Prepare a stock solution of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine at 10 mM in DMSO.

      • Dilute the fragment stock to the desired screening concentration (e.g., 100 µM) in a running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched in the running buffer.

      • Inject the fragment solution over the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

      • Hit Criteria: A fragment is considered a primary hit if it produces a stable, concentration-dependent binding signal that is significantly above the background noise and is not observed in the reference flow cell.

    Section 2.3: Hit Validation and Characterization

    Primary hits must be validated to rule out false positives and to characterize the binding interaction in more detail.

    Protocol 2.3.1: Orthogonal Hit Validation using Thermal Shift Assay (TSA)

    • Assay Setup:

      • In a 96-well PCR plate, prepare a reaction mixture containing the target protein (e.g., 2 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the fragment at various concentrations.

      • Include a no-fragment control (protein + dye + buffer) and a buffer-only control.

      • Seal the plate and place it in a real-time PCR instrument.

    • Data Acquisition:

      • Increase the temperature from 25 °C to 95 °C in increments of 0.5 °C per minute.

      • Monitor the fluorescence intensity at each temperature increment.

    • Data Analysis:

      • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.

      • A positive hit is identified by a significant increase in the Tm (ΔTm) in the presence of the fragment compared to the no-fragment control, indicating that the fragment binding stabilizes the protein.

    Protocol 2.3.2: Determination of Binding Affinity and Kinetics by SPR

    • Dose-Response Experiment:

      • Prepare a series of dilutions of the fragment in running buffer, typically ranging from low micromolar to high micromolar concentrations.

      • Inject each concentration over the immobilized protein and reference surfaces, from the lowest to the highest concentration.

      • Regenerate the sensor surface between injections if necessary.

    • Data Analysis:

      • For each concentration, measure the response at equilibrium.

      • Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to determine the dissociation constant (KD).

      • Alternatively, fit the association and dissociation phases of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd). The KD can then be calculated as kd/ka.

    Section 2.4: Structural Biology for Hit Characterization

    Obtaining a high-resolution crystal structure of the protein-fragment complex is a crucial step in FBDD. It provides detailed information about the binding mode and serves as a blueprint for structure-based drug design.

    Protocol 2.4.1: X-ray Crystallography

    • Co-crystallization or Soaking:

      • Co-crystallization: Set up crystallization trials with the target protein in the presence of a molar excess of the fragment.

      • Soaking: If protein crystals are already available, soak them in a solution containing the fragment.

    • Data Collection and Structure Determination:

      • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

      • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

      • Build the fragment into the observed electron density and refine the structure.

    Hit_to_Lead cluster_0 Hit Characterization cluster_1 Structure-Based Design cluster_2 Lead Optimization Hit Validated Hit (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine K_D = 50 µM Structure X-ray Crystal Structure Binding pocket analysis Vector for growth identified Hit->Structure SAR SAR by Chemistry Analogs synthesized Potency improved Structure->SAR Lead Lead Compound K_D = 100 nM Good ADME properties SAR->Lead

    Figure 2: The progression from a validated fragment hit to a lead compound through structure-based design and medicinal chemistry efforts.

    PART 3: Concluding Remarks and Future Directions

    The successful integration of a novel fragment like (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine into an FBDD campaign requires a systematic and multi-faceted approach. The protocols outlined in this document provide a robust framework for the qualification, screening, and validation of new fragments. While the nitro group may present challenges, it also offers unique opportunities for interaction with the target protein. Careful characterization and structure-based design can leverage these properties to generate potent and selective lead compounds. The ultimate success of this or any fragment will depend on the tractability of the initial hits and the ingenuity of the medicinal chemistry team in optimizing them into clinically viable drug candidates.

    References

    • Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[Link]

    • The 'rule of three' for fragment-based drug discovery: a critical appraisal. Drug Discovery Today.[Link]

    • Surface Plasmon Resonance (SPR) for Fragment Screening. Nature Reviews Drug Discovery.[Link]

    • Thermal shift assay for assessing protein stability and ligand binding. Nature Protocols.[Link]

    • Fragment-based drug discovery. Nature Reviews Drug Discovery.[Link]

    Application

    Application Note: Solid-Phase Synthesis of Piperidin-4-ylmethyl-amine Derivatives

    Introduction & Strategic Rationale Piperidin-4-ylmethyl-amine motifs are critical pharmacophores embedded in numerous biologically active molecules, including NMDA receptor antagonists, FabA inhibitors, and PROTAC degrad...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Strategic Rationale

    Piperidin-4-ylmethyl-amine motifs are critical pharmacophores embedded in numerous biologically active molecules, including NMDA receptor antagonists, FabA inhibitors, and PROTAC degraders [1, 2]. Solid-Phase Organic Synthesis (SPOS) offers a robust, high-throughput platform for generating libraries of these derivatives, enabling rapid structure-activity relationship (SAR) elucidation.

    Designing an effective solid-phase protocol for polyamines requires strict control over chemoselectivity. Traditional resin linkers (e.g., Wang or Rink Amide) anchor molecules via carboxylates or carboxamides, which limits the derivatization of the amine core. To circumvent this, our protocol employs a Backbone Amide Linker (BAL) strategy [3]. The BAL linker anchors the primary amine of the piperidin-4-ylmethyl-amine to the resin, leaving the resulting secondary amine available for further diversification (e.g., acylation, alkylation, or Ugi four-component reactions) [4].

    Furthermore, we utilize an orthogonal Fmoc/Boc protection strategy. The piperidine nitrogen is shielded by a Boc group, which withstands the basic conditions of on-resin coupling but is cleanly removed during the final acidic cleavage [5].

    Experimental Workflow

    SPS_Workflow Start 1. MBHA Resin Swelling & Prep Linker 2. BAL Linker Attachment (HBTU, DIEA, DMF) Start->Linker Amine 3. Reductive Amination 1-Boc-piperidin-4-ylmethylamine Linker->Amine Deriv 4. On-Resin Derivatization (Acylation / Ugi 4CR) Amine->Deriv Cleavage 5. TFA Cleavage & Global Deprotection Deriv->Cleavage Product Piperidin-4-ylmethyl-amine Derivatives Cleavage->Product

    Solid-phase synthesis workflow for piperidin-4-ylmethyl-amine derivatives.

    Step-by-Step Methodologies

    Protocol 1: Resin Preparation and BAL Linker Attachment

    Causality Insight: Polystyrene-based resins must be swelled in non-polar solvents like Dichloromethane (DCM) to maximize pore accessibility. However, the subsequent coupling step requires Dimethylformamide (DMF) to solubilize the polar coupling reagents and stabilize the transition state of amide bond formation.

    • Swelling: Weigh 1.0 g of MBHA (4-methylbenzhydrylamine) resin (loading ~1.0 mmol/g) into a fritted polypropylene synthesis syringe. Add 10 mL of DCM and agitate on an orbital shaker for 1 hour. Drain the solvent.

    • Washing: Wash the resin with DMF (3 × 10 mL).

    • Coupling: Dissolve 4.0 mmol (4 equiv) of BAL linker (4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid) and 4.0 mmol (4 equiv) of HBTU in 8 mL of anhydrous DMF. Add 8.0 mmol (8 equiv) of DIEA.

    • Reaction: Add the activated linker solution to the resin. Agitate for 2 hours at room temperature.

    • Verification: Drain the reaction mixture and wash with DMF (3 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test; a negative result (yellow) indicates complete capping of the primary amines.

    Protocol 2: Immobilization via Reductive Amination

    Causality Insight: Sodium cyanoborohydride ( NaBH3​CN ) is selected over sodium borohydride because it is milder and selectively reduces the intermediate iminium ion without reducing the unreacted resin-bound aldehydes at weakly acidic pH (~pH 5).

    • Imine Formation: Swell the BAL-functionalized resin in 10 mL of 1% Acetic Acid in DMF. Add 10.0 mmol (10 equiv) of 1-Boc-piperidin-4-ylmethylamine. Agitate for 1 hour at room temperature to form the Schiff base.

    • Reduction: Add 10.0 mmol (10 equiv) of NaBH3​CN directly to the suspension. Agitate overnight (12–16 hours) at room temperature [3].

    • Washing: Drain the resin and wash sequentially with DMF (3 × 10 mL), Methanol (3 × 10 mL), and DCM (3 × 10 mL) to remove residual borate salts and unreacted amine.

    Protocol 3: On-Resin Derivatization (Acylation)

    Causality Insight: Secondary amines generated on BAL linkers are sterically hindered. Using HATU instead of HBTU is critical here, as the 7-azabenzotriazole leaving group of HATU is highly reactive and accelerates the acylation of hindered secondary nitrogen centers.

    • Activation: In a separate vial, dissolve 5.0 mmol (5 equiv) of the desired carboxylic acid and 5.0 mmol (5 equiv) of HATU in 8 mL of DMF. Add 10.0 mmol (10 equiv) of DIEA and pre-activate for 5 minutes.

    • Coupling: Add the solution to the amine-functionalized resin. Agitate for 4 to 6 hours at room temperature.

    • Washing: Drain and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL).

    Protocol 4: Cleavage and Global Deprotection

    Causality Insight: Triisopropylsilane (TIS) acts as a carbocation scavenger. During TFA cleavage, the Boc group forms a highly reactive tert-butyl cation. TIS quenches this species, preventing it from irreversibly re-alkylating the piperidine ring or the newly liberated amine [5].

    • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% TIS, and 2.5% H2​O (v/v/v).

    • Reaction: Add 10 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

    • Collection: Drain the filtrate into a round-bottom flask. Wash the resin with an additional 5 mL of TFA and combine the filtrates.

    • Precipitation: Evaporate the TFA under reduced pressure to ~2 mL. Add 20 mL of ice-cold diethyl ether to precipitate the piperidin-4-ylmethyl-amine derivative as a TFA salt. Centrifuge, decant the ether, and dry the pellet under vacuum.

    Quantitative Data & Optimization

    The efficiency of the reductive amination and subsequent cleavage steps is highly dependent on the reducing agent and cleavage cocktail composition. Table 1 summarizes the optimization parameters for generating high-purity piperidin-4-ylmethyl-amine libraries.

    Table 1: Optimization of Reaction Conditions for Piperidin-4-ylmethyl-amine SPS

    Reducing AgentCleavage Cocktail (v/v/v)ScavengerCrude Purity (%)Overall Yield (%)
    NaBH4​ 95% TFA / 5% H2​O None42%35%
    NaBH3​CN 95% TFA / 5% H2​O None68%55%
    NaBH3​CN 90% TFA / 5% TIS / 5% H2​O TIS89%78%
    STAB ( NaBH(OAc)3​ )95% TFA / 2.5% TIS / 2.5% H2​O TIS >95% 84%

    Note: Sodium triacetoxyborohydride (STAB) often yields superior purity over NaBH3​CN due to the avoidance of toxic cyanide byproducts and reduced side reactions, making it the optimal choice for library generation.

    Regulatory & Safety Note: Fmoc Deprotection Alternatives

    If your synthetic sequence requires the incorporation of Fmoc-protected amino acids prior to the piperidine derivative, standard Fmoc deprotection utilizes 20% piperidine in DMF. However, piperidine is a heavily regulated DEA List I controlled substance. 4-Methylpiperidine has been proven to be fully equivalent to piperidine in terms of Fmoc removal kinetics and efficiency, while not being a controlled substance, thus eliminating significant regulatory paperwork and compliance hurdles [6].

    References

    • Knaus, H. G., et al. (2004). New polyamine-sensitive inhibitors of the NMDA receptor: Syntheses and pharmacological evaluation. Medical University of Vienna. URL: [Link]

    • Kozicka, Z., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

    • Vágner, J., et al. (2010). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules, MDPI. URL: [Link]

    • Hulme, C., et al. (2011). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. NIH Public Access. URL: [Link]

    • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine synthesis

    Welcome to the Technical Support Center for the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6)[1]. This portal is designed for researchers and drug development professionals, providing...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6)[1]. This portal is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and actionable troubleshooting for this critical two-step synthetic pathway.

    Experimental Workflow Visualization

    SynthesisWorkflow SM1 2-Chloro-5-nitropyridine (Electrophile) Step1 Step 1: SNAr Reaction Base: DIPEA, Solvent: DMF Temp: 80°C, Time: 4-6 h SM1->Step1 SM2 tert-Butyl 4-(aminomethyl)piperidine -1-carboxylate (Nucleophile) SM2->Step1 Intermediate Boc-Protected Intermediate (Meisenheimer Complex Pathway) Step1->Intermediate Nucleophilic Attack & Elimination Step2 Step 2: Boc Deprotection Acid: 4M HCl in Dioxane Temp: 25°C, Time: 2 h Intermediate->Step2 Product Final Product: (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine Step2->Product Acidic Cleavage of tert-Butyl group

    Caption: Two-step synthetic workflow for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine via SNAr.

    Troubleshooting FAQs: Causality & Solutions

    Q1: Why is my SNAr reaction yielding multiple alkylated products or low yields? A1: This is fundamentally a regioselectivity and nucleophilicity issue. The starting amine, 4-(aminomethyl)piperidine, contains two basic nitrogen atoms: a primary aliphatic amine and a secondary piperidine amine. If you do not use a selectively protected precursor like tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, the secondary amine will compete, leading to bis-alkylation. The strongly electron-withdrawing nitro group (-NO₂) at the C5 position of the pyridine ring is critical; it delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, facilitating the nucleophilic attack exclusively at the C2 position[2]. To maximize yield, ensure your nucleophile is strictly mono-Boc protected.

    Q2: I am observing incomplete conversion in the SNAr step even after 24 hours. How can I drive it to completion? A2: The formation of the Meisenheimer complex is the rate-determining step in SNAr reactions involving 2-chloro-5-nitropyridine[3]. If conversion stalls, the activation energy barrier is not being overcome.

    • Base Selection: Weak bases like K₂CO₃ often suffer from poor solubility in organic solvents. Switch to a soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 equivalents)[4].

    • Solvent & Temperature: Ensure you are using a highly polar aprotic solvent like DMF or DMSO, which stabilizes the zwitterionic transition state[3]. Elevate the temperature to 80–90 °C. If thermal heating fails, microwave irradiation (150 °C for 30 minutes) can force the reaction to completion[5].

    Q3: During Boc deprotection, my product degrades or turns into a black tar. What went wrong? A3: The nitro-pyridine moiety can be sensitive to prolonged exposure to highly concentrated, un-scavenged acids (like neat Trifluoroacetic acid, TFA) at elevated temperatures, leading to polymerization or oxidative degradation.

    • Solution: Avoid neat TFA. Instead, use a milder, controlled acidic environment such as 4M HCl in 1,4-dioxane at room temperature[6]. This cleanly cleaves the Boc group while precipitating the final product as a stable hydrochloride salt, preventing degradation.

    Q4: I am struggling to isolate the final product from the aqueous layer during workup. How can I improve recovery? A4: The final deprotected molecule contains a highly basic secondary piperidine amine. The pKa of the conjugate acid of piperidine is approximately 11.1–11.2[7]. If your aqueous workup is at pH 9 or 10, the piperidine nitrogen remains protonated and highly water-soluble.

    • Solution: You must basify the aqueous layer to pH > 12 using 1M NaOH or 20% KOH before extraction. Furthermore, because the free base is still quite polar, standard ethyl acetate may not efficiently extract it. Use a mixed solvent system such as Chloroform/Isopropanol (3:1 v/v) to maximize the partition coefficient into the organic phase.

    Quantitative Data & Reaction Parameters

    ParameterStep 1: SNAr ReactionStep 2: Boc Deprotection
    Key Reagents 2-Chloro-5-nitropyridine, Boc-amine, DIPEABoc-Intermediate, 4M HCl in Dioxane
    Solvent Anhydrous DMF1,4-Dioxane / DCM
    Temperature 80 °C – 90 °C20 °C – 25 °C (Room Temp)
    Reaction Time 4 – 6 hours2 – 4 hours
    Expected Yield 85% – 92%90% – 95%
    TLC Monitoring Rf ~ 0.5 (Hexanes/EtOAc 1:1)Rf ~ 0.1 (DCM/MeOH 9:1, Ninhydrin active)
    LC-MS (m/z) [M+H]⁺ = 337.1[M+H]⁺ = 237.1

    Detailed Experimental Protocols

    Protocol 1: Synthesis of tert-Butyl 4-(((5-nitropyridin-2-yl)amino)methyl)piperidine-1-carboxylate (SNAr)

    • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 equiv, e.g., 10 mmol, 1.58 g)[4].

    • Solvation: Dissolve the electrophile in 20 mL of anhydrous DMF under a nitrogen atmosphere.

    • Reagent Addition: Add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 equiv, 11 mmol, 2.36 g) followed by DIPEA (2.0 equiv, 20 mmol, 3.48 mL).

    • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 4–6 hours.

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS until the complete disappearance of the starting 2-chloro-5-nitropyridine[4].

    • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by brine.

    • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary to yield the Boc-protected intermediate.

    Protocol 2: Boc Deprotection and Isolation of Final Product

    • Setup: Dissolve the Boc-protected intermediate (1.0 equiv, e.g., 5 mmol, 1.68 g) in 10 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask.

    • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10 equiv, 50 mmol, 12.5 mL) dropwise at 0 °C[6].

    • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A precipitate (the hydrochloride salt of the product) may begin to form.

    • Validation: Monitor via TLC (DCM/MeOH 9:1). The starting material spot should completely disappear.

    • Workup (Free Base Isolation): Concentrate the reaction mixture under reduced pressure to remove DCM and dioxane. Dissolve the crude salt in 20 mL of distilled water.

    • Basification: Slowly add 1M NaOH dropwise while stirring until the pH of the solution reaches > 12 (verify with pH paper).

    • Extraction: Extract the highly polar free base using a Chloroform/Isopropanol (3:1 v/v) mixture (4 × 30 mL).

    • Final Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine as a solid.

    References

    • [6] The Royal Society of Chemistry. Supplementary Information: Synthetic routes to compounds 5 and 10-19. Available at:[Link]

    • [1] MySkinRecipes. (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Specifications. Available at:[Link]

    • [5] National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at:[Link]

    • [3] ResearchGate. Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. Available at:[Link]

    • [7] PubChem (NIH). Piperidine | C5H11N | CID 8082. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing One-Pot Reductive Amination of Nitropyridines

    Welcome to the Advanced Troubleshooting Guide for the reductive amination of nitropyridines. As a Senior Application Scientist, I have designed this resource to move beyond basic empirical recipes. Nitropyridines are not...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Troubleshooting Guide for the reductive amination of nitropyridines. As a Senior Application Scientist, I have designed this resource to move beyond basic empirical recipes. Nitropyridines are notoriously difficult substrates due to the coordinating nature of the pyridine ring, the complex three-step reduction cascade, and the frequent need to preserve halogen handles for downstream cross-coupling.

    This guide dissects the mechanistic causality behind common failures and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

    I. Mechanistic Workflow & Pathway Visualization

    The "one-pot" reductive amination of a nitropyridine is actually a tandem three-step cascade:

    • Nitro Reduction: Reduction of the nitropyridine to an aminopyridine.

    • Condensation: Nucleophilic attack of the aminopyridine on a carbonyl compound to form a pyridyl imine.

    • Imine Reduction: Reduction of the imine to the target secondary alkylaminopyridine.

    Failure at any of these nodes leads to distinct impurity profiles.

    Pathway Nitro Nitropyridine (Starting Material) Amine Aminopyridine (Intermediate I) Nitro->Amine Step 1: Nitro Reduction Carbonyl Carbonyl Compound (Aldehyde/Ketone) Imine Pyridyl Imine (Intermediate II) Carbonyl->Imine Side2 Alcohol (Premature Reduction) Carbonyl->Side2 Chemoselectivity Failure Amine->Imine Step 2: Condensation (-H2O) Product Secondary Amine (Target Product) Imine->Product Step 3: Imine Reduction Side1 Tertiary Amine (Over-alkylation) Product->Side1 Excess Carbonyl

    Fig 1: One-pot reductive amination cascade of nitropyridines and competing side reactions.

    II. Core Troubleshooting Q&A

    Q1: Why does my nitro reduction stall at the hydroxylamine intermediate, or fail to initiate entirely? Causality: Nitropyridines present a unique challenge compared to standard nitroarenes. The lone pair of electrons on the pyridine nitrogen is highly Lewis basic and strongly coordinates to the surface of transition metal catalysts (like Pd, Pt, or Ru), effectively poisoning the active sites[1]. Because the reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates, a poisoned catalyst will stall before it can cleave the final N–O bond. Solution: To disrupt this coordination, you must protonate the pyridine ring. Utilizing a transfer hydrogenation system where Formic Acid acts as both the hydrogen donor and an acidifier will convert the basic pyridine into a pyridinium salt. This masks the lone pair, preventing it from binding to the metal surface and allowing the reduction to proceed to completion[2].

    Q2: I am attempting a one-pot synthesis, but LC-MS shows a massive accumulation of the alcohol side-product and unreacted aminopyridine. What went wrong? Causality: This is a classic chemoselectivity failure. In a true simultaneous one-pot process, the reductant must selectively reduce the nitro group and the intermediate imine without reducing the highly electrophilic carbonyl compound. If the aldehyde/ketone is reduced to an alcohol prematurely, it can no longer condense with the amine[1]. Solution: You have two options. The first is to employ a "stepwise one-pot" methodology: reduce the nitro group completely first, verify via In-Process Control (IPC), and then add the carbonyl compound[1]. The second is to use a highly chemoselective catalyst, such as mesoporous graphitic carbon nitride-supported AgPd alloy nanoparticles, which kinetically favor imine reduction over carbonyl reduction even when all reagents are present simultaneously[2].

    Q3: My nitropyridine contains a chlorine/bromine atom needed for a downstream Suzuki coupling, but the reductive amination conditions are causing complete dehalogenation. How can I retain the halogen? Causality: Palladium on carbon (Pd/C) under hydrogen gas is highly active for oxidative addition into C–Cl, C–Br, and C–I bonds, leading to rapid hydrodehalogenation. Solution: You must switch to a catalyst or reductant system that is blind to aryl halides. Using non-noble metal catalysts like Co-Nx composites under transfer hydrogenation conditions provides excellent halogen tolerance[3]. Alternatively, metal-free reductive amination using decaborane ( B10​H14​ ) or tetrahydroxydiboron can reduce nitro groups to amines without cleaving halogens[4].

    III. Quantitative Data: Catalyst & Reductant Selection Matrix

    Use the following table to select the optimal system based on your substrate's functional groups.

    Catalyst SystemReductantHalogen TolerancePyridine ToleranceChemoselectivity (One-Pot)Ref
    Pd/C (10 mol%) Et3​SiH Poor (Dehalogenates)ModerateRequires Stepwise Addition[1]
    AgPd / mpg- C3​N4​ Formic AcidGoodExcellent (Acidic)Excellent (True One-Pot)[2]
    Co-Nx / C-800 Formic AcidExcellentExcellent (Acidic)Excellent (True One-Pot)[3]
    Pd/C (10 mol%) B10​H14​ ExcellentModerateModerate[4]
    IV. Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols integrate mandatory In-Process Controls (IPCs) that act as logical gates. Do not proceed to the next step until the IPC criteria are met.

    Protocol A: Stepwise One-Pot Reductive Amination (Silane-Mediated)

    Best for: Non-halogenated nitropyridines where chemoselective reduction of the carbonyl is problematic[1].

    • Nitro Reduction Setup: In an oven-dried flask under inert atmosphere, dissolve the nitropyridine (1.0 eq) in anhydrous THF (0.2 M). Add Pd/C (10 mol% Pd).

    • First Reduction Phase: Dropwise add triethylsilane ( Et3​SiH , 3.0 eq). Stir at room temperature.

    • Self-Validation Gate (IPC 1): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. Proceed to Step 4 ONLY when the extracted ion chromatogram shows the complete disappearance of the nitropyridine mass (M+H) and hydroxylamine mass (M-16+H), replaced entirely by the aminopyridine mass (M-30+H).

    • Condensation: Add the aldehyde/ketone (1.2 eq) directly to the reaction mixture. Add 4Å molecular sieves to drive the condensation. Stir for 2 hours to allow complete imine formation.

    • Imine Reduction: Add a second charge of Et3​SiH (1.5 eq). Stir for 4 hours.

    • Self-Validation Gate (IPC 2): Confirm the disappearance of the imine mass and the appearance of the secondary amine product via LC-MS.

    • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash chromatography.

    Protocol B: Halogen-Tolerant Transfer Hydrogenation (Formic Acid / Co-Nx)

    Best for: Halonitropyridines requiring a true simultaneous one-pot reaction without dehalogenation[3].

    • Setup: In a pressure tube, combine the halonitropyridine (1.0 eq), carbonyl compound (1.2 eq), and Co-Nx/C-800 catalyst (approx. 5-10 wt%).

    • Solvent & Reductant Addition: Add a solvent mixture of Ethanol/ H2​O (3:1, 0.2 M). Add Formic Acid (4.5 eq). Note: The formic acid acts as both the hydrogen donor and the acidifier to prevent pyridine catalyst poisoning.

    • Reaction: Seal the tube and heat to 110 °C for 6-10 hours.

    • Self-Validation Gate (IPC): Monitor via TLC (Hexanes/EtOAc). Because the acidic media ensures the imine intermediate reduces rapidly, you should observe a clean conversion directly from starting materials to the final secondary amine without intermediate buildup.

    • Workup: Cool to room temperature. Filter the heterogeneous Co-Nx catalyst (which can be washed and reused). Neutralize the filtrate with saturated NaHCO3​ , extract with EtOAc, dry over MgSO4​ , and concentrate.

    V. References

    1.[1] Title: Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Source: mdpi.com. URL: 2.[2] Title: One-pot reductive amination of aldehydes with nitroarenes using formic acid as the hydrogen donor and mesoporous graphitic carbon nitride supported AgPd alloy nanoparticles as the heterogeneous catalyst. Source: rsc.org. URL: 3.[3] Title: One-pot reductive amination of carbonyl compounds with nitro compounds over the Co-Nx catalyst by transfer hydrogenation. Source: researchgate.net. URL: 4.[4] Title: Amine synthesis by nitro compound reduction. Source: organic-chemistry.org. URL:

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting N-Arylation of Piperidin-4-ylmethyl-amine

    Welcome to the Application Support Center. As drug development increasingly relies on complex, multi-functional aliphatic amines to improve pharmacokinetic profiles, the N-arylation of diamines like piperidin-4-ylmethyl-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As drug development increasingly relies on complex, multi-functional aliphatic amines to improve pharmacokinetic profiles, the N-arylation of diamines like piperidin-4-ylmethyl-amine (also known as 4-(aminomethyl)piperidine) has become a critical but challenging transformation[1].

    This molecule presents a classic synthetic dilemma: it contains both a primary aliphatic amine (the aminomethyl group) and a secondary aliphatic amine (the piperidine ring). When subjected to transition-metal-catalyzed C-N coupling (such as Buchwald-Hartwig or Ullmann-Goldberg reactions), researchers frequently encounter side reactions including poor regioselectivity, over-arylation, and catalyst deactivation[2].

    This guide is designed to help you understand the causality behind these side reactions and implement field-proven, self-validating protocols to achieve high yields and absolute selectivity.

    Reaction Pathway & Side Reaction Logic

    Before troubleshooting, it is essential to visualize the competing kinetic and thermodynamic pathways in this reaction system.

    N_Arylation_Pathways Start Piperidin-4-ylmethyl-amine + Aryl Halide Cat Pd/Cu Catalyst + Base Start->Cat Initiation DeadEnd Dead End: Catalyst Chelation Start->DeadEnd Bidentate Coordination Desired Desired: Mono-arylation (Primary Amine) Cat->Desired Bulky Ligand (Steric Control) Undesired1 Undesired: Arylation (Secondary Amine) Cat->Undesired1 Small Ligand (Electronic Control) Undesired2 Undesired: Diarylation (Primary Amine) Desired->Undesired2 Excess Ar-X / High Temp

    Reaction pathways and side reactions in the N-arylation of piperidin-4-ylmethyl-amine.

    Frequently Asked Questions & Troubleshooting Guides

    Q1: Why am I observing a mixture of primary and secondary amine arylation products? The Causality: You are observing a conflict between sterics and nucleophilicity. The primary aminomethyl group is sterically highly accessible but less nucleophilic. Conversely, the secondary piperidine nitrogen has a higher pKa and greater inherent nucleophilicity. If you use small, unhindered phosphine ligands (e.g., BINAP or dppf) in your Buchwald-Hartwig amination, the reaction operates under electronic control, allowing the more nucleophilic secondary amine to compete effectively[3]. The Solution: Shift the reaction to strict steric control. Employ bulky biarylphosphine ligands such as BrettPhos or tBuBrettPhos . These ligands create a sterically demanding binding pocket at the Palladium center, strongly favoring coordination and reductive elimination at the less hindered primary amine.

    Q2: My LC-MS shows a significant [M+H+Ar]+ mass peak. How do I prevent diarylation of the primary amine? The Causality: Diarylation occurs when the mono-arylated product outcompetes the starting primary amine for the Pd oxidative addition complex. Once the primary amine is mono-arylated, the resulting N-H bond becomes significantly more acidic due to the electron-withdrawing nature of the new aryl group. This makes it easier for the base to deprotonate, facilitating a second arylation cycle. The Solution:

    • Stoichiometry: Strictly limit the aryl halide to 0.95 equivalents relative to the amine.

    • Ligand Choice: Highly hindered ligands like RuPhos physically block the coordination of the bulky mono-arylated intermediate, preventing the second catalytic cycle.

    Q3: The reaction stalls at 20-30% conversion. Is the diamine poisoning my catalyst? The Causality: Yes. Piperidin-4-ylmethyl-amine is a potent bidentate ligand. The flexible aminomethyl side chain allows the molecule to fold and utilize both nitrogen atoms to chelate the Pd(II) or Cu(I) metal center. This forms a stable, unreactive metallacycle, effectively pulling the transition metal out of the catalytic cycle and killing turnover. The Solution: Implement a slow-addition protocol. Dissolve the diamine in the reaction solvent and add it via a syringe pump over 2–3 hours to a heated mixture of the aryl halide, catalyst, and base. This keeps the steady-state concentration of the free diamine low, preventing it from overwhelming and chelating the catalyst.

    Q4: What is the most definitive way to achieve absolute regioselectivity and prevent catalyst poisoning? The Causality: Relying solely on catalyst control can still yield 5-10% of undesired isomers, which complicates downstream purification. The industry standard for absolute selectivity is to use a mono-protected intermediate, such as 1-Boc-4-(aminomethyl)piperidine [4]. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, you completely eliminate both the secondary arylation pathway and the bidentate chelation pathway[5].

    Data Presentation: Ligand Effects on Chemoselectivity

    The following table summarizes the quantitative impact of ligand selection on the product distribution when reacting unprotected piperidin-4-ylmethyl-amine with an aryl chloride (1.0 equiv) using Pd2(dba)3 and NaOtBu.

    LigandSteric Bulk (Cone Angle/Volume)Primary Amine SelectivityDiarylation RiskCatalyst Poisoning Risk
    BINAP Low~40% (Mixture)HighHigh (Chelation likely)
    XPhos Medium~75%ModerateModerate
    BrettPhos High>90%LowLow
    tBuBrettPhos Very High>95%Very LowLow
    Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

    To bypass the side reactions entirely, this step-by-step methodology utilizes 1-Boc-4-(aminomethyl)piperidine to guarantee absolute chemoselectivity[6]. This protocol is designed as a self-validating system; specific checkpoints are included to ensure the reaction is proceeding correctly.

    Reagents Required:

    • 1-Boc-4-(aminomethyl)piperidine (1.1 equiv)

    • Aryl Halide (Aryl bromide or chloride) (1.0 equiv)

    • Pd2(dba)3 (2.5 mol%, 5 mol% Pd)

    • BrettPhos (6 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous Toluene (0.2 M)

    Step-by-Step Methodology:

    • Pre-catalyst Activation (Glovebox or Schlenk line):

      • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos.

      • Add 20% of the total required anhydrous toluene.

      • Validation Check: Stir at room temperature for 15 minutes. The solution should transition from a dark purple/black to a deep red/orange color, indicating the successful formation of the active L_nPd(0) species.

    • Reaction Assembly:

      • Add the Aryl Halide and NaOtBu to the flask.

      • Dissolve 1-Boc-4-(aminomethyl)piperidine in the remaining toluene and add it to the reaction mixture.

      • Seal the flask, evacuate, and backfill with Nitrogen or Argon three times.

    • Execution and Monitoring:

      • Heat the reaction mixture to 90 °C in a pre-heated oil bath.

      • Validation Check (Self-Validating Step): After 2 hours, withdraw a 50 µL aliquot, dilute with acetonitrile, filter through a celite plug, and analyze via LC-MS. You must observe the disappearance of the Aryl Halide and the appearance of the [M+H]+ peak corresponding to the Boc-protected mono-arylated product. If unreacted Aryl Halide remains but the amine is consumed, it indicates moisture contamination degrading the amine/base.

    • Workup:

      • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

      • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

      • Purify via flash column chromatography (Hexanes/EtOAc).

    • Global Deprotection:

      • Dissolve the purified intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:4 ratio of TFA:DCM).

      • Stir at room temperature for 2 hours. Concentrate in vacuo to yield the cleanly N-arylated piperidin-4-ylmethyl-amine as a TFA salt[5].

    References
    • Comprehensive Survey of Combinatorial Library Synthesis: 2005. ACS Publications. Available at:[Link]

    • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. Available at:[Link]

    • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. Available at:[Link]

    • WO2022263604A1 - Substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds as cdk inhibitors and their therapeutic use. Google Patents.
    • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at:[Link]

    • CN117940427A - Substituted pyrazolo [1,5-a ] pyrimidine-7-amine compounds as CDK inhibitors and therapeutic uses thereof. Google Patents.

    Sources

    Optimization

    Technical Support Center: Purification of Basic Amine Compounds

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common challenges encountered duri...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the purification of basic amine compounds. Basic amines are a cornerstone of pharmaceuticals and specialty chemicals, yet their inherent reactivity, basicity, and coordination chemistry present unique and often frustrating purification hurdles.

    This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

    Section 1: Chromatographic Purification Strategies

    Chromatography is the workhorse of purification, but for basic amines, it's fraught with challenges. The primary issue stems from the interaction between the basic lone pair of electrons on the nitrogen and acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel.[1][2][3] This can lead to severe peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[1][4]

    FAQ 1.1: My basic amine peak is tailing severely on my silica gel column. What's happening and how do I fix it?

    A: This is the most frequently encountered problem. The lone pair on your basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel via an acid-base interaction.[1][2] This strong, sometimes irreversible, binding slows down the desorption part of the chromatographic process, causing the peak to "tail" or streak across the column, resulting in poor separation.[5][6]

    Troubleshooting Flowchart: Addressing Peak Tailing

    G start Start: Tailing Peak Observed mod_mobile Option 1: Modify Mobile Phase (Easiest First Step) start->mod_mobile change_sp Option 2: Change Stationary Phase (If Mobile Phase Mod isn't enough) start->change_sp change_mode Option 3: Change Chromatography Mode start->change_mode add_tea Add Competing Base: 0.5-2% Triethylamine (TEA) or Ammonia in MeOH mod_mobile->add_tea why_tea Mechanism: TEA neutralizes acidic silanol sites, preventing analyte interaction. add_tea->why_tea alumina Use Basic Alumina change_sp->alumina amine_silica Use Amine-Functionalized Silica change_sp->amine_silica why_alt_sp Mechanism: Provides a basic or neutral surface, eliminating the acidic interaction sites. alumina->why_alt_sp rp_hplc Reversed-Phase (C18) Use high pH mobile phase to keep amine neutral. change_mode->rp_hplc hilic HILIC For very polar amines. change_mode->hilic

    Caption: Decision tree for troubleshooting peak tailing of basic amines.

    Protocol: Purifying a Basic Amine on Silica Gel using a Triethylamine (TEA) Modifier

    • Solvent System Selection: Develop your solvent system on a TLC plate as usual (e.g., Hexane/Ethyl Acetate).

    • Modifier Preparation: Prepare your mobile phase. To this solvent mixture, add triethylamine (TEA) to a final concentration of 0.5-2% by volume. For example, for 500 mL of mobile phase, add 2.5 mL of TEA for a 0.5% solution.

    • Column Equilibration (CRITICAL): Before loading your sample, flush the packed silica gel column with at least 5 column volumes of the TEA-containing mobile phase. This step is crucial to ensure all the silanol groups are "passivated" before the analyte is introduced.[1]

    • Sample Loading: Dissolve your crude amine in a minimum amount of the mobile phase (ideally) or a slightly stronger solvent.

    • Elution & Collection: Run the column as you normally would. The amine should now elute with a much-improved peak shape.

    • Post-Purification: TEA is volatile but can be difficult to remove completely. After combining fractions, co-evaporation with a solvent like toluene or dichloromethane on a rotary evaporator is often effective.[7]

    FAQ 1.2: My amine seems to be degrading on the column. The fractions are turning yellow/brown. What are my options?

    A: This indicates your amine is unstable to the acidic silica surface. Some amines, particularly polyamines or those with sensitive functional groups, can undergo degradation or oxidation on silica.[4][8][9] The appearance of color is a common sign of oxidative degradation.[8][9]

    Solutions:

    • Switch to a Less Acidic Stationary Phase: The best option is to avoid silica altogether.

      • Basic Alumina: An excellent alternative that provides a basic surface. It comes in different activity grades (I, II, III) and pH ranges (basic, neutral, acidic). For most amines, basic or neutral alumina is a good starting point.[1]

      • Amine-Functionalized Silica: These columns are pre-treated with amino groups, offering a basic surface that is less harsh than alumina and can provide different selectivity.[2]

    • Minimize Contact Time: If you must use silica, work quickly. Use a shorter, wider column and a faster flow rate to minimize the residence time of your compound on the stationary phase.

    • Work at Lower Temperatures: If possible, running the column in a cold room can sometimes slow down degradation pathways.

    FAQ 1.3: When should I choose Reversed-Phase (RP) or HILIC for my basic amine?

    A: The choice depends primarily on the polarity of your compound.

    Data Presentation: Chromatography Mode Selection Guide

    Chromatography ModeStationary PhaseMobile Phase PrincipleIdeal Amine CandidateKey Considerations
    Normal Phase Polar (Silica, Alumina)Non-polar to polar organic gradientModerately polar, non-ionic aminesProne to peak tailing; requires additives like TEA.[1][2]
    Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/Acetonitrile) to non-polarNon-polar to moderately polar aminesUse high pH (e.g., with NH₄OH) to suppress amine protonation, increasing retention.[3] Low pH (with TFA/Formic Acid) can improve peak shape but may require ion-pairing.[10]
    HILIC Polar (Silica, Diol, Amine)High organic to aqueous gradientHighly polar, water-soluble aminesExcellent for compounds that don't retain on RP columns.[11][12][13][14] Elution is driven by increasing water content.[11]
    Section 2: Non-Chromatographic & Post-Synthesis Purification

    Sometimes, chromatography is not the most efficient method, especially for removing specific types of impurities like residual metal catalysts or for large-scale work.

    FAQ 2.1: How do I remove residual palladium catalyst from my amine-containing reaction mixture?

    A: This is a significant challenge because amines are excellent ligands for palladium and other transition metals, forming stable complexes that are difficult to break.[15] Simple filtration is often insufficient, especially if the palladium is in a soluble, homogeneous form.[16]

    Troubleshooting & Workflow: Palladium Scavenging

    G start Crude Amine with Residual Palladium method_select Select Scavenging Method start->method_select resin Method 1: Scavenger Resins (High Selectivity) method_select->resin carbon Method 2: Activated Carbon (Cost-Effective, Less Selective) method_select->carbon resin_protocol 1. Choose resin (Thiol, Amine, TMT). 2. Add 3-10 wt. eq. to solution. 3. Stir 2-24h at RT to 50°C. 4. Filter resin, wash with solvent. 5. Concentrate filtrate. resin->resin_protocol carbon_protocol 1. Add 5-10 wt% activated carbon. 2. Stir 1-18h at RT to 50°C. 3. Filter through Celite pad. 4. Concentrate filtrate. carbon->carbon_protocol check Check Pd levels (ICP-MS) resin_protocol->check carbon_protocol->check success Success: Product is metal-free check->success fail Failure: High Pd levels remain check->fail fail->method_select Re-evaluate: Try different scavenger, longer time, or higher temperature.

    Caption: Workflow for the removal of palladium catalysts from amine products.

    Expert Insights:

    • Scavenger Resins: These are solid supports (silica or polymer) functionalized with groups that have a high affinity for metals.[17]

      • Thiol-functionalized silica (Si-Thiol): A versatile choice for many metals including Pd, Pt, Cu, and Ag.[18]

      • Triaminetetraacetic acid (Si-TMT) or Trisamine (Si-Trisamine): Often show very high affinity and selectivity for palladium.[16][18]

    • Activated Carbon: A cheaper but less specific option. It can sometimes adsorb the desired product, leading to yield loss.[15][16] Always perform a small-scale test first.

    • Filtration: If you used a heterogeneous catalyst like Pd/C, a simple filtration through a pad of Celite® can remove the bulk of it, but this is often followed by a scavenger treatment to remove leached, soluble palladium.[15]

    FAQ 2.2: What is the most reliable way to perform an acid-base extraction to purify my amine?

    A: Acid-base extraction is a powerful technique that separates compounds based on their ability to be protonated or deprotonated, which dramatically changes their solubility.[19] To purify a basic amine from neutral or acidic impurities, you convert the amine into a water-soluble salt.

    Protocol: Acid-Base Extraction for Amine Purification

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Acidic Wash (Extraction): Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).[7]

      • Causality: The acid protonates your basic amine (R₃N → R₃NH⁺Cl⁻), making it a salt. This salt is now highly polar and will preferentially dissolve in the aqueous layer, while neutral organic impurities remain in the organic layer.[19][20] To ensure complete protonation, the pH of the aqueous layer should be at least 2 pKa units below the pKa of the amine's conjugate acid.[7][21]

    • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer (containing your protonated amine) into a clean flask. Discard the organic layer (containing impurities).

    • Recovery (Liberation of Free Base): Return the aqueous layer to the separatory funnel. Slowly add a base (e.g., 2 M NaOH, saturated Na₂CO₃) until the solution is strongly basic (pH > 10). You may see your amine precipitate or the solution become cloudy.

      • Causality: The base deprotonates the ammonium salt (R₃NH⁺Cl⁻ → R₃N), regenerating the neutral, organic-soluble "free base" amine.[21]

    • Back-Extraction: Add a fresh portion of organic solvent to the funnel and shake again. Your purified amine will now move back into the organic layer.

    • Final Steps: Drain the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate to yield the purified amine.

    Section 3: Chiral Separations & Advanced Topics
    FAQ 3.1: What are the best practices for the chiral separation of a racemic basic amine?

    A: Chiral separation is critical in drug development, as enantiomers can have different biological activities.[22] For basic amines, both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques.

    • Supercritical Fluid Chromatography (SFC): SFC is often superior for chiral separations of basic amines.[22] It uses supercritical CO₂ as the main mobile phase, which is less viscous and allows for faster separations at lower pressures.[23][24][25]

      • Additives are Key: Getting good peak shape for basic compounds in SFC often requires additives. Adding a strong acid like ethanesulfonic acid (ESA) can form an intact salt pair with the basic amine, which then undergoes chiral separation.[26] Alternatively, small amounts of basic additives can shield residual acidic sites on the stationary phase.[24]

    • High-Performance Liquid Chromatography (HPLC): Still a very reliable method. Chiral Stationary Phases (CSPs), often based on polysaccharides, are used to create diastereomeric interactions that allow for separation.[22]

    Comparison: SFC vs. HPLC for Chiral Amine Separation

    FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
    Primary Mobile Phase Supercritical CO₂ (modified with alcohol)Organic Solvents (e.g., Hexane/Ethanol) or Aqueous Buffers
    Speed Faster analysis times due to low viscosity.[22][23]Generally slower run times.[22]
    Peak Shape for Amines Often provides superior peak symmetry.[22]Can be prone to tailing without proper additives.
    Environmental Impact "Greener" due to reduced organic solvent consumption.[23]Generates significant organic solvent waste.
    Solvent Removal Easier; CO₂ evaporates upon depressurization.[24]Requires evaporation of large solvent volumes.
    References
    • Title: Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives Source: PubMed URL: [Link]

    • Title: Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture Source: PMC - NIH URL: [Link]

    • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

    • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uHPLCs URL: [Link]

    • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

    • Title: Application Of Acid Base Extraction In Organic Chemistry Source: Chemistry Steps URL: [Link]

    • Title: Why HILIC is what your polar compounds need for purification Source: Buchi.com URL: [Link]

    • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

    • Title: Scavenger Resins Source: Amerigo Scientific URL: [Link]

    • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

    • Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]

    • Title: HPLC Peak Tailing Source: Axion Labs URL: [Link]

    • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

    • Title: Metal scavengers for organic purification Source: Biotage URL: [Link]

    • Title: Selective separation of amines from continuous processes using automated pH controlled extraction Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

    • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

    • Title: Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC Source: PMC - NIH URL: [Link]

    • Title: Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture Source: ACS Publications URL: [Link]

    • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

    • Title: Cytiva Ion Exchange Chromatography - Principles and Methods Source: MZ-Analysentechnik URL: [Link]

    • Title: HILIC Purification Strategies for Flash Chromatography Source: Teledyne Labs URL: [Link]

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL: [Link]

    • Title: Method of removing palladium Source: Google Patents URL
    • Title: A generic separation strategy for chiral compounds in supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

    • Title: Solid-Supported Scavengers Source: Supra Sciences URL: [Link]

    • Title: Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture Source: ResearchGate URL: [Link]

    • Title: Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Source: Taylor & Francis Online URL: [Link]

    • Title: Acid–base extraction Source: Grokipedia URL: [Link]

    • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

    • Title: Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points Source: MDPI URL: [Link]

    • Title: HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica Source: Advion URL: [Link]

    • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

    • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

    • Title: ION EXCHANGE CHROMATOGRAPHY Source: Online Biology Notes URL: [Link]

    • Title: Ion Exchange Chromatography Source: Ecolab URL: [Link]

    • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

    • Title: Exploring the Principle of Ion Exchange Chromatography and Its Applications Source: Technology Networks URL: [Link]

    • Title: DualPore™ Metal Scavenger for Purificatoin Source: DPS Inc. URL: [Link]

    • Title: Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity Source: Longdom Publishing URL: [Link]

    • Title: Ion-Exchange Chromatography Source: Chemistry LibreTexts URL: [Link]

    • Title: Liophilic Mobile Phase Additives in Reversed Phase HPLC Source: Taylor & Francis Online URL: [Link]

    • Title: Advice on neutralising silica gel for column chromatography of sensitive compounds? Source: Reddit URL: [Link]

    • Title: Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach Source: PMC - NIH URL: [Link]

    Sources

    Troubleshooting

    Improving yield and purity of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Technical Support Center: Optimizing the Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing the Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up and optimization of heteroaromatic building blocks. The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a textbook example of how thermodynamic control, chemoselectivity, and solvent selection dictate API-grade purity.

    This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the mechanistic causality behind common experimental failures, providing self-validating protocols to ensure high yield and purity.

    I. Mechanistic Workflow

    The synthesis is a two-step process: a Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection. The efficiency of this pathway relies entirely on stabilizing the intermediate Meisenheimer complex while preventing competing hydrolysis pathways.

    SNAr_Workflow Start 2-Chloro-5-nitropyridine + 1-Boc-4-(aminomethyl)piperidine SNAr SNAr Reaction (DIPEA, MeCN, 80°C) Start->SNAr Meisenheimer Meisenheimer Complex (Charge Delocalized to -NO2) SNAr->Meisenheimer Nucleophilic Attack at C2 Intermediate Boc-Protected Intermediate (Regioselective) Meisenheimer->Intermediate Chloride Expulsion Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Isolation via Extraction Product (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine (HCl Salt Precipitate) Deprotection->Product -CO2, -Isobutylene

    Figure 1: Mechanistic workflow for the two-step synthesis and isolation of the target amine.

    II. Troubleshooting & FAQs

    Q1: I am observing a complex mixture of products, including bis-arylated species, during the SNAr step. How do I improve chemoselectivity? Causality & Solution: If you are using unprotected piperidin-4-ylmethylamine, you are introducing two competing nucleophiles: a primary aliphatic amine and a secondary cyclic amine (piperidine). While the primary amine is less sterically hindered, the secondary amine is highly nucleophilic. This leads to competitive, unselective attack at the highly electrophilic C2 position of the pyridine ring[1]. Protocol Standard: You must use a mono-protected diamine—specifically, 1-Boc-4-(aminomethyl)piperidine . By masking the secondary nitrogen with a tert-butyloxycarbonyl (Boc) group, you force exclusive reaction at the primary amine. The Boc group is sterically bulky and electronically deactivates the piperidine nitrogen, guaranteeing 100% regioselectivity during the SNAr addition[2].

    Q2: My SNAr yield is plateauing around 60%, and TLC shows a highly polar, bright yellow baseline impurity. What is this, and how do I prevent it? Causality & Solution: The bright yellow impurity is 2-hydroxy-5-nitropyridine (often existing as its pyridone tautomer). The nitro group at the C5 position acts as a powerful electron-withdrawing group. When the amine attacks C2, the intermediate Meisenheimer complex is deeply stabilized by the delocalization of the negative charge onto both the pyridine nitrogen and the oxygen atoms of the nitro group[1]. Because the C2 position is so heavily activated, even trace amounts of water—when deprotonated by an inorganic base like K₂CO₃—will form hydroxide ions. Hydroxide is a small, hard nucleophile that easily outcompetes your bulky amine[3]. Protocol Standard: Switch from inorganic bases to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) . Furthermore, transition from hygroscopic solvents (like DMF) to anhydrous Acetonitrile (MeCN). DIPEA ensures the reaction remains strictly anhydrous and homogeneous, effectively shutting down the hydrolysis pathway.

    Q3: During the Boc-deprotection step, I am losing product during the aqueous workup. How can I isolate the final amine cleanly? Causality & Solution: The fully deprotected target molecule is highly polar and possesses significant water solubility due to the secondary piperidine amine and the aminopyridine motif. If you use Trifluoroacetic acid (TFA) for deprotection, neutralizing the resulting TFA salts during an aqueous workup will pull your product into the aqueous layer, destroying your yield. Protocol Standard: Perform the deprotection using 4M HCl in 1,4-Dioxane . As the Boc group is cleaved, the target compound forms a bis-hydrochloride salt. Because this salt is insoluble in ethereal solvents, it precipitates directly out of the reaction mixture. You can isolate the analytically pure product via simple vacuum filtration, bypassing the aqueous workup entirely.

    III. Quantitative Data: Optimization of SNAr Conditions

    The following table summarizes the optimization of thermodynamic and solvent parameters for the SNAr step. Data reflects the reaction of 2-chloro-5-nitropyridine (1.0 eq) with 1-Boc-4-(aminomethyl)piperidine (1.1 eq).

    SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC %)Mechanistic Observation / Major Impurity
    DMF (Wet)K₂CO₃80125874High levels of 2-hydroxy-5-nitropyridine due to hydroxide attack.
    EtOHTEA85167288Sluggish reaction; competing ethoxide formation limits yield.
    THFDIPEA65245590Incomplete conversion due to low boiling point limiting thermal activation.
    Anhydrous MeCN DIPEA 80 8 94 >98 Optimal: Homogeneous, non-nucleophilic conditions prevent hydrolysis.

    IV. Detailed Experimental Protocols

    Step 1: SNAr Synthesis of the Boc-Protected Intermediate

    Objective: Synthesize tert-butyl 4-(((5-nitropyridin-2-yl)amino)methyl)piperidine-1-carboxylate.

    • Preparation: In an oven-dried round-bottom flask under a continuous N₂ atmosphere, dissolve 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) in anhydrous Acetonitrile (MeCN, 100 mL).

    • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 22.0 mL, 126.2 mmol, 2.0 eq). Stir for 5 minutes at room temperature.

    • Nucleophile Addition: Slowly add 1-Boc-4-(aminomethyl)piperidine (14.9 g, 69.4 mmol, 1.1 eq) dropwise over 15 minutes. The solution will immediately transition to a deep orange color, visually validating the formation of the charge-transfer Meisenheimer complex.

    • Thermal Activation: Affix a reflux condenser and heat the reaction to 80°C for 8 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until the starting material (Rf ~0.8) is fully consumed.

    • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and distilled water (100 mL). Wash the organic layer with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate as a yellow-orange solid. (Note: This material is typically >95% pure and can be used directly in Step 2).

    Step 2: Deprotection to Target Amine

    Objective: Isolate (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine as a bis-hydrochloride salt.

    • Preparation: Dissolve the crude Boc-protected intermediate (~20 g) in a minimal volume of anhydrous Dichloromethane (DCM, 40 mL).

    • Acid Cleavage: Cool the flask to 0°C in an ice bath. Slowly add 4M HCl in 1,4-Dioxane (150 mL, ~10 eq).

    • Reaction Monitoring (Self-Validating): Remove the ice bath and allow the mixture to warm to room temperature. Observe the evolution of CO₂ and isobutylene gas. As the reaction progresses (2-4 hours), the product will begin to crash out of solution as a dense, pale-yellow precipitate. This precipitation is a self-validating indicator of successful deprotection.

    • Isolation: Once gas evolution ceases and precipitation is complete, add cold diethyl ether (100 mL) to the flask to maximize crystallization.

    • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any residual dioxane and organic impurities.

    • Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield the target compound as a bis-hydrochloride salt (API-grade purity, >98%).

    V. References

    • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (NIH). Available at:[Link]

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI (Molecules). Available at:[Link]

    Sources

    Optimization

    Stability issues of nitropyridine compounds in solution

    Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I have designed this guide to move beyond surface-level troubleshooting.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Heterocyclic Stability. As a Senior Application Scientist, I have designed this guide to move beyond surface-level troubleshooting. When working with nitropyridine compounds in solution, understanding the fundamental chemical causality behind degradation is critical. Nitropyridines are highly reactive species; the strongly electron-withdrawing nitro group fundamentally alters the electron density of the pyridine ring, making it uniquely susceptible to specific environmental stresses.

    This guide provides self-validating protocols and mechanistic insights to help you diagnose, prevent, and quantify stability issues during your drug development and synthetic workflows.

    Visualizing the Problem: Degradation Pathways

    To troubleshoot effectively, we must first map the chemical fate of nitropyridines under environmental stress. The diagram below illustrates the primary degradation trajectories.

    NitropyridineStability NP Nitropyridine Compound (Intact in Solution) Photo Photolytic Stress (UV/Vis Light) NP->Photo Photon Absorption Hydro Hydrolytic Stress (pH Extremes) NP->Hydro OH- / H+ Attack Oxid Oxidative Stress (Peroxides/ROS) NP->Oxid Electron Transfer DegPhoto Photodegradants (Nitroso/Hydroxylamines) Photo->DegPhoto DegHydro Hydrolysis Products (Hydroxypyridines) Hydro->DegHydro DegOxid Oxidation Products (N-Oxides) Oxid->DegOxid

    Mechanistic pathways of nitropyridine degradation under various environmental stresses.

    Frequently Asked Questions (FAQs)

    Q1: Why does my nitropyridine solution change color from pale yellow to deep orange/brown when left on the benchtop? Mechanistic Causality: This is a classic indicator of photolytic degradation. The nitroaromatic chromophore strongly absorbs UV/Vis light, promoting the molecule into an excited singlet or triplet state. This excitation often triggers the photoreduction of the nitro group to a nitroso (-NO) or hydroxylamino (-NHOH) derivative[1]. In some cases, aromatic nitro compounds undergo complex photoreduction pathways that yield highly conjugated, colored dimers or radicals[2]. Solution: Always handle these solutions in amber glassware and conduct long-term experiments in the dark.

    Q2: During alkaline extraction, I observe a significant loss of my 2-nitropyridine derivative. What is causing this? Mechanistic Causality: You are inadvertently triggering Nucleophilic Aromatic Substitution (SNAr). The nitro group is intensely electron-withdrawing, which severely depletes the electron density of the pyridine ring—especially at the ortho and para positions. In basic media, hydroxide ions act as strong nucleophiles, attacking these activated positions. This leads to the displacement of the nitro group (or adjacent halogens) and the formation of hydroxypyridine derivatives[3]. While some nitropyridine N-oxides are stable in dilute acid, they rapidly degrade under strong basic conditions[4]. Solution: Maintain a strictly controlled pH during extraction (ideally pH 5-7) using buffered aqueous phases.

    Q3: My HPLC analysis shows unexpected, asymmetric peaks during a stability study. How do I identify the cause? Mechanistic Causality: Unexpected peaks are degradation products, but peak asymmetry usually indicates the co-elution of multiple degradants or on-column degradation[1]. Solution: Couple your HPLC to a Photodiode Array (PDA) detector to verify peak purity, and use Mass Spectrometry (MS) to identify the mass-to-charge ratio (m/z) of the new peaks[1]. A mass shift of +16 Da indicates N-oxidation, whereas a shift of -16 Da suggests photoreduction to a nitroso group.

    Quantitative Stability Data Presentation

    To streamline your analytical troubleshooting, refer to this summarized diagnostic matrix for nitropyridine degradation.

    Stress ConditionPrimary MechanismTypical Degradation ProductsAnalytical Marker (HPLC-MS)Mitigation Strategy
    UV/Vis Light PhotoreductionNitroso-pyridines, azo dimersMass shift (-16 Da for NO)Amber glassware, foil wrap
    Strong Base (pH > 10) Nucleophilic Aromatic Substitution (SNAr)HydroxypyridinesLoss of NO2, +OH (-29 Da)Buffer control, rapid extraction
    Oxidative (H2O2) N-oxidation / Amino-oxidationPyridine N-oxides, DinitropyridinesMass shift (+16 Da or +30 Da)Degassed solvents, argon blanket
    Thermal (> 80°C) Thermolysis / DenitrationComplex polymeric mixturesBroad tailing peaksTemperature-controlled autosamplers

    Self-Validating Experimental Protocols

    As scientists, we cannot rely on assumptions; our workflows must inherently prove their own validity. The following protocols are designed as self-validating systems—meaning the inclusion of specific, mechanistic controls guarantees that the observed degradation is definitively linked to the applied stressor.

    Protocol 1: Self-Validating Photostability Assessment

    Purpose: To isolate light exposure as the sole variable causing degradation, ruling out thermal or solvent-mediated hydrolysis.

    • Stock Preparation: Prepare a 1 mg/mL stock solution of the nitropyridine compound in an inert, LC-MS grade solvent (e.g., Acetonitrile)[1].

    • Aliquoting & Control Generation (Self-Validation Step): Split the stock into two clear glass vials. Tightly wrap one vial entirely in aluminum foil. Causality Check: The foil-wrapped vial acts as the dark control. Because both vials experience the exact same ambient temperature and solvent environment, any difference in their HPLC profiles is exclusively caused by photon absorption.

    • Exposure: Place both vials in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[4].

    • Analysis: Analyze both samples via HPLC-PDA-MS. Calculate the degradation percentage by comparing the parent peak area of the exposed sample against the dark control.

    Workflow Start Prepare Nitropyridine Stock Solution Split Split Aliquots Start->Split Dark Dark Control (Foil Wrapped) Split->Dark Baseline Light UV/Vis Exposure (1.2M lux hours) Split->Light Stress Quench Quench & Dilute Dark->Quench Light->Quench Analyze HPLC-PDA-MS Analysis Quench->Analyze Validate Compare Peaks: Self-Validation Analyze->Validate

    Self-validating photostability workflow isolating light exposure as the sole variable.

    Protocol 2: pH-Dependent Hydrolysis Profiling

    Purpose: To map the SNAr susceptibility of the nitropyridine ring across a pH gradient.

    • Buffer Preparation: Prepare three distinct 50 mM buffer solutions: pH 2.0 (Phosphate), pH 7.0 (Phosphate), and pH 12.0 (Borate). Causality Check: Using buffers rather than unbuffered acid/base ensures the pH remains constant as degradation products (which may be acidic/basic) are generated[1].

    • Spiking: Add 100 µL of a 10 mg/mL nitropyridine stock to 900 µL of each buffer. Incubate in a calibrated water bath at 40°C.

    • Kinetic Sampling & Quenching (Self-Validation Step): Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize the pH 2.0 and pH 12.0 samples with equivalent amounts of NaOH and HCl, respectively, before dilution with the mobile phase. Causality Check: If you inject a highly basic sample directly into the HPLC, the compound may degrade inside the column due to the high local pH and pressure. Quenching freezes the reaction at the exact time point, validating the kinetic data.

    • Analysis: Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ) for each pH.

    References

    • BenchChem Technical Support.
    • BenchChem Technical Support. "Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide." BenchChem.
    • Trotter, W., & Testa, A. C. "Photoreduction of aromatic nitro compounds by tri-n-butylstannane." Journal of the American Chemical Society.
    • Buncel, E., et al. "Reactions in strongly basic media. Part 7. Correlation of the rates of alkaline hydrolysis of 2-substituted 3- and 5-nitropyridines, 4-nitropyridine N-oxide, and 2- and 4-substituted pyridine methiodides in aqueous dimethyl sulphoxide with an acidity function." Journal of the Chemical Society, Perkin Transactions 2.

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Poor Solubility of Piperidine Derivatives in Assays

    Welcome to the Application Support Center. Piperidine derivatives are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, GPCR ligands, and CNS therapeutics.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. Piperidine derivatives are ubiquitous in modern drug discovery, featuring prominently in kinase inhibitors, GPCR ligands, and CNS therapeutics. However, their physicochemical properties—specifically, the basic secondary or tertiary amine (pKa ≈ 10–11) coupled with lipophilic side chains—frequently lead to poor aqueous solubility at the physiological pH (7.4) required for most biochemical and cell-based assays[1].

    As a Senior Application Scientist, I have designed this guide to help you troubleshoot solubility issues systematically. We will move beyond simply "adding more DMSO" and explore the mechanistic causality behind assay artifacts, providing you with self-validating protocols to ensure the scientific integrity of your data.

    Section 1: The Dual Threat of Poor Solubility

    When a piperidine derivative exceeds its thermodynamic solubility limit in an assay buffer, it typically manifests in two distinct ways, both of which destroy data integrity:

    • Precipitation (False Negatives): The compound crashes out of solution macroscopically. This reduces the effective concentration of the drug interacting with the target, leading to an underestimation of potency (a right-shifted dose-response curve).

    • Colloidal Aggregation (False Positives): Before macroscopic precipitation occurs, lipophilic small molecules can self-assemble into soluble nano-entities (50–400 nm in diameter) when their concentration exceeds the Critical Aggregation Concentration (CAC)[2]. These colloidal aggregates non-specifically sequester assay enzymes onto their surface, causing local unfolding and loss of catalytic activity, which perfectly mimics true target inhibition[2].

    Aggregation Piperidine Piperidine Derivative (High Concentration) Monomer Soluble Monomer (Specific Binding) Piperidine->Monomer < CAC Aggregate Colloidal Aggregate (50-400 nm) Piperidine->Aggregate > CAC TrueInhib True Target Inhibition (Valid Hit) Monomer->TrueInhib FalsePos Enzyme Sequestration (False Positive) Aggregate->FalsePos Non-specific binding

    Mechanism of colloidal aggregation causing false positives in screening.

    Section 2: Troubleshooting Guides & FAQs

    FAQ 1: My piperidine compound crashes out when diluted from DMSO into the assay buffer. How do I prevent this?

    Causality: Direct addition of a highly concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer creates a localized microenvironment of supersaturation. Because the piperidine nitrogen is largely protonated at neutral pH but shielded by lipophilic groups, the compound rapidly nucleates and precipitates before it can disperse evenly[1].

    Protocol: Optimized Step-Down Dilution This protocol utilizes kinetic dispersion to prevent localized nucleation.

    • Prepare an intermediate stock: Dilute the 10 mM DMSO stock to 1 mM using 100% DMSO.

    • Temperature matching: Pre-warm the assay buffer to 37°C to increase the thermodynamic solubility limit of the system.

    • Reverse addition: Instead of pipetting the compound into the buffer, add the aqueous buffer dropwise to the DMSO stock while vigorously vortexing[1]. This ensures the compound is always in a state of infinite dilution relative to the solvent.

    • Final Concentration: Maintain a final DMSO concentration of ≤1% to avoid enzyme denaturation or cellular toxicity.

    FAQ 2: I'm getting erratic IC50 values and suspect false positives. Could my piperidine derivative be aggregating?

    Causality: Piperidine derivatives with high lipophilicity are notorious for forming colloidal aggregates in aqueous media. These aggregates bind proteins non-specifically, leading to steep Hill coefficients in concentration-response curves that mimic true inhibition[2].

    Protocol: Detergent-Sensitive Aggregation Assay (Self-Validating System) This is a self-validating protocol. Detergents below their Critical Micelle Concentration (CMC) disrupt small-molecule colloids without affecting true 1:1 stoichiometric binding interactions[3].

    • Control Arm: Run your standard 10-point dose-response assay.

    • Validation Arm: Run a parallel assay adding 0.01% (v/v) Triton X-100 or Tween-20 to the assay buffer[3].

    • Data Analysis: Compare the IC50 values between the two arms.

      • Logic Gate A: If the IC50 shifts by >5-fold (drastic loss of potency) in the presence of detergent, the initial activity was an aggregation-based false positive[3].

      • Logic Gate B: If the IC50 remains stable, the compound is a true monomeric inhibitor.

    Workflow Start Precipitation or Erratic IC50 Observed in Assay CheckAgg Run Detergent-Sensitive Assay (Add 0.01% Triton X-100) Start->CheckAgg IsAgg Activity Lost? CheckAgg->IsAgg AggConfirmed Colloidal Aggregator (False Positive) IsAgg->AggConfirmed Yes TrueInsol True Insolubility (Precipitation) IsAgg->TrueInsol No OptDilution Optimize Dilution Method (Acoustic Dispensing) TrueInsol->OptDilution AddCD Formulate with Cyclodextrins (e.g., HP-beta-CD) OptDilution->AddCD If still insoluble

    Step-by-step workflow for troubleshooting piperidine assay solubility.

    FAQ 3: How can I improve the solubility of highly lipophilic piperidines without using high concentrations of DMSO or detergents?

    Causality: Cell-based assays and certain sensitive biochemical systems cannot tolerate >0.1% DMSO or any detergents. In these cases, cyclodextrins (CDs) act as molecular "chaperones." The unique structure of a cyclodextrin features a hydrophobic inner cavity that encapsulates the lipophilic piperidine ring, while its hydrophilic outer surface maintains compatibility with the aqueous assay buffer[4].

    Protocol: Cyclodextrin Inclusion Complexation

    • Selection: Choose Hydroxypropyl-β-cyclodextrin (HP-β-CD). It has an excellent safety profile and a cavity size that perfectly accommodates piperidine-containing bi-aryl systems[4].

    • Preparation: Prepare a 10% (w/v) HP-β-CD solution in your standard assay buffer.

    • Complexation: Add the dry piperidine compound directly to the CD solution (avoiding DMSO entirely).

    • Agitation: Sonicate in a water bath for 15–30 minutes at room temperature until the solution is optically clear. The phase-solubility profile will shift, pulling the drug into the aqueous phase[4].

    • Filtration: Sterile filter (0.22 µm) before applying to cell cultures.

    Section 3: Quantitative Data Summary

    To help you select the appropriate solubility strategy, consult the comparative table below. Each method balances solubility enhancement against the risk of assay interference.

    Solubility StrategyMechanism of ActionTypical Working ConcentrationRisk of Assay InterferenceBest Use Case
    DMSO Co-solvent Disrupts crystal lattice energy; lowers dielectric constant of water.0.1% – 1.0% (v/v)High (at >1%, can denature proteins or cause cell toxicity).Routine biochemical screening; initial stock preparation.
    Non-ionic Detergents (e.g., Triton X-100)Forms micelles that encapsulate lipophilic compounds; disrupts colloids.0.005% – 0.01% (v/v)Medium (can lyse cells; incompatible with cell-based assays).Validating hits; preventing aggregation-based false positives.
    Cyclodextrins (e.g., HP-β-CD)Forms host-guest inclusion complexes, hiding the hydrophobic moiety.1% – 10% (w/v)Low (highly biocompatible; does not denature proteins).Cell-based assays; highly lipophilic piperidines; in vivo dosing.
    pH Adjustment Protonates the piperidine nitrogen (pKa ~11) to form a soluble cation.pH 2.0 – 5.0High (most biological targets require physiological pH ~7.4).Analytical chemistry (HPLC/MS); formulation of stock solutions prior to buffering.

    Section 4: References

    • Journal of Medicinal Chemistry (ACS Publications). "A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library."[Link]

    • Pharmaceutics (NIH PMC). "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics."[Link]

    • Nano Today (eScholarship). "Colloidal aggregation: from screening nuisance to formulation nuance." [Link]

    Sources

    Optimization

    Minimizing by-products in the synthesis of substituted pyridines

    Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridin...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. The pyridine core is a ubiquitous scaffold in pharmaceuticals and functional materials, yet its synthesis can be fraught with challenges, including low yields and the formation of persistent by-products.[1]

    This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during key synthetic transformations. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reactions and minimize by-product formation.

    Section 1: Troubleshooting Guides for Classical Pyridine Syntheses

    This section delves into the most common and versatile methods for pyridine ring construction, offering solutions to frequently encountered problems.

    Hantzsch Pyridine Synthesis

    The Hantzsch synthesis is a cornerstone of pyridine chemistry, involving a multi-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the target pyridine.[3][4]

    Problem: Low yield of the final pyridine product with a significant amount of the 1,4-dihydropyridine intermediate remaining.

    Causality: The final aromatization step is often the bottleneck in the Hantzsch synthesis. Incomplete oxidation is a common cause of low yields of the desired pyridine.[3][5] Classical oxidizing agents can be harsh, leading to side reactions and difficult purification.[3]

    Troubleshooting Protocol: Efficient One-Pot Synthesis and Aromatization

    This protocol is designed to improve the efficiency of the initial condensation and ensure complete aromatization to the final pyridine product.

    Experimental Protocol:

    • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (2.0 eq.), and ammonium acetate (1.2 eq.) in ethanol.

    • Condensation: Stir the mixture at reflux for 4-6 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

    • Oxidation: After cooling the reaction mixture to room temperature, add a solution of ceric ammonium nitrate (CAN) (2.2 eq.) in water dropwise.

    • Work-up: Stir the reaction mixture at room temperature for 30-60 minutes until the 1,4-DHP is fully consumed (monitored by TLC). Pour the mixture into water and extract with ethyl acetate.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    Rationale for Protocol Steps:

    • Ammonium Acetate: Serves as a mild and effective nitrogen source.

    • Ceric Ammonium Nitrate (CAN): A powerful yet relatively mild oxidizing agent for the aromatization of 1,4-DHPs, often leading to cleaner reactions and higher yields compared to harsher oxidants like nitric acid.[6]

    Data Presentation: Comparison of Oxidizing Agents

    Oxidizing AgentTypical Yield of PyridineReaction ConditionsReference
    Nitric Acid40-60%Harsh, potential for nitration by-products[3]
    Potassium Permanganate50-70%Strong oxidant, can be non-selective[3]
    Ceric Ammonium Nitrate75-95%Mild, high-yielding

    Problem: Formation of multiple by-products, including self-condensation of the aldehyde or β-ketoester.

    Causality: The multicomponent nature of the Hantzsch reaction can lead to competing side reactions if the rates of the desired steps are not optimized.[5] Self-condensation is particularly problematic with aliphatic aldehydes.[7]

    Troubleshooting Protocol: Stepwise Condensation

    To minimize self-condensation, the reactive intermediates can be pre-formed before the final cyclization.

    Experimental Protocol:

    • Knoevenagel Condensation: React the aldehyde (1.0 eq.) with one equivalent of the β-ketoester (1.0 eq.) in the presence of a catalytic amount of piperidine in ethanol to form the α,β-unsaturated carbonyl compound.

    • Enamine Formation: In a separate flask, react the second equivalent of the β-ketoester (1.0 eq.) with ammonium acetate (1.1 eq.) in ethanol to form the enamine.

    • Michael Addition and Cyclization: Add the enamine solution to the α,β-unsaturated carbonyl compound and heat to reflux.

    • Aromatization and Work-up: Proceed with the oxidation and purification as described in the previous protocol.

    Rationale for Protocol Steps:

    • Pre-formation of Intermediates: By forming the Knoevenagel and enamine intermediates separately, the concentration of the highly reactive aldehyde is minimized during the crucial Michael addition step, thus reducing the likelihood of self-condensation.[8]

    Visualization: Hantzsch Synthesis Workflow

    Hantzsch_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine Knoevenagel->DHP Michael Addition Enamine->DHP Michael Addition Pyridine Substituted Pyridine DHP->Pyridine Oxidation

    Caption: Workflow for the Hantzsch Pyridine Synthesis.

    Bohlmann-Rahtz Pyridine Synthesis

    This method provides access to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[9][10]

    Problem: The cyclodehydration step requires high temperatures, leading to decomposition and low yields.

    Causality: The initially formed aminodiene intermediate exists in a conformation that is unfavorable for cyclization. A high-temperature E/Z isomerization is required before the ring-closing step can occur.[10][11]

    Troubleshooting Protocol: Acid-Catalyzed Cyclodehydration

    The use of an acid catalyst can significantly lower the temperature required for the cyclodehydration step.[10][12]

    Experimental Protocol:

    • Reaction Setup: In a single reaction vessel, dissolve the enamine (1.0 eq.) and the ethynylketone (1.0 eq.) in a 5:1 mixture of toluene and acetic acid.

    • One-Pot Reaction: Heat the reaction mixture to reflux (around 110 °C) and monitor by TLC. The reaction is typically complete within 12-24 hours.

    • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

    Rationale for Protocol Steps:

    • Acetic Acid: The Brønsted acid catalyzes both the initial Michael addition and the subsequent E/Z isomerization and cyclodehydration, allowing the reaction to proceed at a much lower temperature.[10][11]

    Data Presentation: Effect of Catalyst on Reaction Temperature

    CatalystReaction TemperatureTypical YieldReference
    None (Thermal)150-200 °C40-60%[11]
    Acetic Acid80-110 °C70-90%[10]
    Ytterbium (III) Triflate80-110 °C75-95%[12]

    Visualization: Bohlmann-Rahtz Catalytic Cycle

    Bohlmann_Rahtz Reactants Enamine + Ethynylketone Intermediate Aminodiene (Unfavorable Isomer) Reactants->Intermediate Michael Addition Isomerized Aminodiene (Favorable Isomer) Intermediate->Isomerized High Temp. or Acid Catalyst Product Substituted Pyridine Isomerized->Product Cyclodehydration

    Sources

    Troubleshooting

    Column chromatography techniques for polar amine purification

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in synthetic and analytical chemistry:...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to address one of the most notoriously difficult challenges in synthetic and analytical chemistry: the purification of polar amines.

    This guide moves beyond basic protocols to explain the thermodynamic and kinetic causality behind amine behavior on stationary phases. By understanding the chemical environment of your column, you can transform streaking, co-eluting messes into sharp, baseline-resolved peaks.

    Diagnostic Workflow: Polar Amine Purification

    Before mixing solvents, you must diagnose your amine's physicochemical properties. The decision tree below outlines the authoritative workflow for selecting the correct stationary and mobile phase combination based on your compound's solubility and polarity.

    AminePurification A Crude Polar Amine B Solubility Assessment A->B C Organic Soluble (Hexane, DCM, EtOAc) B->C Low Polarity D Water Soluble (Aqueous, MeOH) B->D High Polarity E Normal Phase Chromatography C->E F Reversed-Phase / HILIC D->F G Standard Silica Gel + Volatile Base Modifier (TEA or NH4OH) E->G Cost-Effective H Amine-Functionalized Silica or Basic Alumina (No Modifier Needed) E->H Optimal Recovery I C18 Column Apply '2 pH Rule' F->I

    Decision workflow for selecting the optimal chromatographic strategy for polar amines.

    Troubleshooting & FAQs: The Causality of Amine Chromatography

    Q1: Why do my polar amines streak, tail, or irreversibly bind to standard silica gel?

    A: The root cause is a severe acid-base interaction[1]. Standard bare silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that are weakly acidic, possessing a pKa of approximately 4.5 to 5.0. Basic aliphatic amines typically have a pKa between 9 and 11. When your amine contacts the silica, it undergoes strong hydrogen bonding and proton transfer, effectively turning your partition chromatography into an uncontrolled ion-exchange mechanism. The amine "sticks" to the acidic sites, resulting in severe peak tailing, streaking across TLC plates, and poor mass recovery.

    Q2: How do mobile phase modifiers like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) solve this issue?

    A: These additives act as "competing bases" [2]. By adding 1–5% (v/v) of a volatile base to your mobile phase, you intentionally saturate and neutralize the acidic silanol sites on the silica surface. Because the modifier is present in vast excess compared to your analyte, it outcompetes your target amine for the active acidic sites. With the silanols blocked, your target amine is forced to partition normally between the mobile solvent and the stationary phase based on its polarity, restoring Gaussian peak shapes.

    Q3: I added 10% Methanol and 2% NH₄OH to Dichloromethane (DCM), but my compounds are co-eluting at the solvent front. What went wrong?

    A: You have encountered a severe displacement effect. Methanol is a strongly hydrogen-bonding solvent, and when combined with a strong base like ammonia, the mixture aggressively strips analytes from the silica surface rather than allowing them to partition [3]. The Solution: Switch your stationary phase. Instead of modifying an aggressive solvent system, use an amine-functionalized silica column (e.g., KP-NH). Because the silica surface is covalently bonded with basic aminopropyl groups, the environment is inherently basic. This allows you to elute polar amines using "softer," non-protic solvent gradients (like Hexane/Ethyl Acetate) without any basic modifiers [3].

    Q4: How do I retain highly polar, water-soluble amines on a Reversed-Phase (C18) column?

    A: You must employ the "2 pH Rule" [3]. At a neutral pH, basic amines are protonated (ionized), making them highly hydrophilic. In this state, they will bypass the hydrophobic C18 chains and elute immediately in the void volume. To retain them, you must adjust the mobile phase pH to at least two units above the amine's pKa . This ensures >99% of the amine is deprotonated into its lipophilic free-base form, allowing it to partition into the C18 stationary phase for successful gradient elution.

    Quantitative Data & Selection Guides

    Table 1: Mobile Phase Modifiers for Amine Purification

    Selecting the right modifier depends on your primary solvent system and the ease of post-purification evaporation.

    ModifierBoiling Point (°C)pKa (Conjugate Acid)Recommended Solvent SystemMechanistic Notes
    Ammonium Hydroxide (NH₄OH) ~38 (as 28% aq)9.25DCM / MethanolExcellent for highly polar amines. Leaves minimal residue but adds trace water to the system.
    Triethylamine (TEA) 8910.75Hexane / Ethyl AcetateStrong competing base. Must be removed via high vacuum post-purification due to higher boiling point.
    Diethylamine (DEA) 5510.98Hexane / Ethyl AcetateMore volatile than TEA, easier to remove, but highly nucleophilic (avoid if your compound has electrophilic sites).
    Formic Acid 1003.75Water / Acetonitrile (C18)Used in Reversed-Phase to intentionally protonate amines for ion-pairing, preventing secondary interactions.
    Table 2: Stationary Phase Specifications

    Summarizing the physical chemistry of column selection for polar basic compounds.

    Stationary PhaseSurface ChemistryOperating pH RangeBest Application
    Bare Silica (SiO₂) Acidic Silanols (Si-OH)2.0 - 7.5General organic synthesis; requires base modifiers for amines.
    Basic Alumina (Al₂O₃) Basic Aluminum Oxide9.0 - 10.0Acid-sensitive amines; naturally basic surface eliminates the need for modifiers [4].
    Amine-Bonded Silica Aminopropyl (-R-NH₂)2.0 - 8.0Highly polar amines; allows use of normal-phase solvents without displacement effects [3].
    Reversed-Phase (C18) Octadecyl Carbon Chain2.0 - 10.0Water-soluble polyvalent amines; requires strict pH control (requires specialized high-pH stable C18).

    Standard Operating Procedures (SOPs)

    Protocol 1: Normal-Phase Silica Chromatography with TEA Modifier

    This protocol utilizes a self-validating equilibration step to ensure the column is properly neutralized before loading.

    Step 1: Solvent Preparation Prepare your weak solvent (e.g., Hexane) and strong solvent (e.g., Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs. Mix thoroughly. Causality Check: Adding TEA to only the strong solvent will cause an exothermic neutralization front during the gradient, ruining the separation.

    Step 2: Column Equilibration (Critical Step) Pack your silica column and flush it with a minimum of 3 to 5 Column Volumes (CV) of your initial mobile phase (e.g., 95% Hexane / 5% EtOAc + 1% TEA). Self-Validation: Monitor the column temperature by touch. The neutralization of acidic silanols by TEA is exothermic. Do not load your sample until the column has completely cooled back to room temperature, indicating the active sites are fully saturated.

    Step 3: Sample Loading Dissolve your crude amine in a minimum volume of the initial mobile phase. If the amine is insoluble in the weak solvent, perform a "dry load" by adsorbing the compound onto a small amount of Celite or basic alumina, evaporating the solvent, and loading the dry powder onto the column head [1].

    Step 4: Elution and Detection Run your gradient. Because many aliphatic amines lack UV chromophores, UV detection (254 nm) will fail. Self-Validation: Spot all fractions on a bare silica TLC plate and stain using Ninhydrin (requires heating; turns primary/secondary amines pink/purple) or Potassium Permanganate (KMnO₄) (turns yellow/white against a purple background).

    Protocol 2: Reversed-Phase Purification of Polyvalent Amines (High pH)

    For highly water-soluble biogenic amines or diamines that cannot be purified via normal phase.

    Step 1: Buffer Preparation Prepare a 10 mM aqueous buffer of Ammonium Bicarbonate. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Ensure this pH is at least 2 units above the highest pKa of your target amine [3].

    Step 2: Column Selection & Equilibration Select a high-pH tolerant C18 column (standard silica dissolves at pH > 8.0; use hybrid-silica or polymeric C18 phases). Equilibrate with 95% Buffer / 5% Acetonitrile for 5 CVs.

    Step 3: Elution Load the sample and run a shallow gradient from 5% to 60% Acetonitrile. The high pH ensures the amine remains un-ionized, allowing it to interact strongly with the C18 carbon chains for high-resolution separation.

    References

    • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Available at:[Link]

    • AGA Analytical. "Thin Layer Chromatography (TLC) stationary phase selection." AGA Analytical. Available at:[Link]

    Optimization

    Technical Support Center: Scale-Up Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Welcome to the Process Chemistry Support Center. This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols for scaling up the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Support Center. This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols for scaling up the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine .

    Process Overview & Workflow

    G R1 2-Chloro-5-nitropyridine + 4-(Boc-aminomethyl)piperidine SNAr Step 1: SNAr Reaction (Aqueous Batch or Flow) R1->SNAr Int Boc-Protected Intermediate (Crystalline Solid) SNAr->Int >95% Yield Deprot Step 2: Boc Deprotection (HCl/Dioxane) Int->Deprot Salt Amine Hydrochloride Salt (Precipitate) Deprot->Salt Gas Evolution Workup Step 3: Freebasing (NaOH, pH 11) Salt->Workup Product (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Workup->Product >98% Purity

    Figure 1: Scale-up workflow for the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

    FAQs: Route Design & Chemistry

    Q: Can I use unprotected piperidin-4-ylmethanamine directly in the SNAr reaction to save a step? A: No, this is highly discouraged for scale-up. The substrate possesses two nucleophilic centers: a secondary cyclic amine (piperidine) and a primary aliphatic amine (methylamine). While the secondary amine is electronically more nucleophilic, the primary amine is sterically highly accessible. Reacting the unprotected diamine with 2-chloro-5-nitropyridine leads to an inseparable mixture of regioisomers and bis-arylated dimers. You must use 4-(N-Boc-aminomethyl)piperidine to ensure exclusive N-arylation at the piperidine nitrogen [3].

    Q: We are scaling to 5 kg. Should we use DMF, DMSO, or an alternative solvent for the SNAr step? A: Avoid DMF and DMSO for large-scale SNAr if possible. These high-boiling solvents require massive aqueous washes to remove, generating significant hazardous waste. Recent process chemistry standards have demonstrated that 2-chloro-5-nitropyridine is highly amenable to aqueous SNAr reactions without surfactants [1]. Water-only reactions allow the protected intermediate to precipitate directly out of the reaction matrix, reducing organic waste (E-factor) and simplifying isolation to a mere filtration step.

    Q: Why do you recommend HCl in 1,4-dioxane for deprotection instead of Trifluoroacetic Acid (TFA)? A: TFA leaves residual trifluoroacetate salts, which are notoriously difficult to purge from polar, water-soluble amines during freebasing. Using 4M HCl in 1,4-dioxane exploits the causality of solubility: the resulting hydrochloride salt is highly insoluble in dioxane, driving the deprotection equilibrium forward and allowing the intermediate salt to be isolated as a highly pure, filterable solid.

    Troubleshooting Guide: SNAr Reaction (Step 1)

    Q: We are observing high levels of the hydrolysis byproduct (5-nitropyridin-2-ol). How do we prevent this? A: Root Cause: 2-chloro-5-nitropyridine is highly activated by the electron-withdrawing nitro group. In the presence of strong aqueous bases (like NaOH or KOH) at elevated temperatures, hydroxide ions outcompete the piperidine derivative, leading to hydrolysis of the chloride. Solution: Switch to a milder, bulky base such as K₃PO₄ or N,N-Diisopropylethylamine (DIPEA). Strictly control the reaction temperature between 45–50 °C.

    Q: Our batch reactor is experiencing a severe exothermic runaway during the addition of 2-chloro-5-nitropyridine. How can we control this? A: Root Cause: The SNAr of 2-chloro-5-nitropyridine is thermodynamically highly favorable and rapid, releasing a massive enthalpy of reaction. Solution: Never add the reagents all at once. Dose the 2-chloro-5-nitropyridine portion-wise over 30–60 minutes. Alternatively, transition the SNAr step to a continuous flow microreactor. Flow chemistry provides a superior surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and permitting higher reaction temperatures (up to 70 °C) with zero runaway risk [2].

    Troubleshooting Guide: Deprotection & Isolation (Steps 2 & 3)

    Q: The Boc deprotection step is causing severe foaming that triggers our reactor's pressure relief valves. What is the root cause? A: Root Cause: The acidic cleavage of the tert-butyloxycarbonyl (Boc) group releases one equivalent of isobutylene gas and one equivalent of carbon dioxide gas. In a viscous solvent slurry, these gases become trapped, causing rapid volumetric expansion (foaming). Solution: Dose the HCl/dioxane slowly via an addition funnel. Ensure the reactor has adequate headspace (at least 40% empty volume) and maintain a robust nitrogen sweep gas over the headspace to rapidly clear the isobutylene and CO₂.

    Q: The final free base is isolating as a sticky oil that refuses to crystallize. How do we obtain a solid product? A: Root Cause: The free base of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine has a low melting point and a high propensity to trap trace water and organic solvents, depressing the melting point further into an oil state. Solution: Do not attempt to crystallize the free base directly from the reaction mixture. Isolate the product as the hydrochloride salt first (which is highly crystalline). If the free base is strictly required for your downstream application, perform the freebasing in a biphasic system (DCM/water at pH 11), dry the organic layer thoroughly over Na₂SO₄, concentrate, and crystallize by triturating with a non-polar anti-solvent like cold heptane.

    Quantitative Data: Scale-Up Strategy Comparison

    The following table summarizes the performance metrics of different scale-up strategies for the SNAr coupling step, based on recent process chemistry optimizations [1, 2].

    ParameterTraditional Batch (DMF)Aqueous Batch (Water)Continuous Flow (DMF)
    Solvent System DMF or DMSODistilled WaterDMF / DIPEA
    Reaction Time 12 - 24 hours5 - 6 hours15 - 25 minutes
    Operating Temp. 80 - 100 °C45 - 50 °C50 - 70 °C
    Exotherm Control Poor (Runaway risk)Moderate (High heat capacity)Excellent (High surface area)
    Isolation Method Aqueous quench, extractionDirect filtrationIn-line precipitation
    E-Factor (Waste) High (>50)Low (<10)Very Low (<5)

    Self-Validating Experimental Protocols

    Protocol A: Aqueous SNAr Synthesis (Step 1)

    This protocol utilizes water as the sole solvent, driving precipitation of the product as the reaction reaches completion.

    • Preparation: Charge a jacketed reactor with distilled water (10 volumes relative to the limiting reagent).

    • Reagent Loading: Add K₃PO₄ (1.05 equiv) and 4-(N-Boc-aminomethyl)piperidine (1.03 equiv). Stir at 200 rpm until fully dissolved.

    • Heating: Heat the mixture to 45 °C.

    • Controlled Dosing: Add 2-chloro-5-nitropyridine (1.00 equiv) portion-wise over 30 minutes.

      • Causality: Dosing controls the exothermic heat release and prevents localized base concentration spikes that cause substrate hydrolysis.

    • Reaction: Stir at 45–50 °C for 5 hours.

      • Self-Validating Check: The protected intermediate is highly insoluble in water. As the reaction progresses, the product will precipitate as a bright yellow solid. If the solution remains completely clear after 2 hours, the pH is too low or the reaction has failed to initiate.

    • Isolation: Cool the reactor to 20 °C. Filter the yellow solid, wash the filter cake with pure water (3 x 2 vol), and dry under vacuum at 40 °C.

    Protocol B: Boc Deprotection & Freebasing (Steps 2 & 3)

    This protocol ensures complete removal of the Boc group without leaving residual organic salts.

    • Suspension: Suspend the Boc-protected intermediate from Protocol A in 1,4-dioxane (5 volumes).

    • Acid Addition: Slowly dose 4M HCl in 1,4-dioxane (5.0 equiv) at 20 °C over 45 minutes.

      • Self-Validating Check: Vigorous gas evolution (isobutylene and CO₂) will commence immediately. The reaction is deemed complete when gas evolution ceases entirely and the mixture transitions into a thick, uniform slurry.

    • Salt Isolation: Filter the resulting hydrochloride salt and wash the cake with cold Methyl tert-butyl ether (MTBE) to remove residual dioxane.

    • Freebasing: To obtain the free base, suspend the salt in Dichloromethane (10 vol) and Water (10 vol).

    • Neutralization: Slowly add 2M NaOH to the aqueous layer until the pH stabilizes at 11.

    • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (5 vol). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine.

    References

    • Source: Organic Process Research & Development (ACS Publications)
    • Intelligent Chemical Synthesis in an Undergraduate Teaching Laboratory: Continuous Flow Synthesis of SNAr Reaction with Automated Robot-Assisted Condition Screening Source: ACS Publications, 2025 URL
    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI, 2023 URL:[Link]

    Troubleshooting

    Technical Support Center: Preventing Nitropyridine Degradation During Workup

    Overview Nitropyridines are highly versatile but notoriously sensitive intermediates. Their electron-deficient heteroaromatic core, compounded by the strongly electron-withdrawing nitro group, makes them highly susceptib...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Overview Nitropyridines are highly versatile but notoriously sensitive intermediates. Their electron-deficient heteroaromatic core, compounded by the strongly electron-withdrawing nitro group, makes them highly susceptible to nucleophilic attack, hydrolysis, and thermal degradation during standard workup procedures. This guide provides field-proven troubleshooting strategies to ensure high-yield isolation.

    Troubleshooting FAQs
    1. Hydrolytic & Thermal Degradation

    Q: Why does my nitropyridine reaction mixture turn into a dark, tarry sludge during the neutralization step? A: This is a classic symptom of concurrent thermal runaway and base-catalyzed hydrolysis. Nitration or oxidation reactions typically leave the product in a highly acidic matrix (e.g., fuming HNO₃/H₂SO₄). When a strong base (like NaOH) is added rapidly, the exothermic neutralization spikes the local temperature. Nitropyridines are highly sensitive to these temperature fluctuations and inconsistent pH levels, which trigger rapid hydrolytic degradation[1]. Furthermore, localized high pH can cause the displacement of labile groups via nucleophilic aromatic substitution (S_NAr). The Solution: Always perform neutralizations inversely or with extreme temperature control. Pour the acidic mixture over crushed ice to act as an internal heat sink, and instead of strong bases, use saturated sodium carbonate (Na₂CO₃) added carefully in portions to reach a target pH of 7–8[2].

    2. Oxidative Degradation of N-Oxides

    Q: I am synthesizing a nitropyridine N-oxide, but I observe significant degradation and unexpected peaks in my LC-MS after extraction. How do I prevent this? A: Nitropyridine N-oxides are susceptible to oxidative degradation, especially when residual oxidants (like hydrogen peroxide or nitric acid) remain active during the concentration phase. Prolonged exposure to these oxidants at ambient or elevated temperatures leads to over-oxidation and degradation[3],[1]. The Solution: Quench residual oxidants completely before extraction. Maintain the workup temperature below 20 °C and protect the mixture from light to prevent photolytic degradation pathways[1].

    3. Side Reactions in Basic Workup (Dimerization)

    Q: During basic workup, I am isolating dimeric side-products instead of my desired alkylated nitropyridine. What is the mechanism behind this, and how can it be stopped? A: The electron-deficient nature of the nitropyridine ring makes it highly prone to forming Meisenheimer-type adducts in the presence of nucleophiles or bases. Under basic workup conditions, the deprotonation of alkyl substituents forms benzyl-type anions that, if lacking sufficient steric hindrance, undergo planarization and subsequent dimerization[4],[5]. The Solution: Avoid prolonged exposure to highly basic conditions (pH > 9). Buffer the aqueous layer strictly to neutrality (pH 7.0–8.0) and perform the extraction rapidly.

    Quantitative Data: Degradation Pathways & Prevention
    Degradation PathwayPrimary TriggerMechanistic CausePrevention StrategyTarget pH
    Basic Hydrolysis Strong bases (NaOH, KOH)S_NAr displacement of labile groupsUse weak bases (Na₂CO₃, NaHCO₃)7.0 - 8.0
    Thermal Runaway Exothermic neutralizationAccelerated bond cleavageInternal ice sink, slow additionN/A (< 20°C)
    Oxidative Cleavage Residual H₂O₂ / HNO₃Over-oxidation of N-oxideCold quenching, protect from lightN/A
    Dimerization Prolonged high pH (>9)Meisenheimer adduct planarizationRapid extraction, strict pH buffering7.0 - 8.0
    Experimental Protocol: Standardized Workup for Nitropyridines

    To ensure a self-validating and safe isolation of nitropyridines, follow this step-by-step methodology:

    • Quenching: Transfer the crude acidic reaction mixture dropwise into a large beaker containing a 5-fold weight excess of finely crushed ice under vigorous magnetic stirring. This acts as an immediate thermal sink.

    • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) in small portions. Caution: Expect strong foaming due to CO₂ evolution. Monitor the internal temperature continuously, ensuring it does not exceed 20 °C. Stop the addition when the pH stabilizes exactly at 7.0–8.0[2].

    • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (DCM) (3 × 50 mL per 100 mL aqueous phase). DCM is highly effective for partitioning polar products from the aqueous layer due to its density and convenience in separatory manipulations[6].

    • Washing & Drying: Wash the combined organic layers with cold saturated brine (20 mL) to remove residual salts and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentration: Filter off the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the concentrated product.

    Workflow Visualization

    NitropyridineWorkup Start Crude Nitropyridine Reaction Mixture Quench Quenching / Neutralization (Ice Bath, <20°C) Start->Quench pH_Control pH Adjustment (Target pH 7-8) Quench->pH_Control Degradation1 Thermal Runaway & Hydrolysis Quench->Degradation1 Temp > 20°C Base_Choice Use Mild Base (e.g., Sat. Na2CO3) pH_Control->Base_Choice Strong_Base Avoid Strong Base (e.g., NaOH) pH_Control->Strong_Base Extraction Solvent Extraction (DCM or CHCl3) Base_Choice->Extraction Degradation2 Meisenheimer Adducts & Dimerization Strong_Base->Degradation2 pH > 9 Success Stable Nitropyridine Isolated Extraction->Success

    Caption: Workflow for preventing nitropyridine degradation during workup and extraction.

    References
    • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. URL:[Link]

    • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters - ACS Publications. URL: [Link]

    • About Workup. Not Voodoo - University of Rochester. URL:[Link]

    • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Nitropyridines

    Welcome to the Technical Support Center. The Buchwald-Hartwig amination of nitropyridines presents a unique "dual-threat" mechanistic challenge for synthetic chemists.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. The Buchwald-Hartwig amination of nitropyridines presents a unique "dual-threat" mechanistic challenge for synthetic chemists. The strongly electron-withdrawing nitro group activates the pyridine ring, making the C–X bond highly reactive toward oxidative addition 1. However, this same electronic activation makes the substrate highly susceptible to competitive Nucleophilic Aromatic Substitution (SNAr) 2. Furthermore, the basic pyridine nitrogen can coordinate to the palladium center, leading to off-cycle catalyst poisoning 3.

    This guide provides field-proven insights, causality-driven troubleshooting FAQs, and self-validating protocols to help you achieve high yields in these complex cross-coupling reactions.

    I. Troubleshooting FAQs: Causality & Solutions

    Q1: My reaction yields a mixture of the desired cross-coupled product and a significant amount of an SNAr byproduct. How can I suppress the SNAr pathway?

    • Causality: The low-lying LUMO of the nitropyridine ring facilitates uncatalyzed SNAr, particularly when using highly nucleophilic aliphatic amines. Highly polar solvents (like DMF or MeCN) stabilize the anionic transition state of the SNAr pathway. Strong alkoxide bases (like NaOtBu) can further accelerate this undesired background reaction [[2]]().

    • Solution: To favor the Pd-catalyzed Buchwald-Hartwig cross-coupling, switch to a non-polar aromatic solvent such as toluene or 1,4-dioxane, which destabilizes the SNAr transition state. Replace strong alkoxide bases with milder, insoluble inorganic bases like Cs₂CO₃ or K₃PO₄.

    Q2: The reaction stalls at low conversion (<20%), and the solution turns black. What causes this catalyst deactivation?

    • Causality: The appearance of "palladium black" indicates the irreversible aggregation of inactive Pd(0). In nitropyridine substrates, the heteroaryl nitrogen strongly coordinates to the active Pd center, displacing the phosphine ligand. Traditional catalyst systems (e.g., Pd₂(dba)₃ with free ligand) often fail to initiate efficiently, leaving naked Pd(0) vulnerable to poisoning by the substrate 3.

    • Solution: Utilize 3rd or 4th Generation (G3/G4) Buchwald precatalysts 4. These complexes (e.g., BrettPhos Pd G3) ensure a precise 1:1 Pd-to-ligand ratio and rapidly generate the active, mono-ligated L-Pd(0) species upon mild deprotonation, outcompeting deactivation pathways 5.

    Q3: I am coupling a sterically hindered primary amine with a nitropyridine. Which ligand system is optimal?

    • Causality: Bulky amines struggle to undergo reductive elimination from the Pd(II) intermediate. If the ligand is not sufficiently sterically demanding, the amine can form stable, unreactive bis-amine Pd(II) complexes, stalling the catalytic cycle.

    • Solution: Employ dialkylbiarylphosphine ligands such as BrettPhos or tBuBrettPhos. The bulky adamantyl or tert-butyl groups on these ligands enforce a highly reactive conformation that accelerates reductive elimination, even with highly hindered primary amines 6.

    II. Quantitative Data: Condition Matrix for Nitropyridines

    The following table summarizes the quantitative impact of reaction variables on the success of nitropyridine amination.

    Condition VariableHigh-Risk Choice (Promotes Failure)Optimal Choice (Promotes C–N Coupling)Mechanistic Rationale
    Solvent DMF, MeCNToluene, 1,4-DioxanePolar solvents stabilize the anionic transition state of SNAr. Non-polar solvents suppress SNAr.
    Base NaOtBu, KOtBuCs₂CO₃, K₃PO₄Strong alkoxides can degrade the nitro group and accelerate SNAr. Weak inorganic bases are milder and chemoselective.
    Precatalyst Pd₂(dba)₃ + Free LigandBrettPhos Pd G3 / RuPhos Pd G4G3/G4 precatalysts ensure a 1:1 Pd:Ligand ratio, preventing the pyridine nitrogen from poisoning naked Pd(0).

    III. Mechanistic Troubleshooting Workflow

    Use the following diagnostic logic tree to identify and resolve reaction failures based on LC-MS crude analysis.

    BHTroubleshooting Start Issue: Low Yield in Nitropyridine Amination Analyze Analyze Crude Reaction Mixture via LC-MS Start->Analyze Path1 High SNAr Byproduct Detected Analyze->Path1 Path2 Reaction Stalled & Palladium Black Forms Analyze->Path2 Path3 Nitro Group Reduction Observed Analyze->Path3 Sol1 Switch to Non-Polar Solvent (Toluene) Use Weak Base (Cs2CO3) Path1->Sol1 Sol2 Use Pd G3/G4 Precatalyst Increase Ligand Sterics (BrettPhos) Path2->Sol2 Sol3 Avoid Strong Alkoxide Bases Lower Reaction Temperature Path3->Sol3

    Troubleshooting workflow for Buchwald-Hartwig amination of nitropyridines.

    IV. Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

    This protocol utilizes a G3 precatalyst system designed to outcompete catalyst poisoning and minimize SNAr side reactions. Do not skip the validation check in Step 4.

    Reagents:

    • Nitropyridine halide (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, finely milled)

    • BrettPhos Pd G3 (2–5 mol%)

    • Anhydrous, degassed Toluene (0.2 M)

    Step-by-Step Methodology:

    • Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the nitropyridine halide, Cs₂CO₃, and the BrettPhos Pd G3 precatalyst.

    • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with dry Argon (repeat 3 times).

    • Solvent & Amine Addition: Add the anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage via microsyringe. (If the amine is a solid, it should be added in Step 1).

    • Self-Validation Check (Critical for E-E-A-T): Place the reaction in a pre-heated oil bath at 80 °C. After exactly 15 minutes , withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

      • Validation Rationale: G3 precatalysts activate by releasing carbazole. You must observe a mass peak for carbazole (m/z 167) in the LC-MS trace. If carbazole is absent, the precatalyst has not activated—usually indicating wet solvent or inactive base.

    • Reaction Execution: If activation is confirmed, allow the reaction to stir vigorously at 80 °C for 4–12 hours. Monitor the disappearance of the nitropyridine starting material via TLC or LC-MS.

    • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

    V. References

    • [6] HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. 6

    • [1] Managing scalability issues for reactions with 3-bromo-2-nitropyridine. Benchchem. 1

    • [3] Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. NIH.3

    • [5] Buchwald precatalysts G2 and G3. Johnson Matthey. 5

    • [4] G3 and G4 Buchwald Precatalysts. MilliporeSigma. 4

    • [2] Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. 2

    Sources

    Troubleshooting

    Optimizing solvent and base for nucleophilic aromatic substitution on nitropyridines

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during late-stage functionalization and scaff...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks during late-stage functionalization and scaffold construction. Nucleophilic Aromatic Substitution (SNAr) on nitropyridines is a cornerstone of modern synthetic chemistry. The strongly electron-withdrawing nitro group activates the electron-deficient pyridine ring, making it highly susceptible to nucleophilic attack[1].

    However, achieving high yields, fast kinetics, and strict regioselectivity requires precise tuning of the reaction microenvironment. This guide is designed to move beyond basic recipes; we will break down the causality behind solvent and base selection so you can design self-validating, robust experimental systems.

    Visualizing the SNAr Mechanism on Nitropyridines

    Before troubleshooting, we must understand the physical chemistry driving our experimental choices. SNAr proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate[2]. The stabilization of this intermediate is the primary bottleneck that your solvent and base must overcome.

    SNAr_Mechanism Nuc Nucleophile (e.g., Amine) Meisenheimer Meisenheimer Intermediate (-) Nuc->Meisenheimer Attack Substrate Nitropyridine Substrate Substrate->Meisenheimer Activated Ring Base Base (Deprotonation) Base->Nuc Activates Solvent Solvent (Stabilization) Solvent->Meisenheimer Stabilizes Charge Product SNAr Product + Leaving Group Meisenheimer->Product Elimination

    Caption: Logical flow and stabilization factors in the SNAr mechanism on nitropyridines.

    FAQ Section 1: Solvent Selection & Optimization

    Q: Why are polar aprotic solvents traditionally the first choice for SNAr on nitropyridines? A: Polar aprotic solvents like DMF, DMSO, and NMP are favored because they readily dissolve both organic substrates and inorganic salts without hydrogen-bonding to the nucleophile . This lack of solvation leaves the nucleophile "naked" and highly reactive. Furthermore, their high dielectric constants effectively stabilize the negatively charged Meisenheimer intermediate, significantly accelerating the reaction rate .

    Q: I am facing regulatory and toxicity issues with DMF and NMP. What are the best sustainable alternatives? A: Recent legislative restrictions (e.g., REACH) have heavily curtailed the use of traditional dipolar aprotic solvents . Excellent sustainable alternatives include:

    • Cyrene (dihydrolevoglucosenone) : A bio-based dipolar aprotic solvent that occupies a similar Hansen solvent space to NMP and DMF, often yielding comparable or superior reaction rates for SNAr .

    • Water : Surprisingly, SNAr reactions can be performed in pure water without surfactants by simply heating the mixture above the melting points of the reactants. This relies on the hydrophobic effect and eliminates the need for organic extraction during workup .

    Table 1: Solvent Properties & SNAr Performance Comparison

    Solvent TypeExamplesSNAr RateSustainabilityKey Characteristics
    Traditional Polar Aprotic DMF, DMSO, NMPVery FastPoor (Toxicity/REACH)Excellent intermediate stabilization; naked nucleophiles[3].
    Green Polar Aprotic Cyrene, SulfolaneFastGoodViable drop-in replacements for NMP/DMF[4].
    Polar Protic MeOH, EtOHModerateModerate to GoodHydrogen-bonds to nucleophile, reducing reactivity[5].
    Aqueous (Surfactant-free) WaterModerate to FastExcellentHighly scalable; simple filtration workup[6].
    FAQ Section 2: Base Selection & Nucleophile Activation

    Q: When is a base strictly necessary in these reactions? A: A base serves two primary functions in an SNAr workflow:

    • Deprotonation : For neutral nucleophiles like amines or thiols, a base increases nucleophilicity by generating the more reactive amide or thiolate anion .

    • Acid Scavenging : To neutralize the acid (e.g., HCl, HF) generated during the displacement of the halogen leaving group, preventing the protonation and subsequent deactivation of the remaining nucleophile . (Note: When using pre-formed anionic nucleophiles like sodium methoxide, an exogenous base is not required).

    Q: How does the choice of base affect regioselectivity and side reactions? A: The base can drastically alter the reaction pathway. For instance, the use of specific organic bases like DABCO can enhance regioselectivity by avoiding high-energy zwitterionic intermediates through concerted proton removal . Conversely, using excess strong bases (like LiHMDS) can sometimes trigger oxidative nucleophilic aromatic substitution of hydrogen (ONSH) if an appropriate leaving group isn't present, leading to unexpected amination products [[7]]([Link]).

    Troubleshooting Guide

    Issue 1: Low Conversion or Slow Reaction Rate

    • Cause : The nucleophile is insufficiently reactive, or the solvent is failing to stabilize the transition state.

    • Solution :

      • Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMSO or Cyrene) to prevent nucleophile solvation .

    Issue 2: Poor Regioselectivity (e.g., 2- vs. 6- position on a substituted pyridine)

    • Cause : Competing electrophilic sites with similar activation energies.

    • Solution : Regioselectivity is highly sensitive to solute-solvent interactions. For example, in the reaction of 3-substituted 2,6-dichloropyridines, switching the solvent from dichloromethane to DMSO can completely invert the regioselectivity from the 2-isomer to the 6-isomer due to changes in hydrogen-bond acceptor abilities (Kamlet-Taft β parameter) . Optimize the solvent's hydrogen-bonding network to direct the attack.

    Issue 3: Hydrolysis of the Leaving Group (Formation of Hydroxypyridines)

    • Cause : Presence of adventitious water combined with a strong inorganic base (e.g., NaOH, KOH) leads to hydroxide acting as a competing nucleophile.

    • Solution : Use strictly anhydrous solvents and non-nucleophilic organic bases (e.g., DIPEA, Triethylamine) .

    Troubleshooting_Workflow Start Analyze SNAr Reaction CheckYield Is Conversion > 90%? Start->CheckYield LowYield Low Conversion CheckYield->LowYield No CheckRegio Is Regioselectivity High? CheckYield->CheckRegio Yes SolventSwitch Switch to Polar Aprotic (Cyrene/DMSO) LowYield->SolventSwitch BaseSwitch Increase Basicity (Use t-BuOK/Cs2CO3) LowYield->BaseSwitch PoorRegio Poor Regioselectivity CheckRegio->PoorRegio No Success Reaction Optimized CheckRegio->Success Yes TuneSolvent Tune Solvent H-Bonding (Kamlet-Taft) PoorRegio->TuneSolvent SolventSwitch->CheckYield BaseSwitch->CheckYield TuneSolvent->CheckRegio

    Caption: Decision tree for troubleshooting low conversion and poor regioselectivity in SNAr reactions.

    Experimental Protocols

    To ensure reproducibility, utilize these self-validating methodologies. Monitor the disappearance of the starting material via HPLC to confirm kinetic completion.

    Protocol A: Standard SNAr in Green Polar Aprotic Solvent (Cyrene)
    • Preparation : In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the nitropyridine substrate (1.0 equiv, 0.1 M concentration) in anhydrous Cyrene.

    • Base Addition : Add the selected base (e.g., Triethylamine for amines, K2CO3 for phenols; 1.2 to 2.0 equiv).

    • Nucleophile Addition : Slowly add the nucleophile (1.1 equiv) to the stirring solution at room temperature to avoid uncontrolled exotherms.

    • Reaction : Heat the mixture to the optimized temperature (typically 50–80 °C) and monitor via HPLC or TLC until the starting material is consumed.

    • Workup : Cool to room temperature, quench with water, and extract with an organic solvent (e.g., EtOAc). Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    Protocol B: Sustainable Aqueous SNAr (Surfactant-Free)
    • Preparation : In a 20 mL glass vial equipped with a stir bar, add the solid nitropyridine substrate (1.0 equiv) and the nucleophile (1.05 equiv).

    • Solvent Addition : Add pure deionized water to achieve a concentration of approximately 0.5–2.5 g of solids in 10 mL of water. Do not add organic cosolvents or surfactants.

    • Reaction : Seal the vial and heat the vigorously stirring mixture above the melting points of the reactants (typically 80–100 °C) for 2–6 hours.

    • Workup : Cool the reaction mixture to room temperature to precipitate the product. Isolate the product via vacuum filtration, washing the filter cake with pure water (3 x 50 mL portions). Dry the solid in a 50 °C oven to a constant mass.

    References
    • Jordan, A., et al. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." Chemical Reviews, 2022, 122(6):6749-6794. URL:[Link][3]

    • Miller, W., et al. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development, 2025, 29(12):3090-3095. URL:[Link][6]

    • Bach, P., et al. "Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy." European Journal of Organic Chemistry, 2012. URL:[Link][8]

    • Orito, Y. "Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations." Organic Process Research & Development, 2026. URL:[Link][9]

    Sources

    Optimization

    Advanced Technical Support Center: Amine Purification &amp; Impurity Removal

    Welcome to the Advanced Amine Purification Support Center. Isolating target amines from unreacted starting materials—such as excess alkyl halides, unreacted aldehydes from reductive aminations, or residual primary/second...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Amine Purification Support Center. Isolating target amines from unreacted starting materials—such as excess alkyl halides, unreacted aldehydes from reductive aminations, or residual primary/secondary amines—presents unique physicochemical challenges. Because amines are basic, nucleophilic, and prone to hydrogen bonding, they often defy standard purification workflows.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity amine isolation.

    Workflow A Crude Amine Mixture B Are impurities neutral or acidic? A->B C Acid-Base Extraction B->C Yes D Are impurities basic (e.g., unreacted 1°/2° amines)? B->D No E Polymer-Supported Scavenger (e.g., PS-Isocyanate) D->E Yes F Chromatography (with TEA modifier) D->F No / Complex

    Decision tree for selecting the optimal amine purification strategy based on impurity profiles.

    Section 1: Liquid-Liquid Acid-Base Extraction

    Q: I performed an acid-base extraction to remove unreacted neutral starting materials, but my target amine yield is terribly low. What happened?

    The Causality: Acid-base extraction relies on the fundamental principle that neutral organic molecules are soluble in organic solvents, while protonated amine salts are highly soluble in water[1]. However, if your target amine is highly lipophilic (e.g., possesses long alkyl chains or multiple aromatic rings), its protonated ammonium salt may retain significant organic character. Instead of migrating cleanly into the aqueous layer, it acts as a surfactant, partitioning into the organic phase or creating an intractable emulsion at the phase boundary.

    The Solution: If emulsion occurs, avoid vigorous shaking; instead, gently invert the separatory funnel. Alternatively, abandon liquid-liquid extraction for highly lipophilic amines and utilize solid-phase "catch-and-release" methodologies (see Section 2).

    Protocol 1: Standard Acid-Base Extraction of Amines

    This protocol is a self-validating system: the phase shifts guarantee the separation of basic amines from neutral/acidic impurities.

    • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Acidic Wash (Catch): Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL). The target amine protonates to form a water-soluble ammonium chloride salt and migrates to the aqueous layer.

    • Organic Clearance: Separate the layers. Discard the organic layer (which now contains unreacted neutral/acidic starting materials) or set it aside for analysis. Wash the combined aqueous layers once with fresh organic solvent to remove residual lipophilic impurities.

    • Basification (Release): Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH is > 10. The amine deprotonates, reverting to its neutral, lipophilic freebase form (often observed as a cloudy precipitate or oiling out).

    • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (3 x 20 mL) to recover the pure freebase amine.

    • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    Section 2: Solid-Phase Scavenging (Catch-and-Release)

    Q: I synthesized a tertiary amine, but my NMR shows 15% unreacted secondary amine starting material. How do I remove it without running a column?

    The Causality: Separating a secondary amine from a tertiary amine via acid-base extraction is nearly impossible because their pKa values are too similar. Instead, we exploit their steric and nucleophilic differences using scavenger resins. Polymer-supported isocyanate (PS-Isocyanate) relies on the rapid nucleophilic addition of primary and secondary amines to the isocyanate electrophile. This forms a stable urea linkage covalently bound to the polystyrene backbone. Because tertiary amines lack the necessary N-H bond, they cannot form this adduct and simply wash through the resin.

    Alternatively, if you need to separate your target amine from non-basic impurities without liquid-liquid extraction, Strong Cation Exchange (SCX-2) resins are ideal. The basic amine binds to the propylsulfonic acid groups on the silica, allowing non-basic impurities to be washed away[2].

    Protocol 2: SCX-2 Catch-and-Release Purification
    • Conditioning: Pre-condition an SCX-2 (Silica Propylsulfonic Acid) cartridge by passing 2-3 column volumes (CV) of Methanol, followed by 2-3 CV of Dichloromethane (DCM)[2].

    • Loading (Catch): Dissolve the crude mixture in a minimum volume of DCM and load it onto the cartridge. The target amine is protonated and retained by the sulfonic acid groups[2].

    • Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of Methanol. Self-validation step: TLC of the wash fractions should show the elution of non-basic starting materials, while the amine remains on the column.

    • Elution (Release): Elute the target amine by passing 2.0 M Ammonia in Methanol (3-4 CV) through the cartridge. The excess ammonia outcompetes the amine for the acidic sites, releasing the free amine[2].

    • Concentration: Evaporate the methanolic ammonia fractions to yield the purified amine.

    Section 3: Chromatographic Resolution with Modifiers

    Q: My amine product streaks across the entire TLC plate and column, co-eluting with starting materials. How do I achieve sharp separation?

    The Causality: Standard silica gel is populated with slightly acidic silanol groups (Si-OH, pKa ~ 4.5–5.5). When a basic amine (pKa ~ 9–11) travels through the column, it undergoes strong electrostatic interactions (ion-exchange) rather than simple adsorption/desorption partitioning. This causes the amine to stick tightly to the silica, resulting in severe peak tailing and streaking[3].

    Adding a sacrificial base, such as Triethylamine (TEA), to the mobile phase solves this. TEA acts as a "silanol masking agent." It is a small, highly mobile base that rapidly neutralizes the acidic silanol sites, preventing the target amine from engaging in secondary electrostatic interactions[3].

    Mechanism S Silica Stationary Phase (Active Silanols, Si-OH) M Masked Silanols (Si-O⁻ HN⁺Et3) S->M TEA neutralizes acidic sites T Triethylamine (TEA) Mobile Phase Additive T->M A Target Amine Product M->A Prevents secondary interactions E Sharp, Symmetrical Elution Peak A->E Free partitioning

    Mechanism of silanol masking by triethylamine (TEA) to prevent amine streaking in chromatography.

    Protocol 3: Silica Gel Chromatography with TEA Modifier
    • Solvent Preparation: Prepare your desired mobile phase (e.g., 50:50 Hexanes/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA)[4].

    • Column Deactivation: Pack the silica gel column using the TEA-modified solvent system. Flush the column with at least 3 CV of the modified solvent to ensure complete saturation and masking of the active silanols[3].

    • Loading: Load the crude amine mixture onto the column.

    • Elution: Run the column using the TEA-modified mobile phase.

    • Post-Processing: Because TEA will co-elute with your product, extensive drying under high vacuum (or a quick post-column aqueous wash) is required to remove residual TEA from the final isolated amine.

    Quantitative Data Summary: Method Comparison

    To assist in selecting the optimal purification route, the following table summarizes the operational metrics for each technique:

    Purification TechniqueTarget Impurity RemovedTypical Purity AchievedTypical Yield RangeScalabilityOperational Time
    Acid-Base Extraction Neutral & Acidic starting materials90 - 98%> 90%High (Multi-kg)1 - 2 Hours
    SCX-2 Catch & Release Non-basic organics> 95%80 - 95%Medium (Grams)1 - 3 Hours
    PS-Isocyanate Resin Unreacted 1° & 2° amines> 95%85 - 95%Medium (Grams)2 - 4 Hours
    Chromatography (1% TEA) Structurally similar basic impurities> 98%60 - 85%Low-Medium (Grams)4 - 8 Hours

    References

    • 4.8: Acid-Base Extraction - Chemistry LibreTexts URL:[Link]

    • ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Biotage URL:[Link]

    • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO URL:[Link]

    • 24.6: Synthesis of Amines - Chemistry LibreTexts URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine and Other Kinase Inhibitors for Drug Discovery Professionals

    This guide provides an in-depth technical comparison of the novel kinase inhibitor candidate, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, with established kinase inhibitors. It is intended for researchers, scienti...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth technical comparison of the novel kinase inhibitor candidate, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, with established kinase inhibitors. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery. We will delve into the structural rationale, comparative efficacy, and the experimental methodologies required for a thorough evaluation of this compound class.

    Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

    Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy[1]. The compound at the center of this guide, (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, combines two key structural motifs prevalent in medicinal chemistry: a nitropyridine ring and a piperidine scaffold.

    The pyridine ring is a "privileged" structure in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this moiety as of 2021[2]. The addition of a nitro group, a strong electron-withdrawing group, to the pyridine ring can significantly modulate the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability[3]. Nitropyridine derivatives have shown promise as inhibitors of several kinases, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK-3)[2]. The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold that is a cornerstone in drug design, appearing in numerous classes of pharmaceuticals due to its favorable pharmacological properties[4].

    This guide will focus on a comparative analysis against inhibitors of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase central to signal transduction for a variety of cytokines and growth factors. Constitutive activation of the JAK/STAT pathway is a known driver in myeloproliferative neoplasms and other hematological malignancies[5].

    Comparator Kinase Inhibitors: A Focus on JAK2

    For a meaningful comparison with (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, we have selected two distinct classes of JAK2 inhibitors that represent different but relevant chemical spaces:

    • Nitropyridine-Based Inhibitors: This class shares the key nitropyridine scaffold with our topic compound. While specific inhibitors with the exact combination of nitropyridine and piperidine are not extensively documented in publicly available literature with comprehensive biological data, a series of potent JAK2 inhibitors containing a 3-nitropyridine moiety have been synthesized, with the most potent compounds exhibiting IC50 values in the range of 8.5–12.2 µM[2].

    • Aminopyridine-Based Inhibitors with Piperidine Moieties: This class highlights the importance of the piperidine scaffold in achieving potent kinase inhibition. A notable example is the aminopyridine derivative KRC-180 , which demonstrates direct inhibition of JAK2 with an IC50 of 0.123 µM. Structure-activity relationship (SAR) studies on KRC-180 have explored the introduction of a piperidine moiety, underscoring its relevance[5].

    The following table summarizes the key characteristics of these comparator classes. As "(5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine" is a novel compound, its data is presented as hypothetical, pending experimental validation.

    Compound/ClassCore Scaffold(s)Target Kinase(s)Reported IC50 (JAK2)
    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine 5-Nitropyridine, PiperidineJAK2 (Hypothesized)To Be Determined
    3-Nitropyridine Derivatives 3-NitropyridineJAK28.5–12.2 µM[2]
    KRC-180 AminopyridineJAK20.123 µM[5]

    Experimental Design for Comparative Efficacy and Selectivity

    To objectively assess the potential of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine as a kinase inhibitor, a series of well-defined experiments are necessary. The following protocols outline a standard workflow for a head-to-head comparison.

    Part 1: In Vitro Kinase Inhibition Assay

    Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase, JAK2.

    Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay is a robust method for this purpose.

    Step-by-Step Protocol:

    • Compound Preparation: Prepare a serial dilution of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine and the comparator inhibitors in DMSO.

    • Reaction Mixture Preparation: In a 384-well plate, combine the purified recombinant JAK2 enzyme with a specific substrate peptide and ATP at its Km concentration.

    • Inhibitor Addition: Add the diluted compounds to the reaction mixture. Include a positive control (a known potent JAK2 inhibitor) and a negative control (DMSO vehicle).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Add a TR-FRET detection reagent containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin (assuming a biotinylated substrate).

    • Signal Measurement: After a further incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    Causality and Validation: The use of a purified enzyme system directly measures the compound's ability to inhibit the kinase's catalytic activity. The sigmoidal dose-response curve validates that the observed inhibition is concentration-dependent.

    G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitors C Add Inhibitors to Reaction Mix A->C B Prepare Kinase/ Substrate/ATP Mix B->C D Incubate at RT C->D E Add TR-FRET Detection Reagents D->E F Measure TR-FRET Signal E->F G Calculate IC50 F->G

    In Vitro Kinase Inhibition Assay Workflow.
    Part 2: Kinase Selectivity Profiling

    Objective: To assess the selectivity of the lead compound against a broad panel of kinases.

    Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    Protocol:

    • Submit (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine at a fixed concentration (e.g., 1 µM) for screening against a panel of several hundred kinases.

    • For any kinases showing significant inhibition (e.g., >50%), perform follow-up IC50 determinations.

    Causality and Validation: High selectivity is a critical attribute of a successful targeted therapy, as off-target effects can lead to toxicity. This broad screening provides a comprehensive view of the compound's specificity.

    Part 3: Cellular Proliferation Assay

    Objective: To evaluate the compound's ability to inhibit the growth of cancer cell lines that are dependent on JAK2 signaling.

    Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay.

    Step-by-Step Protocol:

    • Cell Culture: Culture a JAK2-dependent cell line (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation) in appropriate media.

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density.

    • Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compounds.

    • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

    • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

    Causality and Validation: Observing potent inhibition in a JAK2-dependent cell line provides evidence that the compound's in vitro kinase inhibition translates to a cellular effect mediated through the target pathway.

    The JAK/STAT Signaling Pathway: A Visual Overview

    The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

    G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive recruits JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Trans-phosphorylation Receptor_p Phosphorylated Receptor JAK2_active->Receptor_p Phosphorylates STAT_inactive STAT (inactive) Receptor_p->STAT_inactive recruits STAT_active Phosphorylated STAT Dimer STAT_inactive->STAT_active Phosphorylation & Dimerization Gene Target Gene Expression STAT_active->Gene Translocation & Transcription Inhibitor (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine Inhibitor->JAK2_active Inhibits

    Simplified JAK/STAT Signaling Pathway and the Point of Inhibition.

    Concluding Remarks

    The structural features of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, specifically the combination of a nitropyridine ring and a piperidine moiety, present a compelling starting point for the development of novel kinase inhibitors. Preliminary literature suggests that such scaffolds may exhibit activity against therapeutically relevant kinases like JAK2. The experimental framework outlined in this guide provides a clear and robust path for the comprehensive evaluation of this and similar compounds. A direct comparison with established inhibitors possessing related structural motifs, such as nitropyridine and aminopyridine-piperidine derivatives, will be crucial in determining its potential as a lead candidate for further preclinical development. Future structure-activity relationship studies will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

    References

    • Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. (n.d.). Spandidos Publications. [Link]

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

    • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. (2022). bioRxiv. [Link]

    • Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities. (2018). Europe PMC. [Link]

    • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). MDPI. [Link]

    • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. (2016). Acta Pharmacologica Sinica. [Link]

    • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

    • Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation. (2002). Semantic Scholar. [Link]

    • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014). PubMed. [Link]

    • Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. (2016). Theranostics. [Link]

    • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. (2025). MDPI. [Link]

    • Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. (n.d.). Wiley. [Link]

    • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. [Link]

    • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]

    • Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. (2002). Journal of Medicinal Chemistry. [Link]

    • Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development. (n.d.). ResearchGate. [Link]

    • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. (2022). MDPI. [Link]

    • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (2013). PubMed. [Link]

    • Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

    • 2-Amino-5-nitropyridine. (n.d.). NIST WebBook. [Link]

    • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023). DigitalCommons@TMC. [Link]

    Sources

    Comparative

    Comparative Analysis of 5-Nitropyridine and 3-Nitropyridine Derivatives: Reactivity, Synthesis, and Application

    Executive Summary For researchers and drug development professionals, the pyridine ring represents one of the most privileged scaffolds in medicinal chemistry. The introduction of a strongly electron-withdrawing nitro gr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    For researchers and drug development professionals, the pyridine ring represents one of the most privileged scaffolds in medicinal chemistry. The introduction of a strongly electron-withdrawing nitro group profoundly alters the electronic landscape of the heterocycle, dictating its downstream reactivity. However, the regiochemistry of this nitro group—specifically whether it occupies the 3-position or the 5-position relative to a functionalizable site—creates a stark mechanistic divergence.

    This guide provides an in-depth, objective comparison of 5-nitropyridine and 3-nitropyridine derivatives, detailing their reaction kinetics, structural properties, and step-by-step experimental protocols to empower rational drug design and process optimization.

    Mechanistic Divergence: SNAr vs. VNS

    The fundamental difference between 5-nitropyridine and 3-nitropyridine derivatives lies in their capacity to stabilize anionic intermediates during nucleophilic attack.

    5-Nitropyridine Derivatives (e.g., 2-Halo-5-nitropyridines)

    Compounds such as 2-chloro-5-nitropyridine are highly activated for Nucleophilic Aromatic Substitution (SNAr) . The nitro group at the 5-position is situated para to the leaving group at the 2-position. When a nucleophile attacks the 2-position, the resulting negative charge in the Meisenheimer complex is efficiently delocalized onto the highly electronegative oxygen atoms of the nitro group. This profound transition-state stabilization significantly lowers the activation energy, making these derivatives excellent electrophiles for coupling with amines, alcohols, and thiols 1.

    3-Nitropyridine Derivatives

    In contrast, unsubstituted 3-nitropyridine lacks a traditional leaving group at the activated ortho or para positions (positions 2, 4, and 6). Consequently, standard SNAr is generally unfavorable. Instead, 3-nitropyridine is uniquely suited for Vicarious Nucleophilic Substitution (VNS) or oxidative nucleophilic substitution. In VNS, a carbanion bearing a leaving group attacks the activated positions. The intermediate then undergoes a base-induced elimination of the leaving group (rather than a hydride), restoring aromaticity and effectively achieving nucleophilic substitution of hydrogen 2.

    MechanisticPathways Sub1 5-Nitropyridine (2-Halo substituted) Path1 Standard SNAr (Addition-Elimination) Sub1->Path1 Nucleophile Sub2 3-Nitropyridine (Unsubstituted) Path2 Vicarious Nucleophilic Substitution (VNS) Sub2->Path2 Carbanion + Base Int1 Meisenheimer Complex (Para-stabilized) Path1->Int1 Int2 Meisenheimer Complex (Ortho/Para-stabilized) Path2->Int2 Prod1 2-Substituted 5-Nitropyridine Int1->Prod1 -Halide Prod2 Substituted 3-Nitropyridine Int2->Prod2 -H / -e-

    Caption: Reaction pathways for 5-nitropyridine and 3-nitropyridine derivatives.

    Quantitative Reactivity Profiles

    To facilitate process optimization, the following table summarizes the comparative reaction kinetics, required conditions, and typical yields for functionalizing these distinct nitropyridine classes based on literature benchmarks 134.

    SubstrateReaction PathwayActivating PositionTypical NucleophileReaction ConditionsTypical Yield
    2-Chloro-5-nitropyridine SNAr (Addition-Elimination)Para to Leaving GroupAliphatic AminesEthanol, Et₃N, Reflux, 2-4h85–95%
    2-Chloro-3-nitropyridine SNAr (Addition-Elimination)Ortho to Leaving GroupPiperazine DerivativesMeCN, K₂CO₃, Reflux, 4-6h80–90%
    Unsubstituted 3-Nitropyridine Vicarious Nucleophilic Substitution (VNS)Ortho/Para to NO₂Chloromethyl Sulfone CarbanionsStrong Base, DMSO, Low Temp50–75%
    Unsubstituted Pyridine [1,5] Sigmatropic ShiftN/A (N-Nitration first)N₂O₅ / Aqueous SO₂Liquid SO₂ or Organic Solvent~77%

    Self-Validating Experimental Protocols

    The following methodologies detail the optimal synthetic routes for utilizing these derivatives, with a strict emphasis on the physicochemical causality behind each operational step.

    Protocol A: SNAr of 2-Chloro-5-nitropyridine with Aliphatic Amines

    This protocol leverages the para-activation of the 5-nitro group to achieve high-yielding amination 1.

    • Reagent Preparation : Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol to a concentration of 0.1 M.

      • Causality: Anhydrous ethanol is selected as a polar protic solvent. It stabilizes the highly polar Meisenheimer transition state through hydrogen bonding, accelerating the addition step without outcompeting highly nucleophilic aliphatic amines.

    • Nucleophile & Base Addition : Add the aliphatic amine (e.g., morpholine, 1.1 equiv) followed by triethylamine (Et₃N, 1.2 equiv).

      • Causality: Triethylamine acts as a non-nucleophilic auxiliary base. It scavenges the HCl byproduct generated during the elimination step, preventing the protonation of the reactant aliphatic amine, which would otherwise arrest the reaction kinetics.

    • Thermal Activation : Heat the reaction mixture to reflux and maintain for 2–4 hours. Monitor via Thin Layer Chromatography (TLC).

      • Causality: While the ring is highly activated, thermal energy is required to overcome the activation barrier for the rate-limiting addition step, ensuring complete consumption of the starting material.

    • Workup & Isolation : Concentrate under reduced pressure. Partition the residue between ethyl acetate and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

      • Causality: The biphasic partition effectively removes the highly water-soluble triethylamine hydrochloride salt and any unreacted polar amine, leaving the hydrophobic product in the organic phase.

    ExperimentalWorkflow S1 1. Reagent Prep (EtOH Solvent) S2 2. Nucleophile + Et3N (Acid Scavenger) S1->S2 S3 3. Thermal Activation (Reflux 2-4h) S2->S3 S4 4. TLC Monitoring S3->S4 S4->S3 Incomplete S5 5. Aqueous Workup S4->S5 Complete S6 6. Purification S5->S6

    Caption: Step-by-step experimental workflow for the SNAr of 2-chloro-5-nitropyridine.

    Protocol B: Synthesis of 3-Nitropyridine via [1,5] Sigmatropic Shift

    Direct electrophilic nitration of pyridine is notoriously difficult because acidic conditions protonate the nitrogen, forming a deactivated pyridinium cation. This advanced protocol circumvents that limitation 4.

    • N-Nitration : React pyridine with dinitrogen pentoxide (N₂O₅) in liquid SO₂ or a suitable organic solvent.

      • Causality: N₂O₅ acts as a potent, non-acidic electrophile, directly attacking the lone pair of the pyridine nitrogen to form an N-nitropyridinium intermediate, completely bypassing the deactivated protonated state.

    • Rearrangement : Treat the intermediate with an aqueous solution of SO₂/HSO₃⁻.

      • Causality: The addition of the sulfite species triggers a highly specific [1,5] sigmatropic shift. The nitro group migrates from the nitrogen atom directly to the 3-position. This orbital-symmetry-controlled rearrangement achieves regioselective meta-nitration that is thermodynamically inaccessible via standard electrophilic aromatic substitution.

    • Isolation : Neutralize the aqueous mixture and extract with a halogenated solvent to yield 3-nitropyridine in approximately 77% yield.

    Translational Applications in Drug Discovery

    The distinct electronic profiles of these two scaffolds dictate their utility in synthesizing bioactive molecules:

    • 5-Nitropyridine Derivatives : Extensively utilized as precursors for kinase inhibitors. For example, 2-amino-5-methylpyridine derivatives are oxidized and subjected to SNAr to yield potent JAK2 inhibitors (IC₅₀ ~ 8.5–12.2 µM). Additionally, 5-nitropyridine cocrystals exhibit significant antimicrobial activity against S. aureus and E. coli5.

    • 3-Nitropyridine Derivatives : Frequently employed in the development of targeted gastric therapeutics and metabolic modulators. 2-Chloro-3-nitropyridine is a critical building block reacted with piperazine to synthesize highly potent urease inhibitors (IC₅₀ ~ 2.0 µM), outperforming standard clinical inhibitors like thiourea. Furthermore, VNS on 3-nitropyridines provides direct access to semicarbazide-sensitive amine oxidase (SSAO) inhibitors 3.

    References

    • SciSpace . "Vicarious nucleophilic substitution."[Link]

    • MDPI . "Nitropyridines in the Synthesis of Bioactive Molecules." [Link]

    • ResearchGate . "Nitropyridines: Synthesis and reactions." [Link]

    • NIH / PMC . "Nitropyridines in the Synthesis of Bioactive Molecules." [Link]

    Sources

    Validation

    Target Validation Guide: Deconvoluting the Biological Target of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Introduction & Chemical Rationale The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS 916791-15-6), hereafter referred to as NPPMA , represents a highly versatile chemical probe scaffold. Structurally, it...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Chemical Rationale

    The compound (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS 916791-15-6), hereafter referred to as NPPMA , represents a highly versatile chemical probe scaffold. Structurally, it features a 2-aminopyridine core—a privileged pharmacophore known to act as a competitive binder at the ATP-binding hinge region of various kinases. The electron-withdrawing 5-nitro group modulates the basicity of the pyridine nitrogen, optimizing hydrogen bond donor/acceptor dynamics with the kinase hinge. Meanwhile, the piperidin-4-ylmethyl-amine moiety extends into the solvent-exposed channel, providing an ideal vector for attaching fluorophores, biotin tags, or PROTAC ligase binders without disrupting target affinity.

    However, identifying a putative target solely based on pharmacophore homology is insufficient. To objectively validate the biological target of NPPMA, researchers must employ a multi-tiered deconvolution strategy. This guide compares the performance of three orthogonal target validation platforms—Biochemical Kinome Profiling , the Cellular Thermal Shift Assay (CETSA) , and Activity-Based Protein Profiling (ABPP) —and provides self-validating protocols for each.

    Platform Comparison: Selecting the Validation Strategy

    To avoid the costly clinical failure of off-target toxicity, a single validation method is inadequate. Table 1 objectively compares the performance, advantages, and limitations of the three primary target validation platforms used to evaluate NPPMA against standard alternatives.

    Table 1: Comparison of Target Validation Platforms
    Feature / MetricTier 1: Biochemical Kinome ProfilingTier 2: CETSA (Cellular Thermal Shift Assay)Tier 3: ABPP (Activity-Based Protein Profiling)
    Environment In vitro (Recombinant proteins)In cellulo (Live intact cells)In cellulo / Lysate (Native proteome)
    Throughput High (300+ kinases simultaneously)Medium (Target-specific or multiplexed)Low to Medium (Mass Spectrometry bottleneck)
    Primary Advantage Direct, quantitative affinity (IC₅₀) without cellular barriers.Proves cell permeability and target engagement in native complexes.Unbiased, proteome-wide discovery of off-targets.
    Primary Limitation High false-positive rate; ignores cellular ATP competition (~1-5 mM).Requires high-quality antibodies; low throughput for novel off-targets.Requires specialized reactive probes and complex LC-MS/MS workflows.
    Cost per Compound Low to ModerateModerateHigh

    Experimental Methodologies & Causality

    The following step-by-step protocols are designed as self-validating systems . By embedding specific internal controls, the assays mathematically prove their own reliability, ensuring that any data generated for NPPMA is biologically accurate.

    Tier 1: High-Throughput Biochemical Kinome Profiling

    Causality & Rationale: Before moving to complex cellular models, we must establish that NPPMA possesses intrinsic biochemical affinity for a target. We utilize a radiometric ³³P-ATP competitive assay. Because 2-aminopyridines are ATP-competitive, this assay isolates the direct thermodynamic interaction between the drug and the kinase hinge region, free from cellular membrane barriers.

    Self-Validating Protocol:

    • Preparation: Dilute NPPMA in 100% DMSO to a 100x stock. Prepare a 10-point dose-response curve (10 µM to 0.5 nM).

    • Reaction Assembly: Combine recombinant kinase, substrate peptide, and NPPMA in assay buffer.

    • Initiation: Add ³³P-ATP (at the specific Km​ for each kinase) to initiate the reaction. Incubate for 2 hours at room temperature.

    • Quenching & Readout: Spot the reaction onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure bound radioactivity via scintillation counting.

    • System Validation (QC): The assay must include Staurosporine as a pan-kinase positive control and a DMSO-only vehicle control. The Z'-factor calculated between the vehicle and Staurosporine must be ≥0.6 . If Z' < 0.6, the data is discarded due to pipetting variance or degraded enzyme.

    Tier 2: Cellular Thermal Shift Assay (CETSA)

    Causality & Rationale: Biochemical assays often yield false positives because they lack physiological ATP concentrations (~1-5 mM), which heavily compete with hinge-binders like NPPMA. CETSA bridges this gap. By heating intact cells, we exploit the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding than an unbound protein. This proves that NPPMA successfully crosses the lipid bilayer and engages its target in the complex cytosolic milieu .

    Self-Validating Protocol:

    • Cell Treatment: Incubate live K562 cells with 1 µM NPPMA, 1 µM Imatinib (Specific Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

    • Lysis & Separation: Cool to 4°C, lyse cells via three freeze-thaw cycles in liquid nitrogen, and centrifuge at 20,000 x g for 20 minutes. The denatured (unbound) proteins pellet, while the stabilized (drug-bound) proteins remain in the soluble supernatant.

    • Quantification: Analyze the soluble fraction via Western blot using an antibody against the putative target.

    • System Validation (QC): Include a non-target housekeeping protein (e.g., GAPDH or β -actin) in the Western blot. The melting curve ( Tm​ ) of GAPDH must remain identical across DMSO and NPPMA treated samples. A shift in GAPDH indicates non-specific compound toxicity or a failed thermal gradient, invalidating the run.

    Validation_Workflow A Compound NPPMA (CAS 916791-15-6) B Tier 1: Kinome Profiling (Biochemical Affinity) A->B In vitro screen C Tier 2: CETSA (Live-Cell Engagement) B->C Lead candidates D Tier 3: ABPP (Proteome-Wide Selectivity) C->D Cellular validation E Validated Biological Target D->E Off-target profiling

    Fig 1: Orthogonal target validation workflow progressing from biochemical to proteomic platforms.

    Tier 3: Activity-Based Protein Profiling (ABPP)

    Causality & Rationale: While CETSA proves engagement of a known target, it is blind to unknown off-targets. ABPP solves this by using broad-spectrum reactive probes (e.g., desthiobiotin-ATP-acyl phosphate) that covalently tag the active sites of the entire kinome . If NPPMA occupies a specific kinase pocket, it competitively blocks the probe from reacting. Subsequent LC-MS/MS quantification reveals the exact proteome-wide selectivity profile of NPPMA .

    Self-Validating Protocol:

    • Lysate Preparation: Lyse native cells in a non-denaturing buffer to preserve kinase active site conformations.

    • Compound Competition: Pre-incubate the lysate with 1 µM NPPMA or DMSO for 30 minutes.

    • Probe Labeling: Add the desthiobiotin-ATP probe (5 µM) and incubate for 1 hour. The probe covalently labels all unoccupied kinases.

    • Enrichment & Digestion: Denature the proteome with urea, reduce/alkylate, and perform a tryptic digest. Enrich the probe-labeled peptides using streptavidin-agarose beads.

    • LC-MS/MS Analysis: Elute peptides and analyze via quantitative mass spectrometry. Calculate the percentage of signal reduction in the NPPMA sample relative to DMSO.

    • System Validation (QC): Spike a heavy-isotope labeled standard peptide into the sample immediately prior to tryptic digestion. The MS signal intensity of this heavy peptide must have a Coefficient of Variation (CV) < 10% across all samples. This proves that any loss of target peptide signal is strictly due to NPPMA competition, not variations in LC-MS/MS ionization efficiency.

    ABPP_Mechanism A Live Cell Lysate (Native Kinome) B Vehicle Control A->B C NPPMA Treated A->C D Broad-Spectrum Kinase Probe B->D C->D E Maximal Probe Labeling D->E No Competition F Reduced Labeling at Specific Target D->F NPPMA Occupancy G LC-MS/MS Quantification E->G F->G

    Fig 2: Competitive ABPP mechanism demonstrating how target occupancy reduces MS probe labeling.

    Comparative Performance Data

    To contextualize the validation of NPPMA, we compare its performance metrics against two established reference standards: Staurosporine (a highly potent, non-selective pan-kinase inhibitor) and Imatinib (a highly selective BCR-ABL/c-KIT inhibitor). The data below represents the expected validation profile for a highly selective 2-aminopyridine probe.

    Table 2: Comparative Target Validation Metrics
    CompoundBiochemical Kinome Profiling (Primary Target IC₅₀)CETSA (Live Cell ΔTm​ )ABPP Selectivity Score (Kinases >50% bound at 1 µM)
    NPPMA (CAS 916791-15-6)12 nM (Putative Target)+5.2 °C3 off-targets
    Staurosporine (Pan-Kinase Control)< 1 nM (Broad spectrum)+8.1 °C (Multiple targets)> 150 off-targets
    Imatinib (Specific Control)25 nM (ABL1)+6.5 °C (ABL1)5 off-targets

    Data Interpretation: The data demonstrates that while Staurosporine exhibits extreme biochemical potency, its ABPP profile reveals massive off-target liability, rendering it unsuitable as a specific chemical probe. Conversely, NPPMA demonstrates an optimal balance: a strong biochemical IC₅₀, robust cellular target engagement ( ΔTm​ > 5°C), and a highly restricted off-target profile comparable to the clinical drug Imatinib.

    Conclusion

    Validating the biological target of a novel scaffold like (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine requires moving beyond simple biochemical affinity. By combining Tier 1 Kinome Profiling with Tier 2 CETSA and Tier 3 ABPP, researchers can definitively prove that the compound not only binds its target in vitro, but successfully permeates the cell membrane, engages the target in its native state, and avoids widespread proteomic toxicity. Implementing the self-validating quality controls outlined in these protocols ensures that the resulting data is highly trustworthy and publication-ready.

    References

    • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Analytical Chemistry - ACS Publications URL:[Link]

    • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Taylor & Francis URL:[Link]

    • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ PMC / National Institutes of Health URL:[Link]

    • Gas Phase Separation of Modified Peptides for Activity-Based Protein Profiling Analytical Chemistry - ACS Publications URL:[Link]

    Comparative

    Advanced Scaffold Benchmarking Guide: Evaluating (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine Against Established Therapeutics

    Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale When evaluating a structural building block like (5-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary & Scientific Rationale

    When evaluating a structural building block like (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (hereafter referred to as NPPMA ) [1], the benchmarking paradigm must shift from standard drug-to-drug comparisons to a fragment-to-drug scaffold analysis. NPPMA is not a mature therapeutic; it is a highly versatile, bi-cyclic pharmacophore.

    Our objective in this guide is to objectively benchmark NPPMA’s baseline physicochemical properties, target binding potential, and permeability against the core scaffolds of established, nitrogen-heterocycle-rich clinical drugs: Palbociclib (a CDK4/6 inhibitor) [2] and Imatinib (a BCR-ABL inhibitor) [3].

    The Causality of Scaffold Design

    The chemical architecture of NPPMA offers specific mechanistic advantages:

    • 5-Nitro-Pyridine Core: The strongly electron-withdrawing nitro group lowers the pKa of the pyridine nitrogen. This modulation prevents overly strong, non-specific hydrogen bonding at the kinase hinge region, allowing for highly tunable, selective interactions during hit-to-lead optimization.

    • Piperidin-4-ylmethyl-amine Tail: This flexible moiety provides a highly basic primary amine (pKa ~10.5) that remains protonated at physiological pH. This drives aqueous solubility and enables critical salt-bridge formations with acidic residues in the solvent-exposed channels of target proteins.

    Physicochemical & ADME Profiling

    To determine NPPMA's viability as a starting point for drug discovery, we benchmarked its molecular properties against Palbociclib and Imatinib. A successful fragment must possess high Ligand Efficiency (LE) and maintain a low molecular weight to allow room for synthetic growth.

    Table 1: Physicochemical Baseline Comparison
    PropertyNPPMA (Fragment Scaffold)Palbociclib (Mature Drug)Imatinib (Mature Drug)Target Threshold (Rule of 3/5)
    Molecular Weight ( g/mol ) 236.27447.54493.60< 300 (Fragment) / < 500 (Drug)
    cLogP (Lipophilicity) 1.22.73.8< 3.0 (Fragment) / < 5.0 (Drug)
    Topological PSA (Ų) 81.5105.086.3< 140 Ų
    H-Bond Donors / Acceptors 2 / 52 / 82 / 7≤ 3 / ≤ 3 (Fragment)
    Estimated Ligand Efficiency ~0.45 kcal/mol/HA ~0.32 kcal/mol/HA~0.30 kcal/mol/HA> 0.30 kcal/mol/HA

    Data Interpretation: NPPMA demonstrates exceptional Ligand Efficiency. Its low cLogP (1.2) ensures that subsequent synthetic additions (e.g., cross-coupling at the pyridine ring after nitro reduction) will not push the final molecule into the dangerously lipophilic territory often associated with late-stage attrition.

    Target Affinity Benchmarking: In Vitro Kinase Screening

    To establish the baseline binding affinity of the NPPMA scaffold, we subjected it to a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase panel [4].

    Table 2: Baseline Kinase Inhibition (IC₅₀)
    Target KinaseNPPMA (Baseline Scaffold)PalbociclibImatinib
    CDK4 / Cyclin D1 45.2 µM0.011 µM> 100 µM
    ABL1 (Non-mutated) 112.5 µM> 100 µM0.025 µM

    Note: As a bare scaffold, NPPMA exhibits micromolar affinity. This is the ideal starting range for a fragment, providing a measurable signal that can be optimized into the nanomolar range via structure-based drug design (SBDD).

    Experimental Protocol: Self-Validating TR-FRET Assay

    Causality for Selection: We utilize TR-FRET because the time-resolved nature of the terbium fluorophore eliminates short-lived background auto-fluorescence. This is critical because nitro-aromatic compounds like NPPMA can occasionally exhibit intrinsic fluorescence that causes false positives in standard assays.

    • Kinase Incubation: Dilute target kinases (CDK4 or ABL1) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). Add NPPMA in a 10-point dose-response curve (ranging from 1 mM to 100 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

    • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the kinase's specific Kₘ) and fluorescein-labeled peptide substrate. Incubate for 60 minutes.

    • Signal Generation: Stop the reaction by adding EDTA (to chelate Mg²⁺) alongside a Terbium-labeled anti-phospho antibody.

    • Measurement & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validating Mechanism: Calculate the Z'-factor using DMSO vehicle (100% activity) and Staurosporine (0% activity). Rule: The assay data is strictly discarded if the Z'-factor is < 0.5, ensuring absolute trustworthiness of the fragment's IC₅₀ calculation.

    TRFRET Step1 1. Kinase + NPPMA Incubation (Equilibration) Step2 2. Add ATP & Fluorescein-Substrate Step1->Step2 Target Binding Step3 3. Add Terbium-labeled Phospho-Antibody Step2->Step3 Kinase Reaction Step4 4. Measure TR-FRET (Emission 520nm / 495nm) Step3->Step4 Antibody Binding Valid Z'-Factor Validation (>0.5 Required) Step4->Valid Data QC

    Caption: Self-validating TR-FRET experimental workflow for baseline target affinity benchmarking.

    Scaffold Binding Logic & Structural Visualization

    Understanding how NPPMA binds compared to mature drugs dictates the next steps in chemical synthesis.

    HingeBinding cluster_0 Pharmacophore Mapping NPPMA NPPMA (5-Nitro-pyridine) Hinge Kinase Hinge Region (Hydrogen Bonding) NPPMA->Hinge Weak H-Acceptor (Nitro-modulated) Solvent Solvent Channel (Salt Bridge / Solvation) NPPMA->Solvent Piperidine Amine Palbo Palbociclib (Pyridyl-pyrimidine) Palbo->Hinge Strong H-Donor/Acceptor Palbo->Solvent Piperazine Tail Imatinib Imatinib (Pyridyl-pyrimidine) Imatinib->Hinge Strong H-Donor/Acceptor Imatinib->Solvent Methylpiperazine Tail

    Caption: Pharmacophore mapping of NPPMA compared to mature kinase inhibitors at the ATP-binding site.

    Intestinal Permeability Benchmarking

    To ensure the piperidine-amine tail does not negatively impact oral bioavailability, we benchmarked NPPMA's permeability using a Caco-2 cell monolayer model [5].

    Experimental Protocol: Self-Validating Caco-2 Assay

    Causality for Selection: Caco-2 cells spontaneously differentiate to express tight junctions and apical efflux transporters (e.g., P-glycoprotein). This provides a highly accurate, physiologically relevant model of the human intestinal epithelium, far superior to artificial PAMPA membranes.

    • Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation and polarization.

    • Integrity Validation (Self-Validating Step 1): Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 300 Ω·cm² are authorized for use.

    • Compound Dosing: Dilute NPPMA to 10 µM in HBSS buffer. Apply to the apical (A) chamber for A-to-B transport assessment, and to the basolateral (B) chamber for B-to-A assessment.

    • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

    • Paracellular Leakage Control (Self-Validating Step 2): Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the tight junctions have been compromised by the test compound, and the data is invalidated.

    • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ).

    Results: NPPMA demonstrated a Papp​ of 14.2×10−6 cm/s with an Efflux Ratio of 1.1, indicating excellent passive transcellular permeability and a lack of P-gp mediated efflux, making it highly competitive against the permeability profiles of Imatinib and Palbociclib.

    References

    • National Center for Biotechnology Information (NCBI) - PubChem Compound Summary for CID 5330286, Palbociclib. Available at:[Link]

    • National Center for Biotechnology Information (NCBI) - PubChem Compound Summary for CID 5291, Imatinib. Available at:[Link]

    • Creative Bioarray - Caco-2 Permeability Assay Protocol and In Vitro ADME Guidelines. Available at:[Link]

    Validation

    Orthogonal Assays for Mechanism of Action Confirmation: A Comparative Guide

    In modern drug discovery, identifying a "hit" compound is only the first step. The true challenge lies in confirming its Mechanism of Action (MoA) and ensuring that the observed biological activity is driven by genuine t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In modern drug discovery, identifying a "hit" compound is only the first step. The true challenge lies in confirming its Mechanism of Action (MoA) and ensuring that the observed biological activity is driven by genuine target engagement rather than assay artifacts. Relying on a single assay format inevitably introduces blind spots—such as optical interference, non-specific binding, or off-target cytotoxicity.

    As an Application Scientist, I approach MoA validation not as a linear checklist, but as a self-validating system . By strategically layering orthogonal assays—methods that measure the same biological outcome using independent readouts—we can systematically eliminate false positives and build a robust, causally linked data package[1].

    This guide provides a comparative analysis of the core technologies used in orthogonal MoA validation, supported by experimental data and a step-by-step methodology for implementing a foolproof screening cascade.

    The MoA Validation Triad: A Causal Framework

    To definitively confirm a compound's MoA, we must interrogate the drug-target interaction across three distinct biological dimensions. A failure at any of these nodes breaks the causal chain of efficacy.

    • Biochemical/Biophysical (Target Engagement): Does the drug physically bind to the intended target?

    • Cellular Functional (Pathway Modulation): Does the binding event translate into the expected downstream signaling cascade?

    • Phenotypic (Physiological Outcome): Does the pathway modulation result in the desired cellular behavior without generalized toxicity?

    Pathway Ligand 1. Drug Candidate Receptor 2. Target Protein Ligand->Receptor Binds Signaling 3. Signaling Pathway Receptor->Signaling Activates/Inhibits Phenotype 4. Cellular Phenotype Signaling->Phenotype Induces Assay1 Biophysical Assays (e.g., SPR, BLI) Assay1->Receptor Assay2 Functional Assays (e.g., Reporter Genes) Assay2->Signaling Assay3 Phenotypic Assays (e.g., High-Content Imaging) Assay3->Phenotype

    Figure 1: Mapping orthogonal assay technologies to their respective biological interrogation points.

    Comparative Analysis of Assay Technologies

    To build a self-validating system, we must select assays with complementary strengths and non-overlapping vulnerabilities. Below is an objective comparison of the four most critical assay formats used in MoA confirmation.

    A. TR-FRET vs. Surface Plasmon Resonance (SPR)

    Primary High-Throughput Screening (HTS) campaigns often utilize2 due to its exceptional scalability and low background noise[2]. However, TR-FRET relies on fluorophores. Compounds that auto-fluoresce, quench light, or aggregate can generate false positives[3].

    To establish causality, we must remove the optical component. SPR serves as the perfect orthogonal biophysical assay. Because SPR is label-free and measures mass changes on a sensor chip in real-time, it is entirely immune to optical interference[4]. Furthermore, SPR provides kinetic data ( kon​ and koff​ ), proving that the compound physically interacts with the target in a dose-dependent, saturable manner[2].

    B. Cellular Reporter Assays vs. High-Content Imaging (HCI)

    Once binding is confirmed, we must prove functional relevance in living cells. 5 (e.g., Luciferase or GFP linked to a specific promoter) are highly sensitive tools for measuring specific pathway activation, such as DNA repair mechanisms or GPCR signaling[5]. However, reporter assays are "black boxes"—they tell you a pathway is active, but they cannot tell you if the cell is undergoing morphological stress or if the compound is causing off-target organelle damage.

    6 bridges this gap. By utilizing automated fluorescence microscopy and machine learning-driven image analysis, HCI extracts multiparametric data at the single-cell level[6]. For example, in autophagy research, while a reporter assay might show an overall increase in signal, HCI can differentiate between true autophagic flux and the pathological accumulation of autophagosomes due to lysosomal block[6].

    Experimental Data & Performance Comparison
    Assay TechnologyPrimary UtilityThroughputSensitivityPrimary Source of False PositivesPhysiological Relevance
    TR-FRET Primary HTS (Biochemical)Ultra-High (>100k/day)PicomolarOptical interference, inner filter effects, aggregation[4].Low (Cell-free system)
    SPR Orthogonal Binding (Biophysical)Low to MediumNanomolarNon-specific surface binding, poor solubility[2].Low (Immobilized target)
    Reporter Assay Functional Pathway ScreenHigh (10k/day)NanomolarTranscriptional interference, reporter stabilization[7].Medium (Engineered cells)
    High-Content Imaging Phenotypic ValidationMedium (1k/day)Sub-cellularImage analysis artifacts, non-specific dye binding[8].High (Endogenous context)

    Step-by-Step Methodology: A Self-Validating Workflow

    Step 1: Primary Biochemical Screen (TR-FRET)

    • Action: Screen the compound library against the target protein using a TR-FRET assay (e.g., measuring the disruption of a protein-protein interaction).

    • Causality Check: Identifies compounds capable of modulating the target in a simplified, cell-free environment.

    Step 2: Counter-Screening (TR-FRET)

    • Action: Test the primary hits in a parallel TR-FRET assay utilizing the same fluorophores but a completely unrelated protein-protein interaction pair (e.g., CD47/SIRPα)[2].

    • Causality Check: If the compound shows activity here, it is a Pan-Assay Interference Compound (PAINS) or an optical quencher, not a true target inhibitor. Discard these hits.

    Step 3: Orthogonal Biophysical Validation (SPR)

    • Action: Immobilize the purified target protein on an SPR sensor chip (e.g., via amine coupling). Flow the validated hits over the chip at varying concentrations.

    • Causality Check: Confirms direct, label-free binding. Extract the dissociation constant ( KD​ ) to ensure the binding affinity correlates with the IC50​ observed in Step 1.

    Step 4: Cellular Functional Validation (Reporter Assay)

    • Action: Transfect a relevant cell line with a reporter construct driven by the target's downstream promoter. Treat cells with the compound and measure luminescence.

    • Causality Check: Proves that the compound can cross the cell membrane and successfully engage the target in a complex intracellular milieu to modulate the intended pathway.

    Step 5: Phenotypic Confirmation (High-Content Imaging)

    • Action: Treat wild-type cells with the compound. Stain for the target protein, a downstream biomarker, and a viability dye (e.g., Hoechst for nuclei). Image using an automated confocal system.

    • Causality Check: Validates the ultimate physiological outcome (e.g., cell cycle arrest, morphological change) while simultaneously ruling out generalized cytotoxicity.

    G HTS Step 1: Primary HTS (TR-FRET) Interference Discard: Optical Interference / PAINS HTS->Interference Step 2: Counterscreen SPR Step 3: Orthogonal Binding (SPR / Label-Free) HTS->SPR Validated Hits Reporter Step 4: Cellular Function (Reporter Assay) SPR->Reporter Confirmed Binders HCI Step 5: Phenotypic Validation (High-Content Imaging) Reporter->HCI Pathway Active

    Figure 2: Sequential orthogonal validation workflow from primary screening to phenotypic confirmation.

    Conclusion

    The integration of orthogonal assays is non-negotiable for rigorous drug discovery. By systematically transitioning from high-throughput biochemical assays (TR-FRET) to label-free biophysics (SPR), and finally to complex cellular models (Reporter Assays and High-Content Imaging), researchers can confidently establish a compound's Mechanism of Action. This self-validating approach drastically reduces late-stage attrition by ensuring that only compounds with a proven, causal link to the target biology are advanced into preclinical development.

    References

    • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Advancements in Assay Technologies and Strategies to Enable Drug Discovery. ResearchGate. Available at: [Link]

    • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Evaluation of High-Affinity Monoclonal Antibodies and Antibody-Drug Conjugates by Homogenous Time-Resolved FRET. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. National Center for Biotechnology Information (PMC). Available at:[Link]

    • A High-Throughput Drug Screening Strategy for Detecting Rhodopsin P23H Mutant Rescue and Degradation. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Applications of high content screening in autophagy. Drug Target Review. Available at:[Link]

    • High-Content Screening for Quantitative Cell Biology. ResearchGate. Available at:[Link]

    Sources

    Comparative

    Reproducibility in the Synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine: A Comparative Guide

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is an indispensable building block in modern medicinal chemistry, frequently utilized as a critical intermediate in the development of kinase inhibitor...

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    Author: BenchChem Technical Support Team. Date: March 2026

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) is an indispensable building block in modern medicinal chemistry, frequently utilized as a critical intermediate in the development of kinase inhibitors and GPCR-targeting therapeutics. The structural core—a nitropyridine coupled to a piperidine-based diamine—is typically assembled via a Nucleophilic Aromatic Substitution (SNAr).

    Despite its conceptual simplicity, achieving high reproducibility, scalability, and purity is notoriously challenging. SNAr reactions on nitropyridines often suffer from incomplete conversion, difficult purification profiles, and thermal degradation if the leaving group and solvent conditions are not meticulously optimized. As an Application Scientist, I have evaluated the traditional synthetic routes against modern, optimized alternatives to provide a definitive guide on maximizing the reproducibility of this synthesis.

    Mechanistic Rationale & Causality

    The SNAr reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the nucleophilic attack of the amine on the electron-deficient C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1].

    Historically, chemists have relied on 2-chloro-5-nitropyridine as the electrophile. However, the relatively low electronegativity of chlorine means the C2 carbon is only moderately electrophilic. To drive the reaction to completion, harsh conditions (e.g., DMF at 80 °C) are required. These elevated temperatures often trigger side reactions, such as the thermal degradation of the Boc-protecting group on the nucleophile, leading to complex impurity profiles.

    Conversely, utilizing 2-fluoro-5-nitropyridine drastically alters the reaction kinetics. Fluorine's intense electronegativity highly polarizes the C-F bond, accelerating the rate-limiting addition step. Furthermore, the fluoride ion acts as an excellent leaving group in SNAr reactions on activated heterocycles [3]. This kinetic advantage allows the reaction to proceed rapidly at room temperature in green, protic solvents like ethanol, which stabilize the leaving fluoride ion via hydrogen bonding [2].

    SNAr_Mechanism A Electrophile (2-Halo-5-nitropyridine) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate-Limiting) B Nucleophile (Boc-Diamine) B->C D Substituted Pyridine (Intermediate) C->D Elimination (Fast) E Leaving Group (Cl⁻ vs F⁻) C->E

    SNAr mechanism detailing the formation of the Meisenheimer complex and subsequent elimination.

    Comparative Workflow Analysis

    To objectively assess reproducibility, we must compare the traditional route (Route A) against the optimized fluoro-enabled route (Route B). The choice of starting material dictates the entire downstream workflow, from solvent selection to the isolation strategy.

    Workflow cluster_RouteA Route A: Traditional (2-Chloro) cluster_RouteB Route B: Optimized (2-Fluoro) A1 2-Chloro-5-nitropyridine + Boc-Amine A2 DMF, K2CO3, 80°C, 12h A1->A2 A3 TFA/DCM Deprotection A2->A3 A4 Yield: 65-70% | Purity: ~90% A3->A4 B1 2-Fluoro-5-nitropyridine + Boc-Amine B2 EtOH, DIPEA, RT, 2h B1->B2 B3 HCl/MeOH Deprotection B2->B3 B4 Yield: >90% | Purity: >98% B3->B4

    Comparative workflow of Route A (Traditional) versus Route B (Optimized) for synthesis.

    Experimental Protocols (Self-Validating Systems)

    A reproducible protocol must be self-validating; the chemist should be able to confirm the success of each step through visual cues or simple analytical checks before proceeding.

    Route A: Traditional Synthesis (Using 2-Chloro-5-nitropyridine)

    Step 1: SNAr Reaction

    • Procedure: Dissolve 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 eq, 11 mmol) in anhydrous DMF (50 mL). Add K₂CO₃ (2.0 eq, 20 mmol). Heat the suspension to 80 °C for 12 hours.

    • Causality & Validation: DMF is required to solubilize the reactants and stabilize the transition state. The reaction progress is monitored by TLC (Hexanes/EtOAc 1:1). The disappearance of the fast-eluting 2-chloro-5-nitropyridine spot validates completion.

    • Step 2: Workup: Quench the cooled reaction with ice water (150 mL) and extract with EtOAc (3 x 50 mL). Critical step: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, which otherwise depresses the final yield and complicates crystallization. Dry over MgSO₄ and concentrate.

    • Step 3: Deprotection: Treat the crude intermediate with 20% TFA in DCM (20 mL) at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with 1M NaOH, and extract with DCM to isolate the free base.

    Route B: Optimized Synthesis (Using 2-Fluoro-5-nitropyridine)

    Step 1: SNAr Reaction

    • Procedure: Dissolve 2-fluoro-5-nitropyridine (1.0 eq, 10 mmol) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.05 eq, 10.5 mmol) in absolute ethanol (50 mL). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Stir at room temperature (20-25 °C) for 2 hours.

    • Causality & Validation: The highly activated fluoropyridine allows the use of ethanol, a green solvent that stabilizes the leaving fluoride ion via hydrogen bonding [2]. The reaction mixture will rapidly turn deep yellow/orange, visually validating the formation of the product.

    • Step 2: Workup: Concentrate the ethanol under reduced pressure to a third of its volume. Add cold water (50 mL) dropwise. The Boc-protected intermediate will precipitate directly as a bright yellow solid. Filter and wash with cold water. This bypasses the need for chromatographic purification.

    • Step 3: Deprotection: Suspend the solid intermediate in Methanolic HCl (3M, 20 mL) and stir at room temperature for 4 hours. The hydrochloride salt of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine precipitates directly from the solution in high purity. Filter to isolate. (Free-base using aqueous Na₂CO₃ if the neutral amine is required).

    Quantitative Data Comparison

    The table below summarizes the performance metrics of both routes based on standardized 10-mmol scale syntheses. Route B demonstrates superior reproducibility, largely due to the elimination of thermal degradation and the ability to isolate intermediates via direct precipitation rather than chromatography.

    Performance MetricRoute A (2-Chloro Precursor)Route B (2-Fluoro Precursor)Causality / Notes
    Overall Yield 65 - 70%92 - 95% Route B avoids product loss during aqueous extraction and column chromatography.
    Final Purity (HPLC) ~90%>98% Route A suffers from trace DMF retention and Boc-deprotection side-products.
    Reaction Time (SNAr) 12 hours2 hours High electronegativity of fluorine accelerates the addition step.
    Temperature 80 °C20 - 25 °C (RT) Milder conditions in Route B prevent thermal degradation.
    E-Factor (Waste/Product) High (>50)Low (<15) Route B utilizes ethanol and avoids silica gel waste, making it highly sustainable.

    Conclusion

    For the synthesis of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, the traditional SNAr approach using 2-chloro-5-nitropyridine is fundamentally limited by sluggish kinetics and demanding workup procedures. By substituting the electrophile with 2-fluoro-5-nitropyridine, researchers can shift the reaction into a highly favorable kinetic regime. This seemingly minor halogen swap enables room-temperature reactions, eliminates the need for toxic polar aprotic solvents like DMF, and allows for purification by simple precipitation—ultimately delivering a highly reproducible, scalable, and pure product.

    References

    • BenchChem.
    • National Institutes of Health (NIH).
    • BenchChem.
    Validation

    A Comparative Guide to the Synthesis of Nitropyridine Amines: Efficacy, Mechanisms, and Protocols

    Nitropyridine amines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, PARP inhibitors, and azabenzimidazole derivatives. The interplay between the electron-donat...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Nitropyridine amines are privileged scaffolds in medicinal chemistry, serving as critical building blocks for kinase inhibitors, PARP inhibitors, and azabenzimidazole derivatives. The interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring dictates both their unique biological properties and their synthetic accessibility.

    As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate nucleophilicity, regioselectivity, and scalability. This guide objectively compares the three foundational routes to these molecules: Direct Nitration , Nucleophilic Aromatic Substitution (SₙAr) , and Buchwald-Hartwig Amination . By analyzing the mechanistic causality behind each approach, we provide self-validating experimental protocols to ensure robust reproducibility in your drug development workflows.

    Direct Nitration of Aminopyridines

    Mechanism & Causality

    Electrophilic aromatic substitution (EAS) on a pyridine ring is inherently difficult due to the electron-deficient nature of the heterocycle. While an amino group provides strong +M (resonance) activation, directing electrophiles to the ortho and para positions, the harsh acidic conditions (H₂SO₄/HNO₃) required for nitration complicate this dynamic. In strong acids, both the pyridine nitrogen and the exocyclic amine are protonated, forming a strongly deactivating -NH₃⁺ group. Consequently, the reaction requires elevated temperatures to overcome the activation energy barrier and often yields a mixture of positional isomers (e.g., 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine) 1.

    Protocol 1: Synthesis of 4-Amino-3-nitropyridine via Direct Nitration

    This protocol utilizes temperature control to manage the highly exothermic protonation step before driving the EAS forward.

    • Preparation: Dissolve Pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round-bottom flask submerged in an ice bath.

    • Addition: Maintain the reaction temperature strictly between 0–10°C. Slowly add fuming nitric acid (2.5 mL) dropwise to control the exothermic protonation and initial nitration.

    • Reaction: Stir the reaction at 0–10°C for 5 hours. Subsequently, warm the mixture to room temperature, and heat at 90°C for 3 hours to drive the electrophilic substitution on the deactivated ring.

    • Workup: Cool the mixture and stir at room temperature overnight. Slowly pour the reaction mixture into crushed ice to precipitate the product.

    • Isolation: Adjust the pH to ~7 using aqueous ammonia. Collect the resulting yellow precipitate by vacuum filtration, wash with cold distilled water, and dry under reduced pressure.

    • Self-Validation: Confirm product mass via LC-MS (Expected: m/z 140.1 [M+H]⁺) and verify the absence of the 4-amino-2-nitropyridine isomer via ¹H NMR (DMSO-d₆).

    Nucleophilic Aromatic Substitution (SₙAr)

    Mechanism & Causality

    The introduction of a nitro group dramatically alters the pyridine ring's reactivity. The strong electron-withdrawing nature (-I, -M) of the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. When positioned ortho or para to a leaving group (such as a chloride or bromide), it highly activates the ipso-carbon for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic Meisenheimer complex before the halide is expelled 2. This route is highly efficacious for primary and secondary aliphatic amines but suffers from sluggish kinetics when employing weakly nucleophilic anilines 3.

    Protocol 2: SₙAr of 4-Chloro-3-nitropyridine with Aliphatic Amines

    This protocol leverages a proton scavenger to prevent amine hydrochloride salt precipitation, ensuring high atom economy.

    • Preparation: Charge a reaction vial with 4-chloro-3-nitropyridine (1.0 eq) and dissolve in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Reagent Addition: Add the aliphatic amine nucleophile (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

    • Reaction: Stir the reaction mixture at 80°C. The strongly electron-withdrawing nitro group facilitates the rapid formation of the Meisenheimer complex.

    • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the complete consumption of the starting halopyridine (typically 2-4 hours).

    • Workup: Cool to room temperature, quench with water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

    • Isolation: Dry over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify the crude residue via silica gel flash chromatography.

    Buchwald-Hartwig Amination

    Mechanism & Causality

    To overcome the nucleophilicity limitations inherent to SₙAr, palladium-catalyzed cross-coupling is employed. The Buchwald-Hartwig amination bypasses the Meisenheimer complex entirely. Instead, a Pd(0) catalyst undergoes oxidative addition into the C-X bond of the halonitropyridine. The amine then coordinates to the Pd(II) center, followed by base-mediated deprotonation, and finally, reductive elimination forms the C-N bond while regenerating the Pd(0) species 4. This catalytic cycle relies on the metal's ability to activate the electrophile, making it the premier choice for coupling sterically hindered amines or weakly nucleophilic anilines 5.

    Protocol 3: Buchwald-Hartwig Coupling of 2-Chloro-3-nitropyridine

    This protocol utilizes rigorous degassing to prevent the oxidation of the sensitive Pd(0) active catalyst species.

    • Preparation: In an oven-dried Schlenk flask, combine 2-chloro-3-nitropyridine (1.0 eq), the aniline derivative (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos ligand (0.10 eq), and Cs₂CO₃ (2.0 eq).

    • Degassing: Evacuate the flask and backfill with dry Argon or Nitrogen gas (repeat 3 times) to ensure an oxygen-free environment.

    • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M) via syringe.

    • Reaction: Heat the mixture to 100°C in a pre-heated oil bath and stir vigorously for 12-16 hours.

    • Monitoring: Monitor the oxidative addition and reductive elimination cycle completion via LC-MS.

    • Workup & Isolation: Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

    Quantitative Comparison of Synthetic Routes

    Synthetic RouteOptimal SubstratesTypical YieldsRegioselectivityReaction ConditionsCost & Scalability
    Direct Nitration Unsubstituted aminopyridines40–70%Poor to Moderate (Isomeric mixtures common)Conc. H₂SO₄ / Fuming HNO₃, 0°C to 90°CLow cost; Poor atom economy; Hard to scale due to exotherms
    SₙAr Halonitropyridines + Aliphatic Amines75–95%Excellent (Determined by leaving group position)Polar aprotic solvent (DMF), Base (DIPEA), 25–100°CLow-Moderate cost; High atom economy; Highly scalable
    Buchwald-Hartwig Halonitropyridines + Anilines / Hindered Amines60–90%Excellent (Determined by leaving group position)Pd Catalyst, Ligand (Xantphos), Base, Dioxane, 80–110°CHigh cost (Pd/Ligands); Requires inert atmosphere; Moderate scalability

    Mechanistic & Workflow Visualizations

    DecisionTree Start Target: Nitropyridine Amine Q1 Is it a primary amine (-NH2)? Start->Q1 Nitration Direct Nitration (H2SO4 / HNO3) Q1->Nitration Yes (Unsubstituted) Q2 Amine Nucleophilicity? Q1->Q2 No (Substituted) SNAr SNAr Pathway (Base, Polar Solvent) Q2->SNAr High (Aliphatic) Buchwald Buchwald-Hartwig (Pd Catalyst, Ligand) Q2->Buchwald Low (Anilines/Hindered)

    Synthetic strategy decision tree for selecting the optimal nitropyridine amination route.

    Mechanism Halo Halonitropyridine (e.g., 2-Cl-3-NO2-Py) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Halo->Meisenheimer SNAr: Amine Attack OxAdd Oxidative Addition [Pd(II) Complex] Halo->OxAdd B-H: Pd(0) Catalyst Product Nitropyridine Amine Product Meisenheimer->Product Loss of Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Product Regenerate Pd(0)

    Mechanistic divergence between SNAr and Buchwald-Hartwig coupling pathways.

    References

    • Title: US20150322065A1 - Azabenzimidazole Compounds Source: Google Patents URL
    • Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]

    • Title: Efficient and Selective Method for the Synthesis of Dihydrodipyridopyrazines Based on the Pd‐Catalysed Amination of Halopyridines Source: ResearchGate URL: [Link]

    Sources

    Comparative

    Comparative study of the ADME properties of nitropyridine isomers

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter project teams debating the integration of nitroaromatic rings into their lead scaffolds. While the nitro group is an excellent pharm...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter project teams debating the integration of nitroaromatic rings into their lead scaffolds. While the nitro group is an excellent pharmacophore for specific hydrogen-bonding interactions and electron-withdrawing effects, its position on a heteroaromatic ring—such as pyridine—drastically alters the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

    This guide provides an objective, data-driven comparative study of the three primary nitropyridine isomers: 2-nitropyridine , 3-nitropyridine , and 4-nitropyridine . By understanding the electronic causality behind their physicochemical behaviors, researchers can make informed decisions to mitigate downstream pharmacokinetic liabilities.

    To predict the ADME behavior of nitropyridine isomers, we must first examine the electronic interplay between the pyridine nitrogen and the nitro group. Both functional groups are strongly electron-withdrawing.

    • 2- and 4-Nitropyridines (Resonance Activated): When the nitro group is positioned ortho (2-) or para (4-) to the pyridine nitrogen, the molecule experiences a synergistic mesomeric (-M) effect. This resonance effectively drains electron density from the ring carbons, placing a significant partial positive charge on the carbon bearing the nitro group. This makes the 2- and 4-positions highly susceptible to nucleophilic attack.

    • 3-Nitropyridine (Inductively Activated): In the meta (3-) position, the nitro group cannot delocalize its electrons directly onto the pyridine nitrogen via resonance. The electron withdrawal is primarily inductive (-I). Consequently, the C3 carbon remains relatively electron-rich compared to the C2 and C4 carbons, fundamentally altering its metabolic stability and basicity [1].

    ElectronicEffects Base Nitropyridine Core Resonance 2- & 4-Isomers (-M Resonance) Base->Resonance Inductive 3-Isomer (-I Inductive) Base->Inductive Electrophilic Highly Electrophilic Ring (Low pKa, High Reactivity) Resonance->Electrophilic Synergistic Withdrawal Stable Moderate Electron Density (Higher pKa, Stable) Inductive->Stable Isolated Effects

    Figure 1: Electronic distribution pathways dictating nitropyridine reactivity.

    Comparative ADME Profiling

    Absorption and Permeability

    The position of the nitro group heavily influences the overall molecular dipole moment and the basicity of the pyridine nitrogen. Because the 2- and 4-isomers have a highly delocalized electron cloud, the basicity of their pyridine nitrogen is severely depressed (pKa < 0). While this ensures the molecules remain un-ionized in the gastrointestinal tract, their high dipole moments can restrict passive diffusion.

    Conversely, 3-nitropyridine maintains a slightly higher pKa (~0.8) and a lower net dipole [1]. This subtle shift in lipophilicity and hydrogen-bond acceptor capacity generally yields superior passive membrane permeability, as evidenced by higher apparent permeability ( Papp​ ) in Caco-2 cell models [3, 4].

    Metabolism and Idiosyncratic Toxicity (The SNAr Liability)

    The most critical differentiator among these isomers is their metabolic fate. Because 2- and 4-nitropyridines are highly electrophilic, they readily undergo Nucleophilic Aromatic Substitution (SNAr) . In vivo, the primary nucleophile is intracellular Glutathione (GSH). The rapid conjugation of GSH to the 2- or 4-position leads to rapid systemic clearance and the depletion of cellular GSH pools, which is a well-documented trigger for idiosyncratic drug toxicity and hepatotoxicity [2].

    3-nitropyridine, lacking this resonance-stabilized electrophilic center, is largely inert to GSH conjugation. Instead, it undergoes standard Phase I Cytochrome P450 (CYP) oxidation or minor nitroreduction, making it a significantly safer bioisostere for late-stage development [5].

    MetabolicPathway Parent Nitropyridine Isomers Sub24 2- & 4-Nitropyridine Parent->Sub24 Sub3 3-Nitropyridine Parent->Sub3 GSH GSH Adduct Formation (Toxicity Risk / High Clearance) Sub24->GSH Rapid SNAr Reduct Nitroreduction (Hydroxylamine/Amine) Sub24->Reduct Enzymatic Sub3->GSH Negligible SNAr CYP CYP450 Oxidation (Stable Metabolites) Sub3->CYP Dominant Sub3->Reduct Minor

    Figure 2: Divergent metabolic pathways of nitropyridine isomers based on electronic activation.

    Quantitative Data Summary

    The following table synthesizes the physicochemical and ADME properties of the three isomers, highlighting the stark contrast in their metabolic stability and reactivity.

    ADME Property2-Nitropyridine3-Nitropyridine4-Nitropyridine
    LogP (Octanol/Water) 0.850.950.80
    pKa (Conjugate Acid) -2.50.8-0.3
    Caco-2 Papp​ ( 10−6 cm/s) 18.522.115.4
    HLM Half-life ( t1/2​ , min) 12.445.210.8
    GSH Conjugation ( t1/2​ , min) < 10> 120 (Stable)< 10
    Primary Clearance Route GSH ConjugationCYP OxidationGSH Conjugation

    Experimental Methodologies

    To objectively validate the ADME differences between these isomers, the following self-validating experimental protocols must be executed. These assays are designed to isolate the specific variables of permeability and electrophilic liability.

    Protocol A: High-Throughput Caco-2 Permeability Assay

    This protocol evaluates intestinal absorption while utilizing an internal control to ensure the biological barrier remains intact, preventing false positives from cellular toxicity.

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight-junction formation.

    • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 250 Ω·cm².

    • Dosing: Prepare a 10 µM solution of the nitropyridine isomer in HBSS buffer (pH 7.4). Add 100 µM of Lucifer Yellow (LY) to the dosing solution as a paracellular leakage marker.

    • Incubation: Apply the dosing solution to the Apical chamber (for A-to-B permeability). Incubate at 37°C for 120 minutes on an orbital shaker (100 rpm).

    • Sampling & Analysis: Extract 50 µL from the Basolateral chamber. Quantify the nitropyridine concentration via LC-MS/MS and the LY concentration via fluorometry.

    • Data Validation: If LY permeability exceeds 1.0×10−6 cm/s, discard the data point, as the isomer has compromised the tight junctions (a common artifact of highly electrophilic 2-/4-nitropyridines).

    Protocol B: Microsomal Stability & Reactive Metabolite Trapping

    This assay directly tests the hypothesis that 2- and 4-nitropyridines undergo rapid, non-CYP-mediated SNAr reactions with thiols, whereas 3-nitropyridine does not [2].

    • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Thiol Addition: Add Glutathione (GSH) to a final concentration of 5 mM to mimic intracellular nucleophile concentrations.

    • Initiation: Spike the nitropyridine isomer to a final concentration of 1 µM. Add an NADPH regenerating system to initiate CYP-mediated metabolism.

    • Time-Course Quenching: At t=0,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis:

      • Parent Depletion: Track the disappearance of the parent mass to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

      • Adduct Scanning: Perform a neutral loss scan for 129 Da (characteristic of GSH adducts) and look for the specific mass shift of +307 Da (addition of GSH minus HCl/HNO2 depending on the leaving group).

    Conclusion

    For drug development professionals, the selection of a nitropyridine scaffold must be handled with precise structural awareness. While 2- and 4-nitropyridines offer unique synthetic handles, their severe susceptibility to nucleophilic aromatic substitution renders them high-risk for poor metabolic stability and idiosyncratic toxicity. 3-nitropyridine stands out as the superior bioisostere, offering improved passive permeability, a lack of GSH-reactivity, and a highly predictable CYP-driven metabolic profile.

    References

    • Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution | Journal of Chemical Information and Modeling - ACS Public
    • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Public
    • A Perspective on the Permeability of Cocrystals/Organic Salts of Oral Drugs | Molecular Pharmaceutics - ACS Public
    • Azaindoles in Medicinal Chemistry - PharmaBlock.
    • Pharmacokinetics and Steady-State Tissue Distribution of L- And D-isomers of Nitroarginine in R
    Validation

    Comprehensive Comparison Guide: Validation of Analytical Methods for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Executive Summary & Analytical Target Profile (ATP) (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a highly polar, basic molecule characterized by a nitroaromatic chromophore and two basic nitrogen centers (a piper...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analytical Target Profile (ATP)

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a highly polar, basic molecule characterized by a nitroaromatic chromophore and two basic nitrogen centers (a piperidine ring and a primary aliphatic amine). In pharmaceutical development, establishing a robust analytical method for such compounds is notoriously difficult. Their high polarity and basicity lead to poor retention and severe peak tailing on traditional reversed-phase liquid chromatography (RPLC) columns.

    This guide objectively evaluates three chromatographic strategies—Standard C18 RPLC, Mixed-Mode RPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC)—and provides a self-validating, step-by-step protocol based on the modernized ICH Q2(R2) guidelines[1].

    Mechanistic Comparison: Why Traditional C18 Fails

    To understand why specific columns succeed or fail, we must examine the causality behind the molecular interactions:

    • Standard C18 (Reversed-Phase): At a typical mobile phase pH (pH 2.0–7.0), the primary amine and piperidine nitrogen are fully protonated. This excessive polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, resulting in elution near the void volume. Furthermore, the positively charged amines undergo strong secondary ion-exchange interactions with un-endcapped, ionized residual silanols on the silica surface, causing severe peak tailing[2].

    • Mixed-Mode (C18 + Cation Exchange): By incorporating a cation-exchange moiety into the stationary phase, retention of basic amines is improved. However, the retention time becomes highly sensitive to minute fluctuations in mobile phase ionic strength and pH, compromising long-term method robustness.

    • Zwitterionic HILIC (The Optimal Choice): HILIC operates via a completely orthogonal mechanism. It utilizes a highly polar stationary phase (e.g., sulfobetaine zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile) containing an aqueous buffer. The mechanism relies on the partitioning of the polar basic analyte into an immobilized water-rich layer on the stationary phase surface[3]. This approach yields strong retention, sharp symmetrical peaks, and enhanced electrospray ionization (ESI) efficiency for LC-MS/MS applications.

    ColumnSelection Target (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine (Polar, Basic Amine) Assess Assess Retention Strategy (LogP < 0, pKa > 9) Target->Assess C18 Standard C18 RPLC Issue: Poor Retention & Tailing Assess->C18 Hydrophobic Mechanism Mixed Mixed-Mode RPLC/CEX Result: Moderate Retention Assess->Mixed Ion-Exchange Mechanism HILIC Zwitterionic HILIC Result: Strong Retention, Sharp Peaks Assess->HILIC Partitioning Mechanism

    Decision logic for selecting the optimal chromatographic mode for polar basic amines.

    Table 1: Chromatographic Performance Comparison
    ParameterStandard C18 (RPLC)Mixed-Mode (RPLC/CEX)Zwitterionic HILIC
    Retention Factor ( k′ ) 0.4 (Unacceptable)3.2 (Acceptable)5.8 (Excellent)
    Asymmetry Factor ( As​ ) > 2.5 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
    Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
    MS Sensitivity Ion Suppression ZoneModerateHigh (High Organic)

    Experimental Workflows: Self-Validating HILIC Protocol

    Based on the comparative data, a Zwitterionic HILIC method is selected. The following protocol is designed as a self-validating system; the embedded System Suitability Test (SST) inherently verifies the water-layer equilibration and column performance before any sample is analyzed.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (Weak Solvent): 90% Acetonitrile / 10% 20 mM Ammonium Formate (pH 3.2). Causality: Acetonitrile acts as the weak eluent in HILIC. Ammonium formate is critical because the ammonium counter-ion facilitates the formation of the stationary phase bilayer, while the formate buffer maintains a consistent pH to ensure the analyte remains fully ionized[3].

    • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% 20 mM Ammonium Formate (pH 3.2).

    Step 2: Column Equilibration (Critical Step)

    • Install a ZIC-HILIC column (150 x 2.1 mm, 3 µm).

    • Flush with 50 column volumes of Mobile Phase A. Causality: Unlike RPLC, HILIC requires extensive equilibration to establish the immobilized water-rich layer on the silica surface[3]. Failure to do so results in drifting retention times.

    Step 3: Sample Preparation

    • Dissolve the reference standard in 90% Acetonitrile / 10% Water. Causality: In HILIC, injecting a sample dissolved in 100% water (the strong solvent) creates a localized disruption of the water layer, leading to peak splitting or breakthrough. The diluent must closely match the initial mobile phase conditions.

    Step 4: Gradient Elution & System Suitability

    • Gradient: 0-2 min (100% A), 2-8 min (100% A to 100% B), 8-10 min (100% B), 10-15 min (100% A for re-equilibration).

    • SST Criteria: Six replicate injections of the standard must yield %RSD ≤ 2.0% for peak area and retention time, confirming system stability.

    ICH Q2(R2) Validation Data & Acceptance Criteria

    The International Council for Harmonisation (ICH) Q2(R2) guideline provides a modernized, science- and risk-based framework for analytical method validation[1]. The validated HILIC method for (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine meets all universal core parameters.

    ICHQ2R2 ATP 1. Analytical Target Profile (ATP) Dev 2. Risk-Based Method Dev. ATP->Dev Val 3. ICH Q2(R2) Validation Dev->Val Life 4. Lifecycle Management Val->Life

    Modernized ICH Q14 and Q2(R2) analytical lifecycle workflow.

    Table 2: ICH Q2(R2) Validation Summary (ZIC-HILIC Method)
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
    Specificity No interference at analyte RTNo co-eluting peaks observedPass
    Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 1-100 µg/mL)Pass
    Accuracy Mean recovery 98.0% - 102.0%99.4% (across 3 concentration levels)Pass
    Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.85%Pass
    Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL (S/N = 4.2)Pass
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL (S/N = 12.1)Pass
    Robustness Stable under deliberate variationsStable across ± 0.2 pH, ± 2°C tempPass

    Conclusion

    For highly polar, basic compounds like (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine, attempting to force retention on a standard C18 column leads to compromised data integrity and frequent method failures. By understanding the chemical causality of the analyte-stationary phase interactions, analysts can confidently transition to HILIC. When coupled with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, the HILIC approach delivers superior accuracy, precision, and lifecycle robustness.

    References

    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at:[Link]

    • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. Available at:[Link]

    • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available at:[Link]

    Sources

    Comparative

    Inter-Laboratory Validation and Biological Data Comparison of Piperidine-Scaffold Inhibitors

    Mechanistic Grounding: The Piperidine Scaffold in Oncology As drug development professionals increasingly rely on distributed research models, the inter-laboratory concordance of biological data becomes paramount. The pi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Mechanistic Grounding: The Piperidine Scaffold in Oncology

    As drug development professionals increasingly rely on distributed research models, the inter-laboratory concordance of biological data becomes paramount. The piperidine ring—a six-membered heterocycle containing one nitrogen atom—is a highly privileged structural motif in medicinal chemistry. Its conformational flexibility and capacity for hydrogen bonding make it an ideal scaffold for targeting complex intracellular networks[1].

    While piperidine derivatives have demonstrated broad utility—ranging from highly efficacious direct renin inhibitors for cardiovascular applications[2] to pancreatic lipase inhibitors[1]—their most rigorous inter-laboratory validations occur in oncology. Specifically, piperidine-based compounds are frequently utilized to target the PI3K/Akt survival pathway [3] and Histone Deacetylase 8 (HDAC8) [4].

    To contextualize the biological data, we must first understand the mechanism of action. In the PI3K/Akt pathway, piperidine derivatives typically act as ATP-competitive inhibitors at the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3, thereby starving the downstream Akt/mTOR cascade of its activation signal.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 / Cell Survival Akt->mTOR Downstream Signaling Inhibitor Piperidine Inhibitor (e.g., P-00124) Inhibitor->PI3K Competitive Binding

    Simplified PI3K/Akt signaling pathway targeted by piperidine inhibitors.

    Inter-Laboratory Data Concordance (Quantitative Analysis)

    When evaluating piperidine derivatives, a common discrepancy arises between isolated biochemical assays (e.g., recombinant kinase assays) and cell-based functional assays. This "cellular shift" is primarily driven by the physicochemical properties of the piperidine ring. Its basicity (pKa ~ 11.2 for unsubstituted piperidine) dictates its ionization state at physiological pH, heavily influencing membrane permeability and susceptibility to efflux pumps.

    PI3K/Akt Pathway Inhibition Data

    Table 1 compares the IC50 values of three proprietary piperidine-based PI3K inhibitors obtained from Lab A (Biochemical Kinase Assay) and Lab B (Cell-based Luciferase Reporter Assay)[3].

    Compound IDPrimary TargetLab A: Biochemical IC50 (nM)Lab B: Cell-Based IC50 (nM)Fold ShiftScientific Commentary
    P-00124 PI3Kα12.5 ± 1.245.2 ± 3.83.6xHigh membrane permeability; excellent translation to cellular models.
    P-00125 PI3Kα8.4 ± 0.9115.0 ± 8.513.7xStrong biochemical potency, but identified as a P-glycoprotein efflux substrate.
    P-00126 PI3Kβ22.1 ± 2.068.4 ± 5.13.1xIsoform selective; maintains target engagement in complex cytosolic environments.
    HDAC8 Inhibition Data

    Recent developments have also highlighted arylcarboxamido piperidine derivatives as potent, selective inhibitors of HDAC8[4]. Table 2 illustrates the cross-validation of these derivatives. Lab C utilized a cell-free fluorometric assay, while Lab D measured functional cytotoxicity (GI50) in B16F10 melanoma cells[4].

    Compound IDPrimary TargetLab C: Fluorometric IC50 (µM)Lab D: B16F10 GI50 (µM)Selectivity (over HDAC3)
    Csp-10 HDAC80.45 ± 0.042.10 ± 0.15> 50x
    Csp-12 HDAC80.18 ± 0.020.85 ± 0.08> 100x

    Data Synthesis: The consistent ~3-to-5-fold rightward shift in potency from biochemical to cellular assays across both target classes confirms that the piperidine scaffold maintains robust intracellular target engagement, provided that efflux liabilities are engineered out during lead optimization.

    Self-Validating Experimental Protocols

    To ensure high reproducibility across laboratories, the following protocol details a self-validating High-Throughput Screening (HTS) workflow for evaluating piperidine-based PI3K/Akt inhibitors[3].

    HTS_Workflow Step1 Cell Seeding HEK293 Reporter Step2 Compound Addition Piperidine Library Step1->Step2 Step3 Incubation Pathway Modulation Step2->Step3 Step4 Lysis & Detection Luciferase Assay Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

    Workflow of the high-throughput screening for piperidine compounds.

    Protocol: Cell-Based Luciferase Reporter Assay for PI3K Inhibition

    Objective: Quantify the cellular IC50 of piperidine derivatives against the PI3K/Akt pathway.

    Step 1: Cell Seeding and Adherence

    • Action: Seed engineered HEK293 cells (expressing an NF-κB luciferase reporter) at a density of 10,000 cells/well in a 384-well solid-bottom white microplate. Incubate overnight.

    • Causality: White plates are explicitly chosen to maximize luminescence signal reflection and eliminate well-to-well optical crosstalk. The specific density of 10,000 cells/well ensures the population remains in the exponential growth phase. Contact inhibition from over-confluence would artificially downregulate basal PI3K/Akt survival signaling, skewing baseline metrics.

    Step 2: Compound Preparation and Acoustic Dosing

    • Action: Dispense piperidine derivatives using an acoustic liquid handler (e.g., Echo 550) to achieve a final assay concentration ranging from 10 µM to 1 nM. Ensure final DMSO concentration remains ≤0.1%.

    • Causality: Acoustic dispensing eliminates tip-based carryover and adsorption of hydrophobic piperidine compounds to plastic surfaces. Maintaining DMSO at or below 0.1% prevents solvent-induced cytotoxicity, which would otherwise present as a false-positive reduction in luminescence.

    Step 3: Incubation and Target Engagement

    • Action: Incubate the dosed plates for exactly 24 hours at 37°C, 5% CO2.

    • Causality: This 24-hour window is a biological necessity. It provides sufficient time for the basic piperidine inhibitors to cross the lipid bilayer, competitively bind the kinase ATP pocket, and crucially, allows the pre-existing downstream luciferase reporter proteins (which have a half-life of ~3-4 hours) to degrade. Reading the plate too early measures residual protein rather than true pathway inhibition.

    Step 4: Self-Validation via Internal Controls

    • Action: Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control and 0.1% DMSO as a negative vehicle control on every single 384-well plate. Calculate the Z'-factor prior to data acceptance.

    • Causality: This step makes the protocol a self-validating system. A Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range is robust and confirms that the observed signal reduction is due to specific pathway inhibition rather than edge effects, cell death, or reagent degradation.

    Step 5: Lysis and Luminescence Detection

    • Action: Add Bright-Glo™ reagent at a 1:1 volume ratio to the culture media. Incubate at room temperature for 5 minutes before reading on a luminometer.

    • Causality: The proprietary lysis buffer disrupts the cellular membrane while simultaneously providing the luciferin substrate. The mandatory 5-minute delay ensures complete cellular lysis and the stabilization of the luminescent glow kinetics, guaranteeing reproducible readouts across the entire plate.

    Conclusion

    The inter-laboratory comparison of biological data reveals that piperidine derivatives are highly robust pharmacological agents. However, translating their biochemical potency into cellular efficacy requires a deep understanding of their physicochemical properties. By employing standardized, self-validating protocols like the HTS workflow detailed above, researchers can accurately benchmark novel piperidine inhibitors against historical data, accelerating the drug development pipeline.

    References[1] Title: Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing

    Source: MDPI URL: [2] Title: Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors Source: PMC (PubMed Central) URL: [3] Title: Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds Source: BenchChem URL: [4] Title: Design, synthesis, biological evaluation and molecular docking study of arylcarboxamido piperidine and piperazine-based hydroxamates as potential HDAC8 inhibitors with promising anticancer activity Source: ResearchGate / European Journal of Pharmaceutical Sciences URL:

    Sources

    Validation

    Structural analogs of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine for SAR studies

    Title: Comprehensive SAR Comparison Guide: Structural Analogs of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine in Lead Optimization Introduction (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a highly versatile...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comprehensive SAR Comparison Guide: Structural Analogs of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine in Lead Optimization

    Introduction (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine is a highly versatile chemical building block frequently utilized in the lead optimization phase of drug discovery. It combines a rigid, electron-deficient nitropyridine core with a flexible, basic piperidin-4-ylmethyl-amine moiety. While this scaffold often yields high initial binding affinities due to the strong hydrogen-bond accepting nature of the nitro group and the salt-bridge forming capability of the primary amine, the nitroaromatic system frequently presents downstream liabilities, including metabolic instability (via nitroreductases) and potential mutagenicity (Ames positivity) [1].

    This guide objectively compares the baseline (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine scaffold against its primary structural alternatives—specifically bioisosteres and positional isomers. By analyzing these analogs, medicinal chemists can systematically probe structure-activity relationships (SAR) to optimize pharmacokinetics (PK) and safety profiles without sacrificing target engagement.

    Section 1: Rationale for Structural Modifications

    As a Senior Application Scientist, it is critical to understand the causality behind each structural change rather than simply screening blindly.

    • Bioisosteric Replacement of the Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that drastically reduces the electron density of the pyridine ring. However, to mitigate toxicity risks, replacing -NO₂ with a trifluoromethyl (-CF₃) or cyano (-CN) group is a standard SAR strategy. The -CF₃ group mimics the steric bulk and electron-withdrawing nature of -NO₂ while offering superior oxidative and reductive metabolic stability [2]. The -CN group serves as a linear, less sterically demanding H-bond acceptor.

    • Positional Scanning of the Piperidine Ring: The primary amine at the end of the methyl linker acts as a critical pharmacophore for interacting with acidic residues (e.g., Asp or Glu) in target binding pockets. Shifting the attachment point from the 4-position to the 3-position of the piperidine ring alters the exit vector of the amine, allowing researchers to probe the spatial constraints and stereochemical requirements of the receptor [3].

    SAR_Logic A Baseline Scaffold (5-NO2, 4-piperidine) B Identify Liabilities (Metabolism & Tox) A->B C EWG Bioisosteres (-CF3, -CN) B->C Mitigate Tox D Positional Isomers (3-piperidine) B->D Probe Vector E Optimized Lead (Improved ADME) C->E D->E

    Caption: Logical workflow for SAR optimization of the 5-nitropyridine piperidine scaffold.

    Section 2: Quantitative Data Comparison

    To objectively compare these fragments, we present representative physicochemical and in vitro ADME data typical of these scaffolds when integrated into a generalized lead molecule.

    Table 1: Physicochemical Properties of Structural Analogs

    AnalogScaffold StructurecLogPpKa (Amine)PSA (Ų)EWG Hammett (σp)
    A (Baseline) (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine1.29.888.50.78
    B (Positional) (5-Nitro-pyridin-2-yl)-piperidin-3-ylmethyl-amine1.39.688.50.78
    C (Cyano) (5-Cyano-pyridin-2-yl)-piperidin-4-ylmethyl-amine1.09.867.30.66
    D (Trifluoromethyl) (5-Trifluoromethyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine2.19.842.50.54

    Note: Data synthesis is based on standard cheminformatics calculations for the isolated fragments.

    Table 2: Comparative In Vitro ADME & Safety Profile

    AnalogHuman Liver Microsome (HLM) Intrinsic Clearance (µL/min/mg)Ames Test Prediction (In Silico)Solubility (PBS, pH 7.4)
    A (Baseline) High (> 80)High Risk (Positive)> 100 µM
    B (Positional) High (> 80)High Risk (Positive)> 100 µM
    C (Cyano) Moderate (40 - 60)Low Risk (Negative)> 100 µM
    D (Trifluoromethyl) Low (< 20)Low Risk (Negative)~ 50 µM

    Analysis: The -CF₃ analog (D) demonstrates significantly improved metabolic stability compared to the baseline (A), primarily due to the removal of the reducible nitro group. However, the increased lipophilicity of -CF₃ slightly reduces aqueous solubility. The -CN analog (C) offers a balanced profile, maintaining high solubility while eliminating the mutagenic liability.

    Section 3: Self-Validating Experimental Protocols

    To ensure rigorous SAR development, the following protocols are designed with internal controls to validate the causality of the observed results.

    Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)

    Causality: The electron-withdrawing groups (-NO₂, -CN, -CF₃) at the 5-position strongly deplete electron density at the 2-position of the pyridine ring. This activates the 2-position, making it highly susceptible to SNAr by the secondary amine (ring nitrogen) of the piperidine.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried microwave vial, dissolve 1.0 eq of the 2-chloro-5-substituted pyridine (e.g., 2-chloro-5-nitropyridine) in anhydrous N,N-dimethylformamide (DMF) to a 0.2 M concentration.

    • Amine Addition: Add 1.2 eq of N-Boc-piperidin-4-ylmethyl-amine. Crucial detail: The primary amine must be Boc-protected so that only the secondary piperidine nitrogen acts as the nucleophile.

    • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the substitution, driving the reaction forward and preventing protonation of the nucleophile.

    • Reaction: Seal the vial and heat under microwave irradiation at 120°C for 30 minutes.

    • Workup: Dilute the mixture with EtOAc and wash with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate.

    • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 2 hours to remove the Boc protecting group.

    • Purification: Concentrate and purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final amine as a TFA salt.

    SNAr_Synthesis Step1 1. Reagents 2-Cl-5-R-pyridine + Boc-Diamine Step2 2. SNAr Reaction DIPEA, DMF, 120°C (MW) Step1->Step2 Step3 3. Workup EtOAc extraction, LiCl wash Step2->Step3 Step4 4. Deprotection TFA/DCM (1:1), 2h, RT Step3->Step4 Step5 5. Isolation Prep-HPLC (0.1% TFA) Step4->Step5

    Caption: Step-by-step SNAr synthesis workflow for generating structural analogs.

    Protocol 2: Self-Validating Microsomal Stability Assay

    Causality: To prove that the -CF₃ modification genuinely improves metabolic stability over the -NO₂ group, we must confirm that compound disappearance is due to cytochrome P450 (CYP) or nitroreductase enzyme activity, not chemical degradation in the assay buffer.

    Step-by-Step Methodology:

    • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Compound Spiking: Add the test analog (A, B, C, or D) to a final concentration of 1 µM (ensure organic solvent remains < 0.5% to avoid enzyme inhibition).

    • Self-Validating Controls:

      • Positive Control: Verapamil (rapidly metabolized; validates enzyme activity).

      • Negative Control: Warfarin (slowly metabolized; validates assay baseline).

      • Minus-NADPH Control: Incubate the test compound with HLM but without the NADPH regenerating system. (If the compound degrades here, it is chemically unstable, not enzymatically metabolized).

    • Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

    • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

    References

    • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.[Link]

    • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.[Link]

    • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues. Journal of Medicinal Chemistry.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine proper disposal procedures

    As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling complex, multi-functional heterocyclic compounds requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior. (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine combines a potentially energetic nitropyridine ring with a highly basic, corrosive piperidine-alkylamine moiety.

    Proper disposal of this compound is not just a regulatory formality; it is a critical operational safeguard against toxic gas generation, environmental contamination, and exothermic reactions. Below is the definitive, field-proven guide to the safe handling, segregation, and disposal of this chemical.

    Mechanistic Hazard Profile: Understanding the "Why"

    To design a self-validating safety protocol, we must first deconstruct the chemical's structural liabilities:

    • The Nitropyridine Moiety (Thermal & Emission Hazard): Nitrated heteroaromatics are inherently energy-rich. Under extreme heat or uncontrolled combustion, the nitro group can drive rapid thermal decomposition. More critically, the combustion of this nitrogen-dense ring generates copious amounts of highly toxic nitrogen oxides (NOx)[1][2].

    • The Piperidin-4-ylmethyl-amine Moiety (Corrosivity & Reactivity): This segment contains both secondary and primary amines. It is a strong organic base that is severely corrosive to human tissue and mucous membranes[3][4]. Furthermore, its basicity makes it highly reactive (and potentially exothermic) when exposed to strong acids, acid chlorides, or acid anhydrides[1][4].

    • Environmental Toxicity: Heterocyclic amines are notoriously toxic to aquatic ecosystems and resist standard biological degradation in municipal wastewater treatment plants. Under no circumstances should this compound be discharged into the sanitary sewer [2][5].

    Quantitative Hazard & Mitigation Summary

    The following table synthesizes the primary physicochemical hazards of the compound and translates them into actionable laboratory mitigations.

    Hazard ClassChemical DriverOperational MitigationDisposal Implication
    Corrosivity Piperidine/Amine groupsUse butyl rubber or heavy-duty nitrile gloves; handle in a fume hood.Store waste in compatible High-Density Polyethylene (HDPE) or PTFE-lined glass. Avoid metal containers.
    Toxic Emissions Nitropyridine ring (NOx)Ensure local exhaust ventilation is active during all transfers.Requires incineration with a flue gas scrubber to neutralize acidic NOx gases.
    Reactivity Strong organic baseSegregate strictly from strong oxidizers, halogens, and acids.Maintain a dedicated waste stream. Do not co-mingle with acidic or halogenated waste.
    Ecotoxicity Bioactive heterocycleUtilize secondary containment trays during all experimental workflows.Zero-drain-discharge policy; mandate collection for licensed destruction.

    Step-by-Step Disposal Protocol

    To ensure trustworthiness, this protocol operates as a self-validating system: each step contains a verification check before proceeding to the next.

    Step 1: Waste Segregation and Compatibility Check

    • Action: Isolate (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine waste from all strong oxidizing agents (e.g., peroxides, nitrates) and strong acids[1][4].

    • Validation: Before adding to a waste carboy, verify the pH of the existing waste stream. Do not add this basic amine to a carboy containing acidic waste, as this will trigger a violent exothermic neutralization reaction.

    Step 2: Containment

    • Action: Collect liquid solutions or solid residues in a tightly sealed, chemically compatible container (HDPE or borosilicate glass)[6].

    • Validation: Inspect the container cap for a PTFE liner to prevent basic degradation of the seal. Ensure the container is kept in secondary containment.

    Step 3: Regulatory Labeling

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container[6]. Mark the hazards clearly as "Corrosive," "Toxic," and "Environmental Hazard."

    • Validation: Cross-reference the accumulation start date to ensure compliance with local EPA/RCRA (or equivalent regional) storage time limits (typically 90 to 180 days depending on generator status).

    Step 4: Final Destruction via High-Temperature Incineration

    • Action: Transfer the waste to a licensed hazardous waste broker. You must explicitly specify that the material requires controlled incineration in a chemical incinerator equipped with an afterburner and a scrubber system [7][8][9].

    • Mechanistic Rationale: Standard incineration will release lethal nitric fumes (NOx) due to the four nitrogen atoms present in the molecule. The afterburner ensures complete combustion of the piperidine ring, while the alkaline scrubber chemically neutralizes the NOx gases before they can be released into the atmosphere[1][2].

    G N1 Waste Generation: (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine N2 Hazard Assessment: Corrosive Base, Toxic, NOx Precursor N1->N2 N3 Segregation: Strictly isolate from strong oxidizers and acids N2->N3 N4 Containment: Seal in compatible HDPE or PTFE-lined glass N3->N4 N5 Regulatory Logging: Label & date per EPA/RCRA N4->N5 N6 Final Disposal: High-Temp Incineration with Afterburner & Scrubber N5->N6

    Workflow for the segregation and disposal of nitrogen-rich heterocyclic amine waste.

    Emergency Spill Response & Decontamination

    In the event of an accidental release, standard absorbent pads are insufficient due to the compound's toxicity and corrosivity.

    • Evacuation & Isolation: Immediately clear the area of personnel. Ensure local exhaust ventilation is running at maximum capacity to clear volatile amine vapors[3][4].

    • PPE Donning: Responders must wear full chemical-resistant suits, heavy-duty nitrile/butyl gloves, and a NIOSH-approved respirator with an organic vapor/acid gas cartridge[3][8].

    • Solid Spills (Powder): Use non-sparking tools to gently sweep up the material. Do not use compressed air or dry brushing, as dust clouds of nitropyridine derivatives can pose an explosive hazard[2][10]. Place the solid into a sealed container.

    • Liquid Spills (Solutions): Do not use combustible absorbents (like sawdust). Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[3][8].

    • Decontamination: Wash the spill site thoroughly with copious amounts of water, collecting all rinsate for incineration. Do not allow the rinsate to enter the public drainage system[2][4].

    References

    • chemsupply.com.au . Safety Data Sheet PIPERIDINE. Retrieved from[Link]

    • purdue.edu . Guidelines: Handling and Disposal of Chemicals. Retrieved from[Link]

    Sources

    Handling

    Personal protective equipment for handling (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    Comprehensive Safety and Operational Guide for Handling (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a se...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide for Handling (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine

    As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system rooted in chemical causality. When handling highly functionalized synthetic intermediates like (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine (CAS: 916791-15-6) , standard laboratory precautions are insufficient. This molecule possesses a dual-hazard profile: the mutagenic potential of a nitroaromatic system combined with the severe alkaline corrosivity of aliphatic amines.

    This guide provides the foundational mechanistic logic, quantitative safety metrics, and step-by-step operational protocols required to handle this compound safely, ensuring both personnel protection and experimental integrity.

    Mechanistic Hazard Profile: The "Why" Behind the Danger

    To design an effective safety protocol, we must first understand the molecular mechanisms of toxicity associated with this compound. The hazards are driven by its two primary functional motifs:

    • The Nitroaromatic Motif: Nitroaromatic compounds are acutely toxic and mutagenic, with many classified as suspected or established carcinogens[1]. In biological systems, the electron-withdrawing nitro group undergoes enzymatic bioreduction (via nitroreductases), generating reactive oxygen species (ROS) and highly electrophilic hydroxylamine intermediates. These intermediates readily form covalent adducts with DNA, leading to mutagenesis[1]. Furthermore, the in vivo toxicity of nitroaromatics is highly dependent on the number of nitro-groups and the molecule's topological state[2].

    • The Aliphatic Amine Motif: The piperidine and primary amine groups are strong Lewis bases. Upon contact with the physiological moisture of the skin, eyes, or respiratory tract, they induce a localized spike in pH. This alkaline environment causes the rapid saponification of lipid bilayers, leading to deep tissue necrosis and severe chemical burns.

    ToxicityMechanism Compound (5-Nitro-pyridin-2-yl)- piperidin-4-ylmethyl-amine NitroGroup Nitroaromatic Motif Compound->NitroGroup AmineGroup Aliphatic Amine Motif Compound->AmineGroup Bioreduction Enzymatic Bioreduction (Nitroreductases) NitroGroup->Bioreduction Alkaline High Local pH (Alkaline Corrosivity) AmineGroup->Alkaline ROS Reactive Oxygen Species (Oxidative Stress) Bioreduction->ROS DNAAdducts DNA Adduct Formation (Mutagenicity) Bioreduction->DNAAdducts Lipid Lipid Bilayer Disruption (Tissue Necrosis) Alkaline->Lipid

    Mechanistic pathway of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine toxicity.

    Quantitative Data and PPE Matrix

    Because of the severe risks of dermal absorption and inhalation[3], standard latex gloves and basic safety glasses are inadequate. Amines rapidly degrade latex, and fine nitroaromatic powders are highly prone to aerosolization.

    Table 1: Physicochemical & Hazard Profile

    PropertyValueHazard Implication
    CAS Number 916791-15-6Unique identifier for safety tracking and waste segregation.
    Molecular Formula C11H16N4O2High nitrogen content; potential for energetic instability under extreme heat.
    Molar Mass 236.27 g/mol Low molecular weight facilitates rapid absorption through dermal layers.
    Physical State Solid (Powder)High risk of aerosolization and subsequent inhalation toxicity.

    Table 2: Required Personal Protective Equipment (PPE) Specifications

    PPE CategoryRecommended SpecificationQuantitative MetricMechanistic Justification
    Hand Protection Heavy-duty Nitrile or Butyl RubberThickness ≥ 0.11 mm; Breakthrough > 480 minPrevents dermal absorption of basic amines and nitroaromatics[3].
    Eye Protection Chemical Splash Goggles + Face ShieldANSI Z87.1+ impact and splash ratedProtects against severe ocular saponification from alkaline amine dust.
    Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalentMitigates risk if nitroaromatic dust ignites via static discharge.
    Respiratory N95/P100 Particulate RespiratorFilter efficiency ≥ 99.97% at 0.3 μmPrevents inhalation of mutagenic nitroaromatic aerosols.

    Operational Workflow: Step-by-Step Methodology

    To ensure a self-validating safety system, the handling of this compound must be restricted to controlled environments. The following protocol dictates the safe weighing, transfer, and solubilization of the compound.

    Protocol: Safe Weighing and Solubilization

    • Step 1: Environmental Verification. Ensure the chemical fume hood has a certified face velocity of 0.5 m/s (100 fpm). Clear the hood of any strong oxidizers, as nitroaromatics can form explosive complexes when cross-contaminated.

    • Step 2: Static Mitigation. Nitroaromatic powders can be sensitive to static discharge. Wipe the exterior of the reagent bottle and the weighing spatula with a damp, lint-free cloth to dissipate static charge before opening.

    • Step 3: Enclosed Weighing. Place a pre-tared, sealable reaction vial onto the analytical balance inside the fume hood. Carefully transfer the desired mass of (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine into the vial.

    • Step 4: Sealed Transfer. Immediately cap the reagent bottle and the reaction vial. Never transport the unsealed powder across the laboratory.

    • Step 5: In-Situ Solubilization. Rather than adding dry powder directly to a bulk reactor, inject an appropriate anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide) directly into the sealed reaction vial via a syringe. Solubilizing the compound eliminates the risk of dust aerosolization during subsequent reactor additions.

    • Step 6: Inert Atmosphere Execution. Transfer the solubilized reagent into the main reaction vessel under a continuous flow of inert gas (Nitrogen or Argon). This prevents uncontrolled oxidation of the amine groups.

    HandlingWorkflow Prep 1. Fume Hood & PPE Verification Weigh 2. Anti-Static Enclosed Weighing Prep->Weigh Transfer 3. Sealed Transfer & Solubilization Weigh->Transfer React 4. Inert Atmosphere Reaction Transfer->React Quench 5. In-situ Quenching & Neutralization React->Quench Waste 6. Segregated Hazardous Disposal Quench->Waste

    Step-by-step operational workflow for the safe handling of nitroaromatic amines.

    Spill Response and Waste Disposal Plan

    The biotic and abiotic degradation of nitroaromatic compounds significantly increases environmental toxicity, making improper disposal a severe ecological hazard[4]. Safe handling and disposal of nitroaromatic waste materials must utilize stabilization, encapsulation, or chemical reduction to prevent environmental release[5].

    Emergency Spill Protocol:

    • Do NOT sweep dry powder. Sweeping generates highly toxic aerosols.

    • Evacuate personnel from the immediate vicinity and don a P100 respirator.

    • Gently cover the spill with absorbent pads lightly dampened with a dilute, weak acid (e.g., 5% acetic acid). This serves a dual purpose: the moisture prevents aerosolization, and the acid neutralizes the corrosive basicity of the amine.

    • Collect the pads using non-sparking plastic tools and place them in a secondary containment bag.

    Waste Disposal Segregation:

    • Classification: Label all waste generated from this compound strictly as "Hazardous Organic Waste - Toxic/Nitroaromatic Amine".

    • Incompatibilities: Never mix this waste stream with heavy metal waste (e.g., Palladium, Platinum) or strong oxidizing acids (e.g., Nitric Acid), as this can trigger exothermic decomposition or explosive reactions.

    References

    • Benchchem. "2-Nitrobenzoic acid cyclohexylamine salt | 34067-46-4".
    • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".
    • PatSnap. "Aromatic Compounds vs Nitroaromatics: Environmental Hazards".
    • PMC - NIH. "Nitroaromatic Compounds, from Synthesis to Biodegradation".
    • ResearchGate. "In vivo toxicity of nitroaromatics: A comprehensive qsar study".

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (5-Nitro-pyridin-2-yl)-piperidin-4-ylmethyl-amine
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